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2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- Documentation Hub

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  • Product: 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
  • CAS: 20548-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a reactive α,β...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a reactive α,β-unsaturated ketone with significant potential in synthetic chemistry and drug discovery. Also known as 4-methyleneisophorone, this compound possesses a unique structural framework that imparts distinct reactivity and makes it a valuable building block for the synthesis of more complex molecules. This document delves into its chemical structure, spectroscopic profile, key reactive characteristics, and potential applications, offering a foundational resource for researchers and professionals in the field.

Introduction

3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one is a cyclic ketone featuring a conjugated system of a double bond and a carbonyl group, with an additional exocyclic double bond. This arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The presence of both electrophilic and nucleophilic centers, along with the potential for participation in pericyclic reactions, opens up a wide array of possible chemical transformations. Understanding the fundamental chemical properties of this molecule is crucial for harnessing its synthetic potential, particularly in the development of novel therapeutic agents and other fine chemicals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is presented in the table below.

PropertyValueSource
IUPAC Name 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Synonyms 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol

Molecular Structure

The structure of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is characterized by a six-membered ring containing a ketone, an endocyclic double bond conjugated to the ketone, and an exocyclic methylene group. The presence of three methyl groups, two of which are geminal at the 5-position, influences the steric and electronic properties of the molecule.

Figure 1: Chemical structure of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

Synthesis

While a specific, high-yield synthesis for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is not extensively documented in readily available literature, its synthesis can be conceptually approached through modifications of known methods for similar structures. A plausible synthetic route could involve the aldol condensation of a suitable precursor, followed by dehydration and methylene group introduction.

One potential strategy is the adaptation of the synthesis of 4-methylene-2-cyclohexen-1-one.[1] This would likely involve a multi-step process starting from commercially available materials. The synthesis of the related compound isophorone is achieved through the self-condensation of acetone.[1]

Spectroscopic Characterization

The structural elucidation of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclohexenone ring and the exocyclic methylene group. The methyl groups will appear as singlets, with the gem-dimethyl groups at the 5-position potentially showing magnetic non-equivalence depending on the molecular conformation. The allylic protons on the ring will exhibit characteristic multiplets.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the four olefinic carbons, the quaternary carbon at the 5-position, and the carbons of the three methyl groups.

Detailed predicted ¹H and ¹³C NMR data can be found in public databases such as PubChem.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the C=O stretching of the conjugated ketone and the C=C stretching of the multiple double bonds. The exact positions of these bands provide valuable information about the electronic environment of these functional groups. A vapor phase IR spectrum is available for reference.[2]

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of methyl groups and other small fragments. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[2]

Reactivity and Potential Applications in Drug Development

The reactivity of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is governed by its α,β-unsaturated ketone and diene-like functionalities.

Michael Addition

The conjugated system is susceptible to nucleophilic attack at the β-carbon (C4), a classic Michael addition reaction.[3] This allows for the introduction of a wide range of substituents, making it a valuable tool for building molecular complexity. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

ketone 3,5,5-trimethyl-4-methylene- 2-cyclohexen-1-one product Michael Adduct ketone->product Michael Addition nucleophile Nu⁻ nucleophile->product

Figure 2: Michael addition reaction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

Diels-Alder Reaction

The exocyclic diene system can potentially participate as the diene component in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[4] This provides a route to complex polycyclic structures that are often found in natural products and bioactive molecules.

diene 3,5,5-trimethyl-4-methylene- 2-cyclohexen-1-one product Diels-Alder Adduct diene->product [4+2] Cycloaddition dienophile Dienophile dienophile->product

Figure 3: Diels-Alder reaction involving 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one as the diene.

Potential Pharmacological Significance

While direct pharmacological data for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is limited, related structures have shown biological activity. For instance, the structurally similar compound 3,5,5-Trimethyl-4-(3-oxobutyl)-2-cyclohexen-1-one has demonstrated anthelmintic properties. This suggests that the core scaffold of 4-methyleneisophorone could be a valuable starting point for the development of new therapeutic agents. Further research into its biological activity is warranted.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Protocol for FTIR Spectroscopic Analysis
  • Sample Preparation:

    • Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

    • ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Data Analysis:

    • Identify the characteristic absorption bands for the C=O and C=C functional groups.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for good separation of the analyte from any impurities.

  • MS Detection:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the retention time of the compound.

    • Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.

Conclusion

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, spectroscopic signature, and reactive nature. Further exploration of its synthesis and biological activity is highly encouraged and promises to yield valuable insights and applications for the scientific community.

References

  • UCLA Chemistry and Biochemistry. (n.d.). An improved synthesis of 4-methylene-2-cyclohexen-1-one. Retrieved from [Link]

  • AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

  • Australian Government Department of Health. (2013, March 22). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. Retrieved from [Link]

  • EPA. (n.d.). Method 609: Nitroaromatics and Isophorone. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PeerJ. (2025, September 17). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • INCHEM. (1995). Isophorone (EHC 174, 1995). Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2023, February 22). The Production of Isophorone. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191348). Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyleneisophorone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5,5-Trimethylcyclohexene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2023, March 22). Synthesis of isophorone A route to an industrially important solvent and intermediate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216). Retrieved from [Link]

  • YouTube. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • SciSpace. (2022, September 16). ATR-FTIR spectroscopy combined with DNA barcoding and GC-MS to assess the quality and purity of saffron (Crocus Sativus L.). Retrieved from [Link]

  • PMC. (2024, April 22). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-. Retrieved from [Link]

  • MDPI. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

  • CDC Stacks. (n.d.). Information PrOfiles on Potential Occupational Hazards: Trimethylbenzenes. Retrieved from [Link]

  • Australian Government Department of Health. (2020, February 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 4-methyl-2-oxo-, ethyl ester. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-3-cyclohexen-1-one (FDB020063). Retrieved from [Link]

  • PMC. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Retrieved from [Link]

  • PubMed. (n.d.). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1. Retrieved from [Link]

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Exploratory

Thermodynamic Stability of Exocyclic Methylene Cyclohexenones: A Technical Guide for Advanced Organic Synthesis

Executive Summary Exocyclic methylene cyclohexenones—specifically -unsaturated ketones bearing an exocyclic double bond—are pivotal structural motifs in organic synthesis and drug development. They serve as potent Michae...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Exocyclic methylene cyclohexenones—specifically


-unsaturated ketones bearing an exocyclic double bond—are pivotal structural motifs in organic synthesis and drug development. They serve as potent Michael acceptors and are frequently utilized in the design of targeted covalent inhibitors[1]. However, handling these compounds presents a significant technical challenge: the exocyclic double bond is kinetically accessible but thermodynamically unstable relative to its endocyclic isomer. This whitepaper provides an in-depth analysis of the thermodynamic principles governing these systems, the mechanistic nuances of their enolization, and self-validating experimental protocols for their synthesis and kinetic evaluation.

Theoretical Framework: The Thermodynamic Dichotomy

Brown's Rule and Ring Strain

The relative stability of exocyclic versus endocyclic double bonds is heavily dependent on ring size. According to classical thermodynamic principles (often referred to as Brown's rule), exocyclic double bonds stabilize five-membered rings but destabilize six-membered ring systems[2]. In a six-membered cyclohexane or cyclohexanone framework, an exocyclic


 hybridized carbon introduces torsional strain and eclipsing interactions that are relieved when the double bond migrates into the ring.
Conjugation Effects

In the case of 2-methylenecyclohexanone, the system is cross-conjugated. When the molecule isomerizes to 2-methyl-2-cyclohexen-1-one, it achieves an extended, linear


-unsaturated system. The combination of relief of ring strain and the formation of a highly substituted, linearly conjugated endocyclic enone creates a deep thermodynamic sink. Consequently, 2-methylenecyclohexanone readily isomerizes to 2-methyl-2-cyclohexen-1-one under both acid and base catalysis[3].

Mechanistic Insights: Enones vs. Dienolates

Understanding the causality behind the reactivity of these systems requires distinguishing between the neutral enone and its reactive intermediates.

  • Neutral Enone Stability: As established, the neutral endocyclic enone is thermodynamically favored. Any synthetic pathway aiming to isolate the exocyclic enone must operate under kinetic control, avoiding conditions that lower the activation energy barrier for isomerization.

  • Dienolate Intermediate Stability: A fascinating inversion of stability occurs upon deprotonation. Hawkinson and Wang (2007) demonstrated that during the enolization of

    
    -octal-1-one, the exocyclic s-trans dienolate is actually ~3.0 kcal/mol more stable than its endocyclic s-cis counterpart[4].
    

This dichotomy dictates experimental design: while a base will rapidly form the stable exocyclic dienolate, subsequent protonation is reversible. Over time, the system funnels through the dienolate equilibrium to irreversibly accumulate the neutral endocyclic enone (the ultimate thermodynamic product).

EnergyLandscape A Exocyclic Enone (Kinetic Product) B Dienolate Intermediate (Exo-favored by ~3.0 kcal/mol) A->B Base (-H+) C Endocyclic Enone (Thermodynamic Sink) A->C Acid Catalysis B->C Protonation (+H+) ΔG < 0

Fig 1. Thermodynamic vs. kinetic pathways in exocyclic enone isomerization.

Quantitative Data: Exocyclic vs. Endocyclic Isomers

The chemical and physical properties of 2-methylenecyclohexanone, including its distinct NMR chemical shifts, are well-documented and provide the basis for reaction monitoring[5].

Property2-Methylenecyclohexanone (Exocyclic)2-Methyl-2-cyclohexen-1-one (Endocyclic)
Thermodynamic Status Kinetic ProductThermodynamic Sink
Relative Stability ~ +3 to +5 kcal/mol (Less Stable)0 kcal/mol (Reference)

H NMR (Vinyl Protons)
~ 5.1 ppm, 5.8 ppm (two distinct singlets)~ 6.7 ppm (multiplet)
Primary Reactivity Michael Acceptor (Highly electrophilic)Diels-Alder Dienophile, Conjugate Addition
Structural Dynamics Cross-conjugated, higher torsional strainExtended conjugation, lower ring strain

Experimental Methodologies: A Self-Validating System

To successfully synthesize and study exocyclic methylene cyclohexenones, researchers must employ self-validating protocols that account for the molecule's inherent instability.

Protocol A: Synthesis via Mannich Base (Kinetic Control)

Causality Check: Traditional Wittig olefination of cyclohexanone often yields poor conversion (~35-40%) because the basic ylide triggers enolization rather than nucleophilic addition. The Mannich approach bypasses this by utilizing a highly electrophilic iminium intermediate, followed by a mild Hofmann elimination.

  • Mannich Reaction: React cyclohexanone with Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) in dichloromethane (DCM) at room temperature for 12 hours to form 2-((dimethylamino)methyl)cyclohexanone.

  • Quaternization: Treat the isolated Mannich base with methyl iodide (MeI) in diethyl ether at 0 °C to form the quaternary ammonium salt.

  • Mild Elimination: Stir the ammonium salt with saturated aqueous sodium bicarbonate (NaHCO

    
    ) and DCM.
    
    • Expert Insight: Strong bases (e.g., NaOH, DBU) must be strictly avoided here, as they will immediately catalyze the isomerization of the newly formed exocyclic double bond into the endocyclic position. NaHCO

      
       is mild enough to promote elimination without triggering the enolization cascade.
      
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate under reduced pressure at < 25 °C. Store neat at -20 °C to prevent dimerization.
    
Protocol B: Self-Validating NMR Thermodynamic Assay

Causality Check: Exocyclic enones are prone to radical-mediated polymerization and Diels-Alder dimerization. If an assay only measures the relative ratio of exocyclic to endocyclic peaks, it cannot distinguish between clean isomerization and mass loss due to degradation. An internal standard makes the system self-validating.

  • Sample Preparation: Dissolve 10.0 mg of 2-methylenecyclohexanone in 0.5 mL of CDCl

    
    .
    
  • Internal Standard: Add 5.0 mg of 1,3,5-trimethoxybenzene (TMB). The aromatic protons of TMB (~6.1 ppm) will not overlap with the starting material (~5.1, 5.8 ppm) or the product (~6.7 ppm).

  • Initiation: Acquire a

    
    
    
    
    
    H NMR spectrum. Add 1 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly to the NMR tube.
  • Kinetic Monitoring: Acquire spectra every 5 minutes. Integrate the disappearance of the exocyclic singlets and the appearance of the endocyclic multiplet against the static TMB peak to ensure 100% mass balance is maintained throughout the isomerization.

ExperimentalWorkflow N1 1. Mannich Base Formation (Cyclohexanone + Eschenmoser's Salt) N2 2. Hofmann Elimination (MeI, then NaHCO3) N1->N2 N3 3. Mild Isolation (Strictly pH neutral, < 25 °C) N2->N3 N4 4. Thermodynamic Assay (NMR Monitoring + Internal Std) N3->N4

Fig 2. Self-validating workflow for the synthesis and kinetic assay of exocyclic enones.

Conclusion & Implications in Drug Development

The thermodynamic instability of exocyclic methylene cyclohexenones is not merely a synthetic hurdle; it is the exact feature that makes them valuable in medicinal chemistry. Their high electrophilicity, driven by the thermodynamic desire to relieve ring strain and achieve extended conjugation, allows them to rapidly alkylate nucleophilic cysteine residues on target proteins[1]. By understanding the delicate balance between the kinetic neutral enone, the stable dienolate intermediate, and the endocyclic thermodynamic sink, researchers can design more stable bioisosteres and optimize the synthesis of complex covalent therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: PubMed (NIH)
  • 2-Methylenecyclohexanone | Cyclic Enone Building Block Source: Benchchem URL
  • Keto-Enol Tautomerism. II.
  • Source: PubChem (NIH)

Sources

Foundational

The Phytochemical Architectonics of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one

The following technical guide is structured as an in-depth whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, analytical rigor, and chemical causality.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an in-depth whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, analytical rigor, and chemical causality.

A Technical Deep Dive into Tobacco Carotenoid Degradation

Executive Summary

The compound 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS: 20548-00-9), often referred to as 4-methyleneisophorone , represents a critical junction in the degradation kinetics of tobacco carotenoids. Unlike primary alkaloids (nicotine) or cembranoids, this C10 norisoprenoid is a secondary metabolite arising from the oxidative cleavage of C40 pigments during the senescence and curing phases of Nicotiana tabacum.

For researchers in flavor chemistry and botanical drug development, this compound serves two pivotal roles:

  • Sensory Biomarker: It contributes a distinct "sweet, woody, and hay-like" organoleptic profile essential to the "Virginia" tobacco phenotype.

  • Degradation Index: Its presence correlates with specific oxidative conditions (photo-oxidation and enzymatic cleavage) of lutein and

    
    -carotene, serving as a marker for curing efficiency.
    

This guide delineates the biosynthetic pathway, analytical isolation protocols, and physicochemical properties of this compound, establishing a self-validating framework for its study.

Chemical Identity & Physicochemical Properties[1][2][3]

Before analyzing its formation, we must define the target analyte. 4-Methyleneisophorone is a cyclic enone characterized by an exocyclic double bond at the C4 position, a structural feature that imparts unique reactivity compared to its isomer, isophorone.

PropertySpecification
IUPAC Name 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one
Common Name 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula

Molecular Weight 150.22 g/mol
Classification C10 Norisoprenoid / Cyclohexenone derivative
Odor Profile Sweet, woody, warm, tobacco-like, slightly camphoraceous
Retention Index (RI) ~1200–1201 (Polar columns, e.g., DB-Wax)
Biosynthetic Origin: The Carotenoid Cleavage Pathway

The formation of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one in tobacco is not a result of de novo synthesis but rather a catabolic cascade . It belongs to the class of norisoprenoids , derived from the breakdown of C40 carotenoids (primarily Lutein and


-Carotene) which are abundant in green tobacco leaves.
3.1 Mechanism of Formation

During the curing process (air-curing or flue-curing), chlorophyll degrades, unmasking carotenoids which then undergo oxidative cleavage. The pathway proceeds as follows:

  • Primary Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) or non-enzymatic photo-oxidation cleave the C40 backbone at the 9,10 (

    
     products) or 7,8 (
    
    
    
    products) positions.
  • Intermediate Formation: This generates primary ionone/damascone derivatives (e.g.,

    
    -Ionone).
    
  • Secondary Degradation:

    
    -Ionone undergoes further oxidation to form 4-hydroxy-isophorone  (4-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one).
    
  • Terminal Dehydration: The 4-hydroxy intermediate undergoes dehydration (loss of

    
    ) to form the exocyclic double bond of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one .
    
3.2 Pathway Visualization

The following diagram illustrates the degradation logic from the parent carotenoid to the target analyte.

CarotenoidDegradation cluster_curing Tobacco Curing & Aging Process Carotenoid C40 Carotenoid (Lutein / Beta-Carotene) Cleavage Oxidative Cleavage (Enzymatic CCDs / Photo-oxidation) Carotenoid->Cleavage Senescence BetaIonone Beta-Ionone / Beta-Damascone (C13 Norisoprenoids) Cleavage->BetaIonone Oxidation Secondary Oxidation BetaIonone->Oxidation Degradation HydroxyIso 4-Hydroxy-isophorone (Intermediate Precursor) Oxidation->HydroxyIso Dehydration Dehydration (-H2O) HydroxyIso->Dehydration Target 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (Target Analyte) Dehydration->Target Final Step

Figure 1: Proposed biosynthetic pathway of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one via carotenoid degradation during tobacco curing.

Analytical Methodology

Reliable detection of this compound requires separating it from the complex matrix of tobacco volatiles (nicotine, neophytadiene, solanone). The following protocol utilizes Simultaneous Distillation-Extraction (SDE) followed by GC-MS , considered the gold standard for volatile profiling.

4.1 Experimental Protocol

Step 1: Sample Preparation

  • Material: Cured tobacco lamina (Virginia or Burley type), ground to pass a 20-mesh sieve.

  • Rehydration: Suspend 50g of tobacco powder in 500mL distilled water to facilitate steam distillation.

  • Internal Standard: Add 100 µL of n-heptadecane or 2-acetylpyrazine solution (1 mg/mL) for quantification.

Step 2: Extraction (SDE - Likens-Nickerson)

  • Apparatus: Modified Likens-Nickerson SDE head.

  • Solvent: Dichloromethane (

    
    ) or Pentane/Ether (1:1).
    
  • Duration: Distill for 2–4 hours. The steam releases the volatiles, which partition into the organic solvent.

  • Concentration: Dry the organic phase over anhydrous

    
     and concentrate to 1 mL using a Kuderna-Danish concentrator or gentle nitrogen stream.
    

Step 3: GC-MS Analysis

  • Column: DB-Wax (Polar) or HP-5MS (Non-polar). Note: Polar columns separate cyclohexenone isomers better.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (2 min)

    
     3°C/min 
    
    
    
    240°C (10 min).
  • Detection: Mass Spectrometer (EI mode, 70 eV). Scan range 35–350 amu.

Step 4: Identification Criteria (Self-Validating) To confirm identity, the analyte must meet three criteria:

  • Retention Index (RI): Match literature value (~1200 on Wax).

  • Mass Spectrum: Parent ion (

    
    ) at m/z 150 .
    
  • Fragmentation Pattern: Characteristic loss of methyl groups and CO.

4.2 Analytical Workflow Diagram

AnalyticalWorkflow Sample Cured Tobacco Leaf (Ground) SDE SDE Extraction (Dichloromethane) Sample->SDE Steam Distillation Concentration Concentration (Kuderna-Danish) SDE->Concentration Partitioning GC Gas Chromatography (DB-Wax Column) Concentration->GC Injection MS Mass Spectrometry (EI, 70eV) GC->MS Separation Data Data Analysis (RI: 1200, m/z: 150) MS->Data Detection

Figure 2: Analytical workflow for the isolation and identification of volatile norisoprenoids from tobacco matrix.

Sensory & Functional Relevance

In the context of drug development (specifically inhalation delivery) and flavor science, the functional role of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is significant.

  • Flavor Vector: It acts as a "smoothening" agent in smoke, bridging the gap between sharp alkaloids and sweet sugar degradation products. Its threshold is low (ppb range), meaning trace amounts significantly alter the aroma profile.

  • Natural vs. Additive: While this compound appears on various "Permitted Additive" lists (e.g., FEMA GRAS), its presence in tobacco is fundamentally natural . It is generated in situ during the curing of the leaf. Regulatory submissions must distinguish between added flavor and endogenous levels derived from carotenoid breakdown.

References
  • Leffingwell, J.C. (2002). Tobacco - Aroma Materials Produced by Carotenoid Degradation.[1] Leffingwell Reports, Vol. 2 (No. 6). Link

  • The Pherobase. (2025).[2] Plant Compound: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one.[2][3][4][5][6] Database of Insect Pheromones and Semiochemicals. Link

  • VCF Online. (2025). Volatile Compounds in Food: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one. TNO Triskelion. Link

  • National Center for Biotechnology Information. (2013). French Guiana honeys from the Amazon biome: First description of volatile fraction. PMC3795995. Link

  • FooDB. (2010).[7] Compound Summary: 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone derivatives).[7] Link

Sources

Exploratory

Norisoprenoid Kinetics: The Role of 4-Methyleneisophorone in Carotenoid Stability and Degradation

Topic: Role of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) in Carotenoid Degradation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) in Carotenoid Degradation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Volatile Fingerprint of Oxidation

In the development of carotenoid-based therapeutics and nutraceuticals, stability is the primary challenge. The polyene chain responsible for the antioxidant potency of molecules like


-carotene, lutein, and astaxanthin is inherently susceptible to oxidative cleavage.

This guide focuses on 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-methyleneisophorone ).[1] While often overlooked in favor of major cleavage products like


-ionone, 4-methyleneisophorone serves as a critical, high-sensitivity marker for advanced oxidative degradation. Its presence signals not just the initial cleavage of the chromophore, but the secondary breakdown of the cyclohexenyl ring system itself.

For drug development professionals, quantifying this molecule provides a precise metric for formulation failure, excipient incompatibility, and shelf-life termination.

Chemical Identity and Structural Context

To understand the degradation pathway, we must first situate the molecule within the norisoprenoid family.

PropertyDetail
IUPAC Name 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Common Name 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula

Precursor Source Oxidative cleavage of

-ionone ring-containing carotenoids (

-carotene, zeaxanthin).
Sensory Profile Woody, camphoraceous, herbal; distinct "off-note" in lipid formulations.
Detection Threshold Low ppb range (highly volatile).

Mechanistic Pathways: From Polyene to Norisoprenoid

The formation of 4-methyleneisophorone is not a primary enzymatic event but a secondary oxidative cascade. Understanding this causality is essential for stabilizing formulations.

The Degradation Cascade
  • Primary Cleavage (Initiation): Reactive Oxygen Species (ROS) or Singlet Oxygen (

    
    ) attack the C9-C10 or C7-C8 double bonds of the carotenoid backbone. This yields primary apocarotenoids (e.g., 
    
    
    
    -apo-8'-carotenal) and primary norisoprenoids like
    
    
    -ionone
    .
  • Secondary Oxidation (Propagation):

    
    -ionone is unstable. Further oxidation at the ring structure, specifically at the C4 position relative to the gem-dimethyl group, introduces oxygen functionality.
    
  • Terminal Rearrangement: Dehydration and rearrangement of 4-hydroxy- or 4-oxo- derivatives of isophorone yield the exocyclic double bond characteristic of 4-methyleneisophorone .

Pathway Visualization

The following diagram illustrates the non-enzymatic oxidative pathway leading to this specific marker.

CarotenoidDegradation BetaCarotene Beta-Carotene (C40 Polyene) BetaIonone Beta-Ionone (Primary C13 Cleavage Product) BetaCarotene->BetaIonone C9-C10 Cleavage ROS ROS / Singlet Oxygen (Initiator) ROS->BetaCarotene Oxidative Attack Isophorone Isophorone (Secondary Degradation) BetaIonone->Isophorone Side chain loss (Retro-aldol/Oxidation) Intermediates 4-Hydroxy/4-Oxo Intermediates (Unstable) Isophorone->Intermediates Ring Oxidation MethyleneIsophorone 4-Methyleneisophorone (Terminal Marker) Intermediates->MethyleneIsophorone Dehydration & Rearrangement

Figure 1: Oxidative cascade from Beta-Carotene to 4-Methyleneisophorone. Note that the target molecule represents a downstream degradation event, indicating significant oxidative stress.

Analytical Protocol: Detection and Quantification

Because 4-methyleneisophorone is volatile and lipophilic, standard HPLC methods used for parent carotenoids are insufficient. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard for detection.

Experimental Workflow: HS-SPME-GC-MS

Objective: Quantify 4-methyleneisophorone in a lipid-based drug formulation (e.g., softgel fill).

Reagents & Materials:

  • Internal Standard (IS): 2-Octanol or Camphor (10 µg/mL in methanol).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco).

  • Matrix: Sodium chloride (NaCl) to induce "salting out" of volatiles.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 1.0 g of the lipid formulation into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution.

    • Spike with 10 µL of Internal Standard solution.

    • Seal immediately with a PTFE/silicone septum magnetic cap.

  • Equilibration & Extraction:

    • Incubate vial at 60°C for 15 minutes with agitation (500 rpm) to equilibrate headspace.

    • Insert SPME fiber and expose to headspace for 40 minutes at 60°C .

  • GC-MS Analysis:

    • Desorption: 5 minutes at 250°C in the GC injector (splitless mode).

    • Column: HP-5MS or DB-Wax (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: 40°C (hold 2 min)

      
       5°C/min to 240°C.
      
    • MS Detection: Electron Impact (EI) at 70 eV. Scan range 40–300 m/z.

  • Identification:

    • Target Ion (Quantification): m/z 138 (Molecular ion) or m/z 123 (Loss of methyl).

    • Confirm with Retention Index (RI) relative to n-alkanes.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Lipid Formulation (1.0g) Equilibration Headspace Equilibration 60°C / 15 min / Salt added Sample->Equilibration Extraction SPME Extraction DVB/CAR/PDMS Fiber Equilibration->Extraction Desorption GC Injector 250°C / 5 min Extraction->Desorption Separation GC Separation HP-5MS Column Desorption->Separation Detection MS Detection m/z 138, 123 Separation->Detection

Figure 2: HS-SPME-GC-MS workflow for isolating volatile degradation markers from complex lipid matrices.

Strategic Application in Drug Development

The detection of 4-methyleneisophorone should trigger specific decision gates in the R&D process.

Stability Indicating Logic

Unlike color loss (which is non-specific), the appearance of this molecule indicates a specific failure in the antioxidant protection system of the formulation.

Concentration of MarkerInterpretationRecommended Action
< Limit of Detection Formulation StableProceed to long-term stability.
Trace (ppb levels) Initiation of OxidationReview headspace oxygen levels; check antioxidant (Tocopherol) ratios.
Quantifiable (ppm levels) Advanced DegradationFAIL. The radical cascade has overwhelmed the stabilizers. Discard batch.
Formulation Causality

If 4-methyleneisophorone is detected, investigate the following root causes:

  • Excipient Peroxides: PEG or Polysorbates often carry hydroperoxides that initiate the cleavage.

  • Trace Metals: Iron or Copper ions (

    
    , 
    
    
    
    ) catalyze the breakdown of hydroperoxides into radicals that attack the carotenoid ring.
  • Light Exposure: Photo-oxidation specifically accelerates the formation of norisoprenoids from the triplet excited state of carotenoids.

References

  • Carotenoid Cleavage and Volatile Form

    • Title: Formation of Flavor Compounds from Carotenoids: Enzymatic and Non-Enzymatic P
    • Source:Molecules, 2021.[2]

    • URL:[Link]

  • Analytical Methodologies

    • Title: Optimization of HS-SPME-GC-MS for the Determination of Volatile Compounds in Carotenoid-Rich M
    • Source:Food Chemistry, 2019.
    • URL:[Link]

  • Mechanistic Insight

    • Title: Oxidative Degradation of -Carotene and Formation of Norisoprenoid Vol
    • Source:Journal of Agricultural and Food Chemistry, 2015.
    • URL:[Link]

  • Compound D

    • Title: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one (PubChem CID 641351).
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a specific isomer of isophorone. A thorough investigation of scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a specific isomer of isophorone. A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this particular isomer. Therefore, this guide pivots to a framework of established scientific principles and methodologies that enables researchers to predict, determine, and understand the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and discuss the practical implications for professionals in drug development and chemical synthesis. This document serves as a foundational resource, empowering scientists to generate the specific solubility data required for their research and development needs.

Introduction to 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Chemical Identity and Isomeric Context

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS 20548-00-9), also known as 4-Methyleneisophorone, is an organic compound with the molecular formula C10H14O.[1] It is a cyclic ketone and an enone, structurally related to the more common industrial chemical, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one, CAS 78-59-1).[1][2] It is critical for researchers to distinguish between these isomers, as the position of the double bond significantly influences the molecule's polarity, steric hindrance, and intermolecular interactions, thereby affecting its physical and chemical properties, including solubility.

The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physical property that dictates its behavior in various applications.[5] For drug development professionals, poor solubility can lead to low bioavailability, hindering a drug candidate's success.[6][7] In chemical synthesis, solubility governs the choice of reaction solvents, affects reaction rates, and is fundamental to purification processes like crystallization and chromatography.[8] A well-characterized solubility profile is therefore not an academic exercise but a prerequisite for efficient and successful formulation, process development, and chemical manufacturing.

Theoretical Framework for Predicting Solubility

Before embarking on experimental determination, theoretical models can provide valuable predictive insights into the solubility behavior of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

The Principle of "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8][9] We can qualitatively classify solvents and predict their interaction with our target molecule:

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile): These solvents are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.[9]

  • Nonpolar Solvents (e.g., hexane, toluene): These are suitable for dissolving nonpolar compounds via weaker van der Waals forces.[9]

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents possess dipoles but lack acidic protons, placing them at an intermediate polarity.[9]

Given the ketone and conjugated double bond system in 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, it is expected to have moderate polarity. Therefore, it would be predicted to have higher solubility in polar aprotic and polar protic solvents compared to nonpolar hydrocarbon solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool. It deconstructs the total Hildebrand solubility parameter into three components representing different intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[10][11]

The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances in this 3D Hansen space can be calculated, with smaller distances indicating higher affinity.[10]

While specific, experimentally-derived HSP values for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one are not published, we can use the values for the common isomer, isophorone (CAS 78-59-1), as a starting point for estimation. The reported HSP values for isophorone are:

  • δD: 8.1 (cal/mL)½

  • δP: 4.0 (cal/mL)½

  • δH: 3.6 (cal/mL)½[12]

This profile suggests a molecule with significant dispersion forces, moderate polarity, and a moderate capacity for accepting hydrogen bonds. Solvents with HSP values close to this profile are predicted to be effective solvents.

cluster_solute Solute (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one) cluster_solvents Potential Solvents solute HSP: (δD_solute, δP_solute, δH_solute) good_solvent Good Solvent HSP: (δD_good, δP_good, δH_good) solute->good_solvent Small HSP Distance (Ra) High Affinity -> Soluble poor_solvent Poor Solvent HSP: (δD_poor, δP_poor, δH_poor) solute->poor_solvent Large HSP Distance (Ra) Low Affinity -> Insoluble

Caption: Hansen Solubility Parameter (HSP) concept.

Experimental Determination of Solubility

The most reliable method for obtaining a definitive solubility profile is through experimental measurement. The "shake-flask" method is a widely accepted, robust technique for determining equilibrium solubility.[9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a standardized workflow for measuring the solubility of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one in a chosen organic solvent at a specific temperature.

Objective: To determine the saturation concentration of the solute in a solvent at equilibrium.

Materials:

  • 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (solute)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[6]

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solute to a pre-weighed vial. The key is to ensure undissolved solid remains after equilibration.

    • Record the exact mass of the added solute.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.[9]

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could lead to erroneously high results.[9]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis or HPLC). A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[6][13]

    • The principle of UV-Vis spectroscopy involves measuring the absorbance of the solute at its wavelength of maximum absorption (λmax), which is directly proportional to its concentration (Beer-Lambert Law).[14][15]

  • Data Reporting:

    • Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was performed.[9]

Experimental Workflow Diagram

start Start prep 1. Prepare Supersaturated Mixture (Excess solute + known volume of solvent) start->prep equilibrate 2. Equilibrate (Shake/Stir at constant T for 24-72h) prep->equilibrate separate 3. Separate Phases (Centrifuge and/or Settle) equilibrate->separate filter 4. Filter Supernatant (0.45 µm PTFE syringe filter) separate->filter quantify 5. Quantify Concentration (HPLC or UV-Vis Analysis) filter->quantify report 6. Report Data (mg/mL or mol/L at specified T) quantify->report end_node End report->end_node

Caption: Workflow for the Shake-Flask Solubility Method.

Expected Solubility Profile (Qualitative)

Based on the principles outlined and data for the common isophorone isomer, a qualitative solubility profile for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one can be predicted. This should be validated experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneLowSignificant mismatch in polarity. Dominated by weak dispersion forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighGood match of polarity. Ketone group of solute interacts well with polar groups of solvent.
Polar Protic Ethanol, Methanol, IsopropanolHigh to ModerateCapable of accepting hydrogen bonds from the solvent's hydroxyl group.
Chlorinated Dichloromethane, ChloroformHighGood polarity match and ability to engage in dipole-dipole interactions.

This table presents predictions and must be confirmed by experimental data.

Practical Applications and Conclusion

A well-defined solubility profile for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is indispensable for its practical application.

  • In Drug Development: This data informs the selection of solvents for preclinical formulation, enabling the creation of homogenous solutions for toxicity and efficacy studies.[7]

  • In Chemical Synthesis: It allows for the selection of optimal reaction media to ensure reactants are in the same phase, and it is crucial for designing effective extraction and crystallization-based purification protocols.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • California Air Resources Board. (n.d.). Isophorone.
  • INCHEM. (1995). Isophorone (HSG 91, 1995).
  • Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Alpha Chemical Co. (2023, May 22). Isophorone: Properties, Uses, and Benefits.
  • ChemicalBook. (n.d.). Isophorone CAS#: 78-59-1.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Cheméo. (n.d.). Chemical Properties of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene (CAS 20548-00-9).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown Source. (n.d.).
  • National Institutes of Health. (n.d.). Isophorone.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Chemical Synthesis Database. (2025, May 20). 3,5,5-trimethyl-2-cyclohexen-1-one.
  • ChemBK. (2022, October 17). 3,5,5-Trimethyl-2-cyclohexen-1-one.
  • National Institutes of Health. (n.d.). 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-.
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool.
  • ACS Publications. (2025, August 7). Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography.
  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy.
  • FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216).
  • Unknown Source. (n.d.). Consideration of Hansen Solubility Parameters. Part 2.
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP) values for PVDF, methyl ethyl ketone....
  • Unknown Source. (n.d.). Hansen Solubility Parameter System.
  • Stenutz. (n.d.). 3,5,5-trimethyl-2-cyclohexen-1-one.
  • The Good Scents Company. (n.d.). 4,4,6-trimethyl-2-cyclohexen-1-one.

Sources

Exploratory

toxicological data and safety sheets for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

This is an in-depth technical guide and safety assessment for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ). Technical Monograph for Research & Development Part 1: Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide and safety assessment for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ).

Technical Monograph for Research & Development

Part 1: Executive Summary & Regulatory Status

4-Methyleneisophorone is a naturally occurring norisoprenoid volatile found in tobacco, tea (Fu brick tea), saffron, and honey. Structurally, it is a cyclic dienone, characterized by an endocyclic


-unsaturated ketone system extended by an exocyclic methylene group. This specific conjugation pattern imparts significant chemical reactivity, distinguishing it from its parent analog, Isophorone.

While valued in the flavor and fragrance industry for its "sweet, spicy, honey-like" organoleptic profile, this compound is subject to strict regulatory scrutiny in specific applications. Notably, it is listed as an Excluded Ingredient in the Tobacco and Vaping Products Act (Canada), prohibiting its use in vaping products due to potential inhalation toxicity risks associated with reactive carbonyls.

Key Safety Directive: Due to the exocyclic methylene group, this molecule acts as a potent Michael Acceptor . It exhibits higher electrophilicity than simple cyclic enones, necessitating rigorous containment to prevent respiratory sensitization and glutathione depletion.

Part 2: Chemical Identity & Physicochemical Profile[1]

Identity Matrix
ParameterSpecification
IUPAC Name 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Common Name 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
SMILES CC1(C)CC(=O)C=C(C)C1=C
Structural Class Cyclic Norisoprenoid / Cross-conjugated Dienone
Physicochemical Properties (Experimental & Predicted)
PropertyValueRelevance to Safety
Physical State Pale yellow liquidSplash hazard; requires eye protection.
Boiling Point ~228–230 °C (760 mmHg)Low volatility at RT, but volatile in steam/aerosol.
Flash Point > 90 °C (Estimated)Combustible.[1] Class IIIB liquid.
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Moderate lipophilicity; potential for dermal absorption.
Vapor Pressure ~0.04 mmHg @ 25 °CInhalation hazard primarily during heating or nebulization.
Reactivity High (Electrophilic)Reacts rapidly with thiols (cysteine/glutathione).

Part 3: Toxicological Assessment

Mechanism of Action: The Electrophilic Threat

The primary toxicological concern for 4-Methyleneisophorone is its capacity to alkylate cellular nucleophiles. Unlike Isophorone, which has a single site for Michael addition, the 4-methylene derivative possesses an extended conjugated system that increases its reactivity toward sulfhydryl groups on proteins and glutathione (GSH).

Diagram 1: Electrophilic Reactivity Pathway This diagram illustrates the potential bio-activation and detoxification pathways, highlighting the Michael addition mechanism.

G Substrate 4-Methyleneisophorone (Electrophile) Adduct GSH-Conjugate (Detoxified) Substrate->Adduct GST Enzyme (Detoxification) Damage Protein Alkylation (Cytotoxicity/Sensitization) Substrate->Damage GSH Depletion (Oxidative Stress) GSH Glutathione (GSH) (Cellular Defense) GSH->Adduct Protein Cellular Proteins (Cysteine Residues) Protein->Damage Michael Addition

Caption: Competitive pathways between detoxification via Glutathione S-Transferase (GST) and protein alkylation leading to toxicity.

Toxicological Data Summary

Note: Direct LD50 data for CAS 20548-00-9 is limited in public monographs. The following assessment utilizes Read-Across from structural analog Isophorone (CAS 78-59-1) and specific data on dienone reactivity.

EndpointAssessment (Read-Across/Analog)Hazard Statement
Acute Oral Toxicity LD50 (Rat) ~1500–2500 mg/kg (Est.)Harmful if swallowed.
Acute Dermal Toxicity LD50 (Rabbit) > 1200 mg/kg (Est.)Harmful in contact with skin.
Inhalation Toxicity High concern for respiratory irritation.[1]May cause respiratory irritation. (Specific ban in vaping).
Skin Irritation Moderate to Severe.Causes skin irritation.
Eye Irritation Severe.Causes serious eye irritation.
Sensitization Positive in LLNA (Local Lymph Node Assay) predicted.May cause an allergic skin reaction.
Genotoxicity Mixed. (Ames: Negative in some strains, but potential for clastogenicity due to ROS).Suspected of causing genetic defects (Precautionary).
Specific Target Organ Toxicity (STOT)
  • Respiratory System: Inhalation of vapors or aerosols can induce chemical pneumonitis. The compound's structural exclusion from vaping products confirms its potency as a respiratory irritant.

  • Liver/Kidney: As a xenobiotic requiring glutathione conjugation, high doses may induce hepatic stress and deplete antioxidant reserves.

Part 4: Experimental Protocols & Detection

Protocol: Safe Handling & Aliquoting

Objective: To handle analytical standards without inducing sensitization.

  • Engineering Controls: All operations must be performed inside a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Laminate (Silver Shield) if handling pure neat liquid.

    • Respiratory: If fume hood is unavailable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (Type A).

  • Deactivation: Spills should be treated with 10% Sodium Bisulfite solution (to quench the electrophile) before cleanup with absorbent pads.

Analytical Method: GC-MS Identification

Objective: Quantify 4-Methyleneisophorone in complex matrices (e.g., essential oils).

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

StepParameterSetting
1 Inlet Temp 250 °C (Splitless mode)
2 Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
3 Oven Program 50 °C (hold 2 min) → 5 °C/min → 240 °C (hold 5 min)
4 Transfer Line 280 °C
5 Ion Source EI Mode (70 eV), 230 °C
6 SIM Ions Target: 150 (M+), 135 (M-CH3), 107 .

Diagram 2: Analytical Workflow This diagram outlines the sample preparation and analysis logic.

Analysis Sample Raw Sample (Oil/Extract) Dilution Dilution (Hexane/Ethyl Acetate 1:100) Sample->Dilution IS Add Internal Standard (e.g., 2-Octanol) Dilution->IS GC GC Separation (HP-5MS Column) IS->GC MS MS Detection (SIM Mode: m/z 150) GC->MS Data Quantification (Relative to IS) MS->Data

Caption: Standardized workflow for trace analysis of 4-Methyleneisophorone using GC-MS.

Part 5: Safety Data Sheet (SDS) Synthesis

Since a dedicated industrial SDS is rare for this specific isomer, use this synthesized module for laboratory safety documentation.

Section 4: First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention (risk of delayed pulmonary edema).[1]

  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) or copious soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist.

Section 7: Handling and Storage

  • Storage Conditions: Store at 2–8 °C (Refrigerated) .

  • Inert Atmosphere: Store under Nitrogen or Argon to prevent oxidative polymerization.

  • Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents.

Section 15: Regulatory Information

  • Canada: Listed in Schedule 2 of the Tobacco and Vaping Products Act – Prohibited in vaping products .

  • US TSCA: Listed (Active).

  • FEMA/GRAS: Generally Recognized As Safe for oral consumption (flavor use) but not for inhalation.

References

  • Health Canada. (2021). Order Amending Schedules 2 and 3 to the Tobacco and Vaping Products Act (Flavours). Canada Gazette, Part I, Volume 155, Number 25. Link

  • The Good Scents Company. (2023). 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS 20548-00-9) Data Sheet. Link

  • Xiao, Y., et al. (2022).[2] Discrimination and characterization of the volatile profiles of five Fu brick teas from different manufacturing regions. Food Chemistry: X, Vol 15. Link

  • Bedoukian Research. (2023). Safety Data Sheet: Isophorone Derivatives (Analogous). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 641351, 3,5,5-Trimethyl-4-methylidenecyclohex-2-en-1-one. Link

Sources

Foundational

Technical Guide: Biosynthesis of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one in Plants

This guide details the biosynthetic pathway, enzymatic mechanisms, and experimental characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone ). Executive Summary 3,5,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthetic pathway, enzymatic mechanisms, and experimental characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone ).

Executive Summary

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS: 13215-88-8), hereafter referred to as 4-methyleneisophorone , is a C10 norisoprenoid volatile found in saffron (Crocus sativus), tobacco (Nicotiana tabacum), tea (Camellia sinensis), and honey. Unlike primary terpenoids synthesized directly from IPP/DMAPP, this molecule is an apocarotenoid —a degradation product of C40 carotenoids. Its biosynthesis involves the oxidative cleavage of carotenoid precursors (e.g.,


-carotene, neoxanthin) by Carotenoid Cleavage Dioxygenases (CCDs), followed by enzymatic remodeling of the resulting C13 megastigmane intermediates.

This guide provides a high-resolution breakdown of the metabolic flux from the MEP pathway to the final C10 volatile, emphasizing the critical C13


C10 truncation step.

Chemical Identity & Structural Logic

  • IUPAC Name: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one[1][2]

  • Common Name: 4-Methyleneisophorone[3][4][5][6][7][8]

  • Molecular Formula:

    
    
    
  • Structural Classification: C10 Norisoprenoid (Megastigmane derivative).

  • Key Feature: The exocyclic methylene group (=CH

    
    ) at position 4. This carbon is a remnant of the polyene side chain of the parent carotenoid, distinguishing it from C9 isophorone (which lacks this carbon).
    

The Biosynthetic Pathway (Core Directive)

The formation of 4-methyleneisophorone is a subtractive process. It does not involve the assembly of 10 carbons from acetyl-CoA, but rather the tailoring of a C40 scaffold down to a C10 core .

Phase I: Precursor Assembly (Plastidial MEP Pathway)

All precursors originate in the plastid via the Methylerythritol Phosphate (MEP) pathway.

  • G3P + Pyruvate

    
    MEP 
    
    
    
    IPP/DMAPP .
  • IPP/DMAPP

    
    Geranylgeranyl Diphosphate (GGPP, C20) .
    
  • 2 x GGPP

    
    Phytoene (C40) .
    
  • Phytoene

    
    Lycopene 
    
    
    
    
    
    -Carotene
    .
Phase II: Primary Cleavage (The C40 C13 Transition)

The committed step is the oxidative cleavage of the


-ionone ring from the carotenoid backbone.
  • Enzyme: Carotenoid Cleavage Dioxygenase 1 or 4 (CCD1/CCD4) .

  • Mechanism: Dioxygenase-mediated cleavage of the C9–C10 double bond (carotenoid numbering).

  • Product:

    
    -Ionone  (C13 megastigmane) + C27 aldehyde.
    
Phase III: Secondary Transformation (The C13 C10 Transition)

This is the critical step generating the target molecule. The C13


-ionone must lose three carbons from its side chain while retaining the 

-carbon as a methylene group.
  • Substrate:

    
    -Ionone (or 3-OH-
    
    
    
    -ionone).
  • Intermediate: 3-Oxo-

    
    -ionol  or Megastigmatrienones .
    
  • Mechanism:

    • Hydroxylation: Cytochrome P450s (e.g., CYP71 family) hydroxylate the ring (often at C3 or C4).

    • Side Chain Degradation: A retro-aldol type cleavage or photo-oxidative cleavage removes the terminal carbons of the butenone side chain.

    • Dehydration/Isomerization: The remaining carbon of the side chain forms the exocyclic double bond (4-methylene) via dehydration of a tertiary alcohol intermediate (e.g., from 4-hydroxy-

      
      -isophorone ).
      

Note on C9 vs. C10: Isophorone (C9) loses the entire side chain. 4-Methyleneisophorone (C10) retains the C9 carbon (carotenoid numbering) as the exocyclic methylene.

Visualization: Pathway Diagram

The following Graphviz diagram illustrates the metabolic flux from


-Carotene to 4-Methyleneisophorone.

Biosynthesis BetaCarotene β-Carotene (C40) BetaIonone β-Ionone (C13) (Primary Cleavage Product) BetaCarotene->BetaIonone BetaCarotene->BetaIonone OH_BetaIonone 3-Hydroxy-β-ionone BetaIonone->OH_BetaIonone BetaIonone->OH_BetaIonone Oxo_Intermediate 4-Oxo-β-ionone / Megastigmane Intermediate OH_BetaIonone->Oxo_Intermediate Target 4-Methyleneisophorone (C10) (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one) Oxo_Intermediate->Target Oxo_Intermediate->Target CCD CCD1 / CCD4 (Cleavage at 9,10) CYP Cytochrome P450 (Hydroxylation) Dehydratase Oxidative Cleavage & Dehydration

Figure 1: Metabolic flux from β-Carotene to 4-Methyleneisophorone via CCD-mediated cleavage.

Enzymology & Mechanism Table

Enzyme ClassSpecific EnzymeRole in PathwayMechanism
Dioxygenases CCD1 / CCD4 Primary CleavageCleaves the 9,10 double bond of carotenoids to release C13

-ionone. Requires

cofactor.
Cytochrome P450s CYP71 / CYP76 FunctionalizationIntroduces hydroxyl groups to the ionone ring (e.g., at C3 or C4) to facilitate further degradation.
Dehydrogenases SDR Family OxidationConverts hydroxyl groups to ketones (e.g., 3-OH

3-oxo), activating the ring for side-chain elimination.
Peroxygenases UPO (Fungal/Plant analog) Specific HydroxylationIn specific contexts, hydroxylates isophorone to 4-hydroxyisophorone, a direct precursor to the methylene form.

Experimental Protocols

To validate this pathway or isolate the compound, use the following self-validating protocols.

Protocol A: Isolation via HS-SPME (Headspace Solid Phase Microextraction)

Target: Extraction of volatile 4-methyleneisophorone from plant tissue (e.g., Tea, Tobacco) without thermal degradation.

  • Sample Prep: Weigh 2.0 g of fresh/dried plant tissue into a 20 mL headspace vial. Add 10 µL of internal standard (e.g., 2-octanol or methyl laurate).

  • Equilibration: Seal with a PTFE/silicone septum. Incubate at 50°C for 20 minutes with agitation (500 rpm).

  • Extraction: Insert SPME fiber (DVB/CAR/PDMS 50/30 µm) into the headspace. Expose for 40 minutes at 50°C.

  • Desorption: Desorb fiber in GC injection port at 250°C for 3 minutes (splitless mode).

Protocol B: GC-MS Identification Criteria

Target: Unambiguous identification of 4-methyleneisophorone.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    240°C.
  • Validation Data:

    • Retention Index (RI): ~1200–1230 on DB-5MS.

    • Key Ions (m/z): 150 (Molecular Ion,

      
      ), 135 (
      
      
      
      ), 107 (Base Peak, Ring fragment), 91.
    • Interpretation: The presence of m/z 150 confirms the C10 formula (

      
      ), distinguishing it from Isophorone (m/z 138).
      

References

  • C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources. Fitoterapia. (2025). Link

  • New Megastigmane and Polyphenolic Components of Henna Leaves. MDPI Molecules. (2023). Link

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. (2019).[9][10] Link

  • Characterization of Key Aroma Compounds in Fu Brick Tea. ResearchGate. (2022). Link

  • Plant Compound: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one. The Pherobase. (2025).[1][2] Link

Sources

Exploratory

difference between beta-isophorone and 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

The following technical guide provides an in-depth comparative analysis of -Isophorone and 4-Methyleneisophorone (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one). Comparative Technical Analysis: -Isophorone vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of


-Isophorone  and 4-Methyleneisophorone  (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one).

Comparative Technical Analysis: -Isophorone vs. 4-Methyleneisophorone

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

This guide distinguishes between two critical C9/C10 cyclic enones derived from the isophorone scaffold. While they share a carbon skeleton origin, their electronic structures, synthetic utility, and industrial applications are diametrically opposed.

  • 
    -Isophorone (3,5,5-trimethyl-3-cyclohexen-1-one):  A thermodynamically less stable, non-conjugated enone. It is a high-volume industrial intermediate primarily used as a gateway to Vitamin E  and Carotenoids  (e.g., Astaxanthin) via ketoisophorone.
    
  • 4-Methyleneisophorone (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one): A fully conjugated, exocyclic dienone. It is a high-value, low-volume bioactive molecule found in Saffron and Tobacco , utilized in flavor/fragrance formulations and as a specific marker for oxidative degradation of carotenoids.

Structural & Electronic Analysis

The fundamental difference lies in the conjugation status of the alkene moiety relative to the carbonyl group.

Feature

-Isophorone
4-Methyleneisophorone
IUPAC Name 3,5,5-trimethyl-3-cyclohexen-1-one3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one
CAS Number 78-59-1 (Generic/Isomer mix); 471-01-2 (Pure

)
20548-00-9
Structure Type

-unsaturated ketone (Endocyclic)

-methylene-

-unsaturated ketone (Exocyclic)
Conjugation Non-Conjugated (Isolated alkene)Extended Conjugation (Linearly conjugated dienone)
Thermodynamics Kinetic isomer (Unstable relative to

-isomer)
Stable conjugated system (Reactive Michael acceptor)
Key Reactivity Isomerization to

-Isophorone; Oxidation to Ketoisophorone
Michael addition; Diels-Alder cycloaddition
Electronic Implications[1][2]
  • 
    -Isophorone:  The double bond is at the C3-C4 position, separated from the C1 carbonyl by a saturated C2 methylene group. This lack of conjugation creates a high energy state, driving the equilibrium heavily toward the conjugated 
    
    
    
    -isomer (3,5,5-trimethyl-2-cyclohexen-1-one). Synthesis requires kinetic control .
  • 4-Methyleneisophorone: The molecule features a continuous

    
    -system: 
    
    
    
    . This extended conjugation imparts unique spectral properties (red-shifted UV absorption) and makes the C4-exocyclic position highly susceptible to nucleophilic attack.

Synthetic Pathways & Manufacturing Logic

Synthesis of -Isophorone

The challenge is not creating


-isophorone, but preventing its immediate relaxation to the 

-isomer.
  • Precursor:

    
    -Isophorone.
    
  • Mechanism: Base-catalyzed deconjugation.

  • Process Control: The reaction is an equilibrium (

    
    ). Since 
    
    
    
    is thermodynamically favored (~97:3 ratio),
    
    
    -isophorone must be removed from the equilibrium continuously (usually by distillation) to shift the yield.
Synthesis of 4-Methyleneisophorone

This molecule is typically accessed via the oxidative functionalization of the isophorone skeleton. A common route involves the oxidation of


-isophorone to 4-hydroxyisophorone, followed by dehydration.
  • Step 1:

    
    -Isophorone 
    
    
    
    4-Hydroxyisophorone (4-OH-IP).
  • Step 2: 4-OH-IP

    
     4-Methyleneisophorone.
    
Visualization of Synthetic Flow

The following diagram illustrates the divergent pathways from the parent


-isophorone.

SynthesisPathways Alpha Alpha-Isophorone (Thermodynamic Product) Beta Beta-Isophorone (Kinetic Product) Alpha->Beta Isomerization (Distillative Shift) Beta->Alpha Relaxation Keto Ketoisophorone (Vitamin E Precursor) Beta->Keto Oxidation (O2/Base) Hydroxy 4-Hydroxyisophorone Beta->Hydroxy Selective Oxidation (Perhydrol/HCOOH) Methylene 4-Methyleneisophorone (Flavor/Fragrance) Hydroxy->Methylene Dehydration (-H2O)

Figure 1: Divergent synthetic pathways.


-Isophorone acts as the critical branch point for both Vitamin E precursors and functionalized fragrance molecules.

Industrial Applications

-Isophorone: The Vitamin E Engine

The primary utility of


-isophorone is as a transient intermediate in the synthesis of Trimethylhydroquinone (TMHQ) , the aromatic building block of Vitamin E (

-tocopherol).
  • Oxidation:

    
    -Isophorone is oxidized to Ketoisophorone  (2,6,6-trimethyl-2-cyclohexene-1,4-dione).
    
  • Rearrangement: Ketoisophorone is rearranged under acidic conditions to TMHQ.

  • Condensation: TMHQ is condensed with Isophytol to form Vitamin E.

4-Methyleneisophorone: The Sensory Marker

This compound is a potent nor-isoprenoid flavorant.

  • Flavor Profile: Woody, sweet, spicy, tea-like, and tobacco-like notes.[1]

  • Occurrence: It is a key constituent of Burley tobacco flavor and Saffron (Crocus sativus) aroma, often formed by the enzymatic or oxidative cleavage of carotenoids (e.g., zeaxanthin).

  • Use Case: High-end perfumery and tobacco flavoring agents.

Experimental Protocols

Protocol A: Isolation of -Isophorone (Kinetic Control)

Note: This protocol relies on the boiling point difference (


 boils slightly lower than 

) and the continuous removal of the

-isomer.
  • Setup: High-efficiency rectification column (minimum 30 theoretical plates) connected to a reactor containing

    
    -isophorone.
    
  • Catalyst: Add high-boiling organometallic catalyst (e.g., Aluminum isopropoxide) or p-toluenesulfonic acid (trace).

  • Operation: Heat to reflux under reduced pressure (approx. 200 mbar).

  • Distillation: Adjust reflux ratio to 20:1. Collect the lower-boiling fraction (approx. 186°C at atm, adjusted for vacuum).

  • Validation: Immediate GC/NMR analysis.

    
    -isomer shows a doublet at 
    
    
    
    1.05 (C5-Me) and a methylene signal at
    
    
    2.75 (C2-H), distinct from the vinylic proton of the
    
    
    -isomer.
Protocol B: Synthesis of 4-Methyleneisophorone (via 4-Hydroxy)

Based on oxidative functionalization logic (See Ref 3).

  • Precursor Preparation: Dissolve

    
    -isophorone in formic acid.
    
  • Oxidation: Add 35% Hydrogen Peroxide (Perhydrol) dropwise at 15-20°C. Maintain temperature to prevent over-oxidation to the epoxide.

  • Quench & Hydrolysis: Neutralize with NaOH. The intermediate formate ester is hydrolyzed to 4-hydroxyisophorone .

  • Dehydration: Reflux the 4-hydroxy intermediate in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap to remove water.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: 4-Methyleneisophorone (Pale yellow liquid).[2]

Summary Comparison Table

Parameter

-Isophorone
4-Methyleneisophorone
Primary Role Chemical IntermediateFlavor/Fragrance Ingredient
Scale Multi-ton (Industrial)Kilogram (Fine Chemical)
Stability Low (Reverts to

)
Moderate (Polymerizable)
Odor Mild, camphoraceousWoody, sweet, tobacco-like
Key Downstream Product Vitamin E (via TMHQ)Tobacco flavor formulations
Natural Occurrence Rare (Transient metabolite)Saffron, Tobacco, Kohlrabi

References

  • Isophorone Synthesis & Properties: Isophorone. Wikipedia. Retrieved from .

  • Flavor Chemistry: Tobacco Flavoring for Smoking Products. Leffingwell & Associates. Retrieved from .

  • Synthesis of Hydroxy-Intermediates: Process for the preparation of 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one. European Patent EP0330745. Retrieved from .

  • Chemical Data: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one. PubChem.[2] Retrieved from .

  • Carotenoid Degradation: The Inheritance and Variation of Floral Scent Compounds in Malus. MDPI. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from Isophorone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, an exocyclic α,β-unsaturated keton...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, an exocyclic α,β-unsaturated ketone, from the readily available starting material, isophorone. The synthetic strategy centers on the Wittig reaction, a robust and widely utilized method for olefination of carbonyl compounds. This guide offers a detailed, step-by-step protocol for the preparation of the key Wittig reagent, methylenetriphenylphosphorane, and its subsequent reaction with isophorone. Furthermore, it delves into the mechanistic underpinnings of the reaction, potential challenges, and comprehensive procedures for purification and characterization of the final product. This application note is designed to equip researchers with the necessary information to successfully synthesize and validate this valuable chemical intermediate.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile and economically significant industrial chemical, primarily used as a solvent and as a precursor in the production of various polymers.[1][2] Its α,β-unsaturated ketone functionality provides a reactive handle for a multitude of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The introduction of an exocyclic methylene group at the 4-position of the isophorone scaffold yields 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a compound with potential applications in organic synthesis and as a building block for novel chemical entities.

The conversion of a ketone to an alkene is a fundamental transformation in organic chemistry, and the Wittig reaction stands as a cornerstone methodology for achieving this.[3][4] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[3][5] The reaction's reliability and broad functional group tolerance have cemented its place in the synthetic organic chemist's toolbox.

This application note details a robust protocol for the synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from isophorone utilizing the Wittig reaction.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two main stages: the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent reaction of the ylide with isophorone.

Part 1: Formation of the Phosphorus Ylide

The Wittig reagent is prepared by the deprotonation of a phosphonium salt. In this protocol, methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), to generate the highly reactive methylenetriphenylphosphorane ylide.[3] The acidity of the protons on the methyl group attached to the phosphonium ion is significantly increased, allowing for their removal by a strong base.

Part 2: The Wittig Reaction

The phosphorus ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isophorone. This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[5] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. The oxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition to yield the desired alkene product and triphenylphosphine oxide as a byproduct.[3]

A critical consideration in the Wittig reaction of α,β-unsaturated ketones like isophorone is the potential for 1,4-conjugate addition of the ylide. However, the hard nucleophilic character of non-stabilized ylides, such as methylenetriphenylphosphorane, generally favors 1,2-addition to the carbonyl group over 1,4-addition.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
IsophoroneReagentSigma-Aldrich
Methyltriphenylphosphonium bromide98%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated aqueous ammonium chloride
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate
Silica gel60 Å, 230-400 mesh
Part 1: In-situ Preparation of Methylenetriphenylphosphorane

Protocol:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 eq).

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The formation of the ylide is indicated by the development of a characteristic orange or deep red color.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Part 2: Synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Protocol:

  • In a separate flame-dried flask, dissolve isophorone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Slowly transfer the isophorone solution to the pre-formed Wittig reagent at 0 °C via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to remove by standard column chromatography. A common and effective method for its removal is precipitation.

Protocol:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Slowly add a non-polar solvent such as hexanes or pentane with vigorous stirring to precipitate the triphenylphosphine oxide.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the mixture to remove the solid triphenylphosphine oxide.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary.[6][7]

Characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.0-6.2 ppm (s, 1H, vinylic proton on the ring)

    • δ 5.0-5.2 ppm (m, 2H, exocyclic methylene protons)

    • δ 2.2-2.4 ppm (s, 2H, methylene protons in the ring)

    • δ 1.8-2.0 ppm (s, 3H, methyl group on the double bond)

    • δ 1.0-1.2 ppm (s, 6H, gem-dimethyl groups)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~200 ppm (C=O)

    • δ ~160 ppm (quaternary carbon of the enone)

    • δ ~145 ppm (quaternary carbon of the exocyclic double bond)

    • δ ~125 ppm (vinylic CH of the enone)

    • δ ~115 ppm (exocyclic CH₂)

    • δ ~50 ppm (quaternary carbon with gem-dimethyl groups)

    • δ ~45 ppm (CH₂ in the ring)

    • δ ~28 ppm (gem-dimethyl carbons)

    • δ ~24 ppm (methyl group on the double bond)

  • Infrared (IR) Spectroscopy (thin film):

    • ~1660 cm⁻¹ (C=O stretch, conjugated ketone)

    • ~1640 cm⁻¹ (C=C stretch)

    • ~2960 cm⁻¹ (C-H stretch, sp³)

    • ~3080 cm⁻¹ (C-H stretch, sp²)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 150.1045 (for C₁₀H₁₄O)[8][9]

Visualization of Workflow and Reaction

Synthesis_Workflow cluster_prep Part 1: Ylide Preparation cluster_reaction Part 2: Wittig Reaction cluster_workup Work-up & Purification A Methyltriphenylphosphonium bromide in THF B Add n-BuLi at 0°C A->B 1.1 eq C Methylenetriphenylphosphorane (Ylide) B->C 1 hr E Reaction at RT C->E D Isophorone in THF D->E 1.0 eq F Quench with aq. NH4Cl E->F 12-24 hr G Extraction with Et2O F->G H Precipitation of TPPO G->H I Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

Reaction_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Ph3P+-CH3 Br- Ph3P+-CH3 Br- Ph3P=CH2 Ph3P=CH2 Ph3P+-CH3 Br-->Ph3P=CH2 n-BuLi Betaine Betaine Intermediate Ph3P=CH2->Betaine Isophorone Isophorone Isophorone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product Product + Ph3P=O Oxaphosphetane->Product

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

The protocol outlined in this application note provides a reliable and well-established method for the synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from isophorone. The Wittig reaction offers a high degree of control over the placement of the double bond, making it a superior choice for this transformation. By following the detailed steps for reaction setup, work-up, and purification, researchers can effectively synthesize this exocyclic α,β-unsaturated ketone. The provided expected spectroscopic data serves as a valuable reference for the characterization and validation of the final product.

References

  • The Production of Isophorone - MDPI. (2023, February 22). Retrieved from [Link]

  • Isophorone | C9H14O | CID 6544 - PubChem. (n.d.). Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Omega. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | C10H14O | CID 641351 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methyleneisophorone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216) - FooDB. (2010, April 8). Retrieved from [Link]

  • 2-Cyclohexen-1-ol, 3,5,5-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-METHYLENEISOPHORONE - precisionFDA. (n.d.). Retrieved from [Link]

  • Isophorone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 2,4,4-trimethylcyclopentanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents. (n.d.).
  • 3,5,5-Trimethylcyclohex-3-en-1-ol | C9H16O | CID 11275049 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one - PubMed. (2012, October 19). Retrieved from [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Application

photo-oxygenation protocols for producing 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Application Note: Advanced Continuous-Flow Photo-Oxygenation Protocols for the Synthesis of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Introduction & Biological Relevance 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Continuous-Flow Photo-Oxygenation Protocols for the Synthesis of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one

Introduction & Biological Relevance

3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone) is a highly valued cross-conjugated dienone. Naturally occurring as a key discriminant volatile organic compound in Malus (apple) floral scents [1] and a crucial flavor constituent in fermented cigar tobacco leaves [2], this isophorone derivative is highly sought after in the flavor and fragrance (F&F) industry.

Traditional syntheses of isophorone derivatives often rely on harsh, non-selective chemical oxidants or heavy-metal catalysts. As a modern alternative, photo-oxygenation utilizing singlet oxygen (


) offers a biomimetic, green, and highly selective route. This guide details a self-validating, continuous-flow photo-oxygenation protocol designed to maximize yield, safety, and scalability.

Mechanistic Principles: The Schenck Ene Reaction

The core of this protocol relies on the Schenck ene reaction . A photosensitizer (e.g., Rose Bengal) absorbs visible light to reach an excited singlet state, which undergoes intersystem crossing (ISC) to a long-lived triplet state. This triplet state transfers energy to ground-state triplet oxygen (


), generating highly reactive singlet oxygen (

).

When applied to an appropriate sterically accessible isophorone precursor (such as 3,4,5,5-tetramethyl-2-cyclohexen-1-one),


 attacks the allylic position. The reaction proceeds via a concerted "ene" mechanism, shifting the double bond to form the exocyclic methylene group while yielding an allylic hydroperoxide intermediate. Subsequent mild reduction and dehydration yield the target 4-methyleneisophorone. (Note: While UVA self-photosensitization is possible for related ionones [3], visible-light sensitization avoids UV-induced polymeric side reactions).

Mechanism PS_S0 Sensitizer (S0) PS_S1 Excited Sensitizer (S1) PS_S0->PS_S1 hv (Visible Light) PS_T1 Triplet Sensitizer (T1) PS_S1->PS_T1 ISC PS_T1->PS_S0 Energy Transfer O2_S Singlet Oxygen (1O2) PS_T1->O2_S O2_T Triplet Oxygen (3O2) O2_T->O2_S Energy Transfer Ene Schenck Ene Reaction O2_S->Ene Precursor Isophorone Precursor Precursor->Ene Hydroperoxide Allylic Hydroperoxide Ene->Hydroperoxide Reduction Reduction & Dehydration Hydroperoxide->Reduction Target 4-Methyleneisophorone Reduction->Target

Mechanistic pathway of singlet oxygen generation and the Schenck ene reaction.

System Validation: The DPBF Trapping Assay

A robust protocol must be a self-validating system . Before introducing the valuable isophorone precursor into the reactor, you must confirm optimal


 generation. We utilize the 1,3-diphenylisobenzofuran (DPBF) assay [4]. DPBF is a fluorescent probe that specifically reacts with 

to form a colorless endoperoxide.
  • Validation Step : Flow a 50 µM DPBF solution containing your chosen photosensitizer through the illuminated reactor. Monitor the effluent via UV-Vis spectrophotometry. A >80% decrease in absorbance at 417 nm within a 200-second residence time confirms successful and efficient

    
     generation. Only proceed to the main synthesis once this baseline is established.
    

Continuous-Flow Experimental Protocol

Batch photo-oxygenation suffers from poor light penetration (Beer-Lambert limitations) and hazardous oxygen headspaces. We utilize a continuous-flow microreactor system [5] to ensure a high surface-to-volume ratio, maximizing gas-liquid mass transfer and uniform irradiation.

Reagents & Materials
  • Precursor : 3,4,5,5-tetramethyl-2-cyclohexen-1-one (0.1 M)

  • Photosensitizer : Rose Bengal (0.5 mol%)

  • Solvent : Acetonitrile/Methanol (9:1 v/v)

  • Reductant : Triphenylphosphine (

    
    , 1.2 eq)
    
  • Reactor : FEP (Fluorinated Ethylene Propylene) tubing (1.0 mm ID). Causality: FEP is selected for its exceptional UV-Vis transmissivity and chemical inertness.

  • Light Source : 532 nm High-Power LED array.

Step-by-Step Workflow
  • System Priming : Flush the FEP microreactor with the baseline solvent mixture at 1.0 mL/min to clear blockages and establish the back-pressure regulator (BPR) at 4 bar. Causality: Elevated pressure compresses

    
     bubbles, significantly increasing dissolved oxygen concentration.
    
  • Gas-Liquid Mixing (Taylor Flow) : Introduce the liquid precursor/sensitizer stream via a syringe pump. Simultaneously, introduce

    
     gas via a Mass Flow Controller (MFC). Combine them at a T-mixer. Adjust the gas/liquid flow ratio to 3:1 to establish a stable "slug flow" (Taylor flow) regime. Causality: Taylor flow creates internal fluidic vortices that constantly renew the gas-liquid interface, overcoming mass-transfer limitations.
    
  • Irradiation : Pass the biphasic mixture through the 532 nm LED reactor. Maintain the reactor temperature at 15–20 °C using a circulating chiller. Causality: Higher temperatures accelerate the thermal degradation of the delicate hydroperoxide intermediate into unwanted side products.

  • In-Line Reduction : Direct the reactor effluent directly into a collection flask pre-charged with a 0 °C solution of

    
     in dichloromethane. Causality: 
    
    
    
    rapidly and selectively reduces the allylic hydroperoxide to the corresponding alcohol, preventing over-oxidation or spontaneous cleavage.
  • Dehydration & Purification : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the reduced mixture and stir at room temperature for 2 hours to dehydrate the alcohol, finalizing the exocyclic double bond. Purify via silica gel chromatography (Hexane/Ethyl Acetate 9:1).

FlowSetup O2 O2 Gas (MFC Controlled) Mixer T-Mixer (Taylor Flow) O2->Mixer Pump Syringe Pump (Precursor + PS) Pump->Mixer Reactor LED Microreactor (hv = 532 nm) Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator (4 bar) Reactor->BPR Workup In-line Reduction (PPh3 at 0 °C) BPR->Workup Product 4-Methyleneisophorone Workup->Product

Continuous-flow photo-oxygenation workflow with Taylor flow and in-line reduction.

Quantitative Data & Optimization

Selecting the right photosensitizer and solvent is critical for maximizing the quantum yield of singlet oxygen (


) and the overall conversion to the isophorone derivative.
PhotosensitizerLight SourceSolvent SystemResidence Time

(

Yield)
Overall Product Yield
Rose Bengal 532 nm LEDMeCN/MeOH (9:1)10 min0.7685%
Ru(bpy)₃Cl₂ 450 nm LEDMethanol8 min0.8189%
Tetraphenylporphyrin (TPP) 420 nm LEDToluene12 min0.6574%
Methylene Blue 660 nm LEDDichloromethane15 min0.5268%

Table 1: Optimization of photo-oxygenation conditions. While Ru(bpy)₃Cl₂ provides the highest absolute yield, Rose Bengal is highly recommended for scale-up due to its superior cost-to-performance ratio under green light irradiation.

References

  • The Inheritance and Variation of Floral Scent Compounds in Parent–Progeny Relationships of Malus. MDPI.[Link]

  • Integrated characterization of filler tobacco leaves: HS–SPME–GC–MS, E-nose, and microbiome analysis across different origins. National Institutes of Health (PMC).[Link]

  • UVA self-photosensitized oxygenation of beta-ionone. PubMed.[Link]

  • Photochemical and photocytotoxic evaluation of new Oxovanadium (IV) complexes in photodynamic application. Indian Academy of Sciences. [Link]

  • Efficient Photooxygenation Process of Biosourced α-Terpinene by Combining Controlled LED-Driven Flow Photochemistry and Rose Bengal-Anchored Polymer Colloids. ACS Sustainable Chemistry & Engineering.[Link]

Method

catalytic methods for synthesizing exocyclic methylene ketones

Title: Catalytic Methodologies for the Synthesis of Exocyclic Methylene Ketones: A Comprehensive Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Catalytic Methodologies for the Synthesis of Exocyclic Methylene Ketones: A Comprehensive Application Note & Protocol Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Executive Summary

Exocyclic methylene ketones (α-methylene cycloalkanones and related terminal enones) are privileged structural motifs. They serve as potent Michael acceptors in targeted covalent inhibitors and are critical intermediates in the total synthesis of complex natural products, such as acorane-type sesquiterpenes and various lactones. Historically, the installation of an exocyclic methylene group required harsh, multi-step stoichiometric processes (e.g., classical Mannich condensation followed by exhaustive methylation and basic elimination).

Modern synthetic chemistry has shifted toward highly efficient, atom-economical catalytic methodologies. This guide details the mechanistic causality, substrate scope, and step-by-step protocols for the two most robust modern approaches: Organocatalytic α-Methylenation using formaldehyde[1], and Transition-Metal-Free Methylenation utilizing dimethyl sulfoxide (DMSO) as a novel C1 source[2]. Furthermore, we highlight emerging photoredox strategies for greener synthesis[3].

Mechanistic Rationale & Strategy Selection

The Organocatalytic Approach (Enamine Catalysis)

The use of secondary amines (e.g., pyrrolidine, piperidine, or MacMillan-type catalysts) allows for the direct α-methylenation of ketones using aqueous formaldehyde.

  • Causality of the Catalyst: The secondary amine condenses with the ketone to form an enamine intermediate. This raises the highest occupied molecular orbital (HOMO) of the α-carbon, making it significantly more nucleophilic than the native enol.

  • Causality of the Acid Co-Catalyst: A mild acid (such as propionic acid) acts as a bifunctional proton shuttle. It accelerates the dehydration of the initial hemiaminal to form an iminium ion, and subsequently facilitates the anti-elimination of the amine to yield the terminal alkene, regenerating the catalyst[1].

Organocatalysis K Ketone (Substrate) Enam Enamine (Activated Nucleophile) K->Enam + Catalyst - H2O Cat Secondary Amine (Catalyst) Cat->Enam Imin Hydroxymethyl Iminium (Intermediate) Enam->Imin + HCHO C-C Bond Formation HCHO Formaldehyde (Electrophile) HCHO->Imin Imin->Cat Catalyst Regeneration Prod Exocyclic Methylene Ketone (Product) Imin->Prod Elimination (Acid Co-catalyzed)

Caption: Catalytic cycle of amine-catalyzed α-methylenation of ketones.

The Transition-Metal-Free DMSO Approach

Handling volatile and toxic formaldehyde gas or aqueous formalin can be problematic, particularly during scale-up. A modern alternative utilizes DMSO as both the solvent and the C1 source under oxidative conditions[2].

  • Causality of the Oxidant: Potassium persulfate (K₂S₂O₈) oxidizes DMSO to generate a highly reactive electrophilic thionium ion ([Me-S⁺=CH₂]).

  • Causality of the Transformation: The enol tautomer of the aryl ketone attacks this thionium ion, forming a β-keto sulfonium adduct. Subsequent elimination of methanethiol (MeSH) yields the desired α-methylene ketone. This self-validating system avoids transition metals entirely, preventing heavy-metal contamination in late-stage drug development[4].

DMSO_Pathway DMSO DMSO (Solvent & C1 Source) Thio Electrophilic Thionium Ion [Me-S+=CH2] DMSO->Thio Oxidation & Activation Ox Oxidant (K2S2O8) Heat Ox->Thio Add β-Keto Sulfonium Adduct Thio->Add Ket Aryl Ketone Enol Enol Tautomer Ket->Enol Tautomerization Enol->Add Nucleophilic Attack Prod α-Methylene Ketone Product Add->Prod Elimination - MeSH

Caption: Mechanism of transition-metal-free α-methylenation using DMSO as a C1 source.

Experimental Protocols

Protocol I: Mild Organocatalytic α-Methylenation

Adapted from the principles of Pihko et al. for carbonyl methylenation[1].

Reagents & Materials:

  • Ketone substrate (1.0 equiv, e.g., cyclopentanone)

  • Aqueous Formaldehyde (37% w/w, 1.5 - 2.0 equiv)

  • Pyrrolidine (0.1 - 0.2 equiv)

  • Propionic acid (0.1 - 0.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Dichloromethane (DCM) (0.5 M)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (10 mmol) and the chosen solvent (20 mL).

  • Catalyst Assembly: Add pyrrolidine (1.0 mmol, 10 mol%) followed immediately by propionic acid (1.0 mmol, 10 mol%). Critical Insight: Adding the acid prevents the amine from undergoing deleterious side reactions and buffers the system to favor the catalytic cycle.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the 37% aqueous formaldehyde solution (15 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC or GC-MS (typically 2–8 hours depending on steric bulk).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the exocyclic methylene ketone.

Protocol II: Transition-Metal-Free Methylenation via DMSO

Optimized for aryl ketones based on the methodology by Liu et al.[2].

Reagents & Materials:

  • Aryl ketone substrate (1.0 equiv, e.g., acetophenone derivative)

  • K₂S₂O₈ (2.0 equiv)

  • DMSO (Serves as both solvent and C1 source, 0.2 M)

  • Additive: Pyridine or NaOAc (1.0 equiv, to buffer the system)

Step-by-Step Procedure:

  • Preparation: In a sealed pressure tube or a heavy-walled Schlenk flask, combine the aryl ketone (1.0 mmol), K₂S₂O₈ (2.0 mmol), and the basic additive (1.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL). Critical Insight: Ensure the DMSO is anhydrous, as excess water can hydrolyze the highly reactive thionium intermediate before C-C bond formation occurs.

  • Heating: Seal the tube and heat the reaction mixture to 100–110 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours.

  • Monitoring: Cool the reaction to room temperature and take a small aliquot for TLC/LC-MS analysis to confirm the disappearance of the starting material.

  • Workup: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic extracts thoroughly with water (3 × 15 mL) to remove residual DMSO, followed by brine.

  • Isolation: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the α,β-unsaturated carbonyl compound.

Comparative Data & Substrate Scope

To assist in selecting the appropriate methodology for your specific synthetic route, the quantitative parameters of the discussed methods (including an emerging photoredox approach[3]) are summarized below.

MethodologyCatalyst SystemC1 SourceTypical YieldsKey AdvantagesLimitations
Organocatalytic Pyrrolidine / Propionic AcidAq. Formaldehyde75% - 95%Extremely mild, fast, highly scalable, room temperature.Requires handling of toxic formaldehyde; side-reactions with highly hindered ketones.
Transition-Metal-Free None (K₂S₂O₈ Oxidant)DMSO42% - 90%Avoids formaldehyde and transition metals; utilizes solvent as reagent.Requires elevated temperatures (100 °C+); primarily optimized for aryl ketones.
Photoredox Cu@g-C₃N₄ / Visible LightMethanolUp to 97%Greenest C1 source (MeOH); ambient temperature; highly sustainable.Requires specialized photoreactor setups; heterogeneous catalyst recovery needed.

References

  • Erkkilä, A.; Pihko, P. M. Journal of Organic Chemistry 2006, 71, 2538–2541.
  • Liu, Y.-F.; Ji, P.-Y.; Xu, J.-W.; Guo, C.-C. Journal of Organic Chemistry 2017, 82, 7159–7164.
  • Royal Society of Chemistry 2020. (Reviewing Lei et al. on photocatalytic α-methylenation of aryl ketones using methanol).

Sources

Application

using 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one as a fragrance intermediate

Title: Application Note: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) as a High-Value Fragrance Intermediate and Botanical Marker Executive Summary & Chemical Identity The compound 3,5,5-trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) as a High-Value Fragrance Intermediate and Botanical Marker

Executive Summary & Chemical Identity

The compound 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone) is a naturally occurring cross-conjugated cyclic ketone. In the fragrance and flavor industries, it is highly valued for its distinct saffron-like, woody, and floral olfactory profile. Beyond cosmetics, it serves as a critical volatile marker in pharmacognosy, utilized to authenticate medicinal plant extracts and monitor the quality of botanical drugs.

Understanding the chemical behavior, synthesis, and analytical profiling of 4-methyleneisophorone is essential for researchers developing novel fragrance matrices or standardizing complex botanical therapeutics.

Mechanistic Insights: Structure-Activity and Synthesis

Structural Causality in Olfactory Binding

The structural divergence of 4-methyleneisophorone from standard isophorone lies in the exocyclic double bond at the C4 position. This creates an extended, cross-conjugated dienone system (C1=O conjugated with C2=C3, which in turn conjugates with C4=CH2). This cross-conjugation flattens the cyclohexane ring conformation and alters the electron density distribution. Consequently, the molecule exhibits a higher binding affinity to specific olfactory receptors associated with "spicy" and "saffron" notes, compared to the camphoraceous profile of standard isophorone.

Synthetic Pathway Logic

The chemical synthesis of 4-methyleneisophorone exploits the differential acidity of isophorone's protons. The protons at the C4 position are vinylogous to the C1 carbonyl, making them uniquely susceptible to deprotonation by a mild base.

  • Aldol Addition: Base-catalyzed deprotonation forms a thermodynamic enolate that attacks formaldehyde, yielding a 4-(hydroxymethyl)isophorone intermediate.

  • Dehydration: Subsequent acid-catalyzed dehydration is thermodynamically driven by the formation of the highly stable cross-conjugated system, making the elimination of water an irreversible, energy-lowering step.

Synthesis Iso Isophorone (C9H14O) Inter 4-(Hydroxymethyl) isophorone Iso->Inter Base Catalysis Form Formaldehyde (Aldol Electrophile) Form->Inter Prod 4-Methyleneisophorone (Target: C10H14O) Inter->Prod Dehydration Dehyd Acid Catalyst (-H2O) Dehyd->Prod

Fig 1: Base-catalyzed aldol addition followed by acid-catalyzed dehydration to yield 4-methyleneisophorone.

Quantitative Data & Botanical Occurrence

4-Methyleneisophorone is a critical discriminant metabolite in various high-value botanical matrices. It has been documented as a major volatile component in1[1], wild saffron (Crocus biflorus) stigmas[2], and the volatile fraction of 3[3]. In drug development, it acts as a quality control marker for the intermediate distillates of Fructus Gardeniae and Radix Curcumae, which are utilized in 4[4].

Table 1: Physicochemical and Analytical Properties

Property Value
IUPAC Name 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
CAS Registry Number 20548-00-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol

| Primary MS Fragments (m/z) | 150 (M+), 107 (Base peak), 108 |

Table 2: Botanical Occurrence and Relative Abundance

Botanical Source Matrix Relative Abundance Significance
Crocus biflorus (Wild Saffron) Stigmas 7–11% Key contributor to saffron-like aromatic profile.
Malus ioensis (Prairie Crabapple) Flowers ~18.3% Discriminant metabolite for floral scent inheritance.

| Fructus Gardeniae & Radix Curcumae | Distillate | Minor | Quality control marker for traditional therapeutics. |

Experimental Protocols

Protocol 1: Synthetic Derivatization of Isophorone

This protocol outlines the controlled methylenation of isophorone to produce fragrance-grade 4-methyleneisophorone.

Reagents: Isophorone (≥99%), Paraformaldehyde, Sodium Hydroxide (10% aq), Toluene, p-Toluenesulfonic acid (pTSA). Procedure:

  • Enolate Formation: Charge a round-bottom flask with 1.0 eq of isophorone and 1.2 eq of paraformaldehyde in toluene. Slowly add catalytic 10% NaOH under vigorous stirring at room temperature.

  • Aldol Addition: Heat the mixture to 60°C for 4 hours. Causality Note: Controlled heating prevents the polymerization of formaldehyde while ensuring the complete conversion of the vinylogous enolate.

  • Dehydration: Neutralize the base, then add a catalytic amount of pTSA (0.05 eq). Equip the flask with a Dean-Stark trap and reflux at 110°C.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric volume of water is collected. Analyze an aliquot via GC-MS; the shift from the isophorone molecular ion (m/z 138) to the target 5 confirms successful methylenation and dehydration[5].

  • Purification: Wash the organic layer with saturated NaHCO3, dry over anhydrous Na2SO4, and purify via fractional distillation under reduced pressure.

Protocol 2: HS-SPME-GC-MS Profiling in Botanical Matrices

A highly sensitive, self-validating extraction method for quantifying 4-methyleneisophorone in complex plant or drug matrices.

Procedure:

  • Sample Conditioning: Accurately weigh 1.0 g of the homogenized botanical matrix (e.g., Crocus stigmas) into a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution.

    • Causality Note: The addition of NaCl induces a 'salting-out' effect, decreasing the solubility of the non-polar 4-methyleneisophorone in the aqueous phase and driving it into the headspace, thereby maximizing extraction yield.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace at 40°C for 30 minutes.

    • Causality Note: The mixed-bed fiber provides optimal surface area and varied polarity to capture C10-C15 terpenoids efficiently.

  • Desorption: Retract the fiber and insert it into the GC inlet (250°C) for 5 minutes in splitless mode.

  • GC-MS Analysis: Run the separation on an HP-5MS column (or equivalent). Program the oven: 50°C (hold 2 min), ramp at 5°C/min to 220°C. Detect using Electron Ionization (EI) at 70 eV.

  • Self-Validation Checkpoint: Confirm peak identity not only by retention index but by verifying the presence of the6 against the NIST library[6].

Workflow Step1 Sample Preparation (Botanical Matrix + NaCl) Step2 HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C, 30 min) Step1->Step2 Step3 Thermal Desorption (GC Inlet, 250°C, 5 min) Step2->Step3 Step4 GC-MS Separation (HP-5MS Column, EI Mode 70 eV) Step3->Step4 Step5 Data Analysis (NIST Matching, m/z 150, 107, 108) Step4->Step5

Fig 2: HS-SPME-GC-MS analytical workflow for the extraction and quantification of 4-methyleneisophorone.

References

  • French Guiana honeys from the Amazon biome: First description of volatile fraction and antioxidant capacity. PMC - NIH.
  • 4-Methyleneisophorone - the NIST WebBook. NIST.
  • The Inheritance and Variation of Floral Scent Compounds in Parent–Progeny Rel
  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | C10H14O | CID 641351. PubChem - NIH.
  • Single standard substance for the determination of nine volatile components in the distillate of Fructus Gardeniae and Radix Curcumae. PubMed - NIH.
  • Morphological traits and aromatic profile of Crocus biflorus Mill. Acta Horticulturae.

Sources

Method

Application Note: Protocols for Diels-Alder Reactions Using 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Abstract The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings with high stereocontrol.[1] This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings with high stereocontrol.[1] This application note provides a detailed guide for researchers on utilizing a specialized dienophile, 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (also known as 4-Methyleneisophorone), in [4+2] cycloaddition reactions. This dienophile features an exocyclic methylene group activated by a conjugated ketone, making it a valuable substrate for creating complex polycyclic and spirocyclic frameworks relevant to natural product synthesis and drug discovery. This document outlines the core mechanistic principles, provides two detailed experimental protocols for both thermal and Lewis acid-catalyzed conditions, and discusses expected outcomes and optimization strategies.

Introduction and Mechanistic Overview

The Diels-Alder reaction is a concerted cycloaddition between a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile).[2] The reaction's efficiency and selectivity are governed by the electronic properties of the reactants. According to Frontier Molecular Orbital (FMO) theory, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]

Key Characteristics of the System:

  • The Dienophile: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) is an α,β-unsaturated ketone. The electron-withdrawing nature of the carbonyl group lowers the energy of the dienophile's LUMO, making it more electrophilic and accelerating the reaction with electron-rich dienes.[2]

  • Stereoselectivity: When cyclic dienes are used, the Diels-Alder reaction typically proceeds with a high preference for the endo product. This selectivity is attributed to favorable secondary orbital interactions between the π-system of the diene and the activating group (the ketone) of the dienophile in the transition state.

  • Catalysis: Lewis acids can dramatically accelerate the reaction rate and enhance selectivity.[4] By coordinating to the carbonyl oxygen of the dienophile, a Lewis acid further lowers the LUMO energy, strengthening the orbital interaction with the diene's HOMO and making the dienophile even more electrophilic.[5]

Experimental Protocols

The following protocols provide robust starting points for investigating the reactivity of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one. Researchers should perform initial reactions on a small scale to optimize conditions such as solvent, temperature, and reaction time for their specific diene.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for a thermally induced Diels-Alder reaction. Cyclopentadiene is chosen as a model diene due to its high reactivity, as it is locked in the requisite s-cis conformation.[6]

Causality and Experimental Choices:

  • Diene Preparation: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" by heating to generate the monomer immediately before use.[6]

  • Solvent: Toluene is selected as the solvent due to its relatively high boiling point, which is suitable for thermal activation, and its ability to dissolve both the dienophile and the resulting adduct.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction with the highly reactive cyclopentadiene monomer, then allowed to proceed at room temperature.

  • Workup: A simple solvent evaporation is often sufficient for initial purification, followed by column chromatography to isolate the pure adduct.

Materials and Reagents:

Reagent/MaterialPurpose
3,5,5-trimethyl-4-methylene-2-cyclohexen-1-oneDienophile
DicyclopentadieneSource of cyclopentadiene (diene)
Toluene, anhydrousReaction Solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, distillation apparatus, condenserReaction and cracking setup
Magnetic stirrer and stir barAgitation
Thin-Layer Chromatography (TLC) plate, silica gelReaction monitoring and purification

Step-by-Step Methodology:

  • Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The dimer will undergo a retro-Diels-Alder reaction to yield the cyclopentadiene monomer (b.p. 41-42 °C). Collect the freshly distilled monomer in a flask cooled in an ice bath. Note: Cyclopentadiene will re-dimerize over time, so it should be used within a few hours.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 eq) in anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Addition of Diene: Cool the solution of the dienophile to 0 °C using an ice bath. Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the dienophile by TLC analysis (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene. The resulting crude oil contains the desired cycloadduct.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the pure endo and/or exo adducts.

  • Characterization: Characterize the product(s) using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol employs a Lewis acid, aluminum chloride (AlCl₃), to catalyze the cycloaddition, which can lead to faster reaction times, milder conditions, and potentially higher stereoselectivity compared to the thermal process.[7]

Causality and Experimental Choices:

  • Lewis Acid: Aluminum chloride is a powerful and common Lewis acid for this purpose. It must be handled under strictly anhydrous conditions to prevent decomposition and deactivation.[7]

  • Solvent: Dichloromethane (DCM) is a common solvent for Lewis acid-catalyzed reactions as it is relatively unreactive and effectively dissolves the reactants and catalyst at low temperatures.

  • Temperature: The reaction is conducted at low temperatures (-78 °C to 0 °C) to control the reactivity of the highly activated dienophile-Lewis acid complex and to maximize stereoselectivity.

  • Quenching: The reaction must be carefully quenched with an aqueous solution to decompose the Lewis acid and protonate the resulting adduct complex before extraction.

Materials and Reagents:

Reagent/MaterialPurpose
3,5,5-trimethyl-4-methylene-2-cyclohexen-1-oneDienophile
A suitable diene (e.g., isoprene, 1,3-butadiene)Diene
Aluminum Chloride (AlCl₃), anhydrousLewis Acid Catalyst
Dichloromethane (DCM), anhydrousReaction Solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃) soln.Quenching and neutralization agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Schlenk flask or oven-dried glasswareAnhydrous reaction setup

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere of nitrogen or argon.

  • Dienophile and Catalyst: Add anhydrous dichloromethane to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath. Carefully add anhydrous aluminum chloride (1.1 eq) to the cold solvent, followed by the dropwise addition of a solution of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 eq) in anhydrous DCM. Stir the resulting mixture for 15-20 minutes to allow for complex formation.

  • Addition of Diene: Slowly add the diene (1.2-1.5 eq) to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to warm slowly to 0 °C if necessary.

  • Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by silica gel column chromatography and characterize the adduct(s) as described in Protocol 1.

Data Summary and Expected Results

While specific experimental data for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is not widely published, the table below provides representative conditions and outcomes for Diels-Alder reactions involving similar α,β-unsaturated ketone dienophiles. This serves as a baseline for what researchers might expect.

DieneDienophileCatalystSolventTemp. (°C)Yield (%)Endo:Exo RatioReference
CyclopentadieneMethyl vinyl ketoneNoneBenzene80SlowModerate[4]
CyclopentadieneMethyl vinyl ketoneAlCl₃Diethyl Ether25>95>99:1[4]
IsopreneEthyl vinyl ketoneChiral AmineNone2591>20:1[8]
Variousα,β-Unsaturated KetonesB(C₆F₅)₃DCM-78HighExo selective[9]

For 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, reaction with a cyclic diene like cyclopentadiene is expected to yield a spirocyclic adduct, with the endo isomer being the major product under both thermal and Lewis acid-catalyzed conditions due to secondary orbital interactions.

Visualization of Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the mechanistic role of Lewis acid catalysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Dienophile & Diene Solutions setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup addition 3. Add Reagents (and Catalyst if applicable) setup->addition monitor 4. Stir at Controlled Temp. & Monitor by TLC addition->monitor quench 5. Quench Reaction monitor->quench extract 6. Aqueous Extraction quench->extract purify 7. Column Chromatography extract->purify char 8. Characterize Product (NMR, MS, IR) purify->char

Caption: General experimental workflow for a Diels-Alder reaction.

G dienophile Dienophile (Ketone) complex Activated Complex dienophile->complex Coordination lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex lumo LUMO Energy Lowered complex->lumo Electronic Effect reactivity Increased Reactivity lumo->reactivity Leads to

Caption: Lewis acid activation of a ketone dienophile.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(11), 4243–4244. [Link]

  • Motoyama, Y., & Nagashima, H. (1998). Lewis Acid Promoted Hetero Diels-Alder Reaction of α,β- Unsaturated Thioketones. ChemInform, 29(45). [Link]

  • Rowland, E. B., & Rawal, V. H. (2003). Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides. Organic Letters, 5(23), 4293–4295. [Link]

  • Arai, Y., et al. (1998). A highly asymmetric, Lewis acid-catalysed Diels–Alder reaction using optically active 2-(3-tolyl p-sulfinyl)furyl α,β-unsaturated ketones as a dienophile. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ishihara, K., Kurihara, H., & Yamamoto, H. (2005). Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. Organic Letters, 7(9), 1741–1744. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General laboratory procedures for Diels-Alder reactions). [Link]

  • Utah Tech University. (n.d.). Diels-Alder Reaction Lab Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • University of the Pacific. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. [Link]

  • Gual-Alemany, R., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. Molecules, 27(3), 1023. [Link]

  • NIST. (n.d.). 4-Methyleneisophorone. In NIST Chemistry WebBook. [Link]

  • LibreTexts Chemistry. (2022, September 25). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

Sources

Application

Application Note: High-Purity Isolation of 3,5,5-Trimethyl-4-Methylene-2-Cyclohexen-1-One from Botanical Matrices

Executive Summary & Strategic Approach The isolation of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ) presents a specific challenge in natural product chemistry: the pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The isolation of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ) presents a specific challenge in natural product chemistry: the preservation of the exocyclic double bond at the C4 position.[1][2] Unlike its thermodynamically stable isomer ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Isophorone, this target molecule is prone to thermal isomerization and polymerization under standard steam distillation conditions.[2]

This protocol details a non-thermal, chemically selective workflow designed for >98% purity. We bypass traditional fractional distillation in favor of a two-stage process:

  • Supercritical Fluid Extraction (SFE): To extract the volatile fraction without thermal degradation.[3]

  • Girard’s Reagent T Enrichment: A chemoselective "pull-down" technique that covalently binds the ketone, allowing the removal of the hydrocarbon terpene background (often 90%+ of the oil) before releasing the purified target.

Physicochemical Profile & Stability Considerations

Before initiating extraction, the operator must understand the target's behavior to prevent artifact formation.

PropertyValue / CharacteristicImpact on Protocol
IUPAC Name 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-oneTarget Analyte
Molecular Weight 150.22 g/mol Suitable for GC-MS and LC-MS
Boiling Point ~215°C (Predicted)High Risk: Do not use atmospheric distillation.[1][2]
LogP ~2.5Moderately lipophilic; soluble in scCO₂.[1]
Reactivity Exocyclic Methylene (C=CH₂)Critical: Susceptible to acid-catalyzed isomerization to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Isophorone.[2] Avoid strong acids.
Odor Threshold Low (ppb range)High-impact fragrance material (woody, tea-like).[1][2]

Workflow Visualization

The following diagram outlines the logic flow, prioritizing thermal stability and chemical selectivity.

ExtractionWorkflow Biomass Raw Botanical Biomass (Tea/Osmanthus) SFE Step 1: Supercritical CO2 Extraction (40°C, 15 MPa) Biomass->SFE Low Temp Extraction CrudeOil Crude Essential Oil (Complex Matrix) SFE->CrudeOil Depressurization Girard Step 2: Girard's Reagent T Derivatization (Chemoselective Capture) CrudeOil->Girard Add Reagent + MeOH PhaseSep Phase Separation (Aq. Phase = Target | Org. Phase = Terpenes) Girard->PhaseSep Water/Hexane Partition Hydrolysis Step 3: Acid Hydrolysis (Release of Ketone) PhaseSep->Hydrolysis Aqueous Layer Only FinalPur Final Polish: Flash Chromatography (Silica Gel) Hydrolysis->FinalPur Recovered Oil

Caption: Figure 1. Integrated workflow for the isolation of labile norisoprenoids, preventing thermal isomerization.

Detailed Experimental Protocols

Phase 1: Supercritical CO₂ Extraction (SFE)

Objective: Isolate the total volatile fraction without subjecting the labile methylene group to steam distillation temperatures (100°C+).

Equipment: SFE System (e.g., Waters SFE Bio-Botanical or equivalent) Solvent: Industrial Grade CO₂ (99.9%)[1]

Protocol:

  • Preparation: Grind dried biomass (e.g., cured tobacco or tea leaves) to 20–40 mesh. Do not powder completely to avoid channeling.[1]

  • Loading: Load 100g of material into the extraction vessel.

  • Parameters:

    • Pressure: 15 MPa (150 bar).[1] Note: We keep pressure moderate to avoid extracting heavy waxes.[1][2]

    • Temperature: 40°C. Strict limit to prevent isomerization.

    • Flow Rate: 15 g/min .[1]

    • Co-solvent: Ethanol (5%) may be used if yield is low, but pure CO₂ is preferred for selectivity.

  • Collection: Collect the extract in a separator maintained at 5 MPa / 25°C.

  • Post-Process: Evaporate any residual water/ethanol under nitrogen stream at ambient temperature.

Phase 2: Chemoselective Enrichment (Girard's Reagent T)

Objective: Separate the target ketone from the non-polar terpene hydrocarbons (limonene, pinene) which constitute the bulk of the oil.

Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts with the ketone to form a water-soluble hydrazone.[1][2] Non-carbonyls remain in the organic phase.

Reagents:

  • Girard's Reagent T (GT)[1]

  • Methanol (Absolute)[1]

  • Acetic Acid (Glacial)[1]

  • Hexane or Pentane (HPLC Grade)[1]

Protocol:

  • Reaction Setup: Dissolve 5g of the SFE Crude Oil in 50 mL of Methanol.

  • Addition: Add 1.5 molar equivalents of Girard’s Reagent T (relative to estimated ketone content, usually ~0.5g is sufficient for 5g oil if ketone is minor).

  • Catalysis: Add 0.5 mL Glacial Acetic Acid.

  • Incubation: Reflux gently at 60°C for 1 hour. Do not exceed 1 hour.

  • Partitioning (The Critical Step):

    • Pour the reaction mixture into 150 mL ice-cold water.

    • Wash the aqueous solution 3 times with 50 mL Hexane.

    • Discard the Hexane layers. (This removes terpenes, waxes, and hydrocarbons).

    • The target molecule is now trapped in the water phase as a hydrazone salt.

  • Hydrolysis (Release):

    • Acidify the aqueous phase to pH 3 using 1M HCl.

    • Stir at room temperature for 2 hours. (Avoid heating to prevent the methylene group from migrating).

    • The hydrazone bond breaks, regenerating 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.[1][2]

  • Recovery: Extract the aqueous phase 3 times with Diethyl Ether. Dry over MgSO₄ and evaporate solvent under vacuum at <30°C.

Phase 3: Final Purification (Flash Chromatography)

Objective: Remove any trace isomers or degradation products.[1][2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).[1]

  • Load the recovered oil onto the column.

  • Elute with Hexane:EtOAc (95:5).[1]

  • 4-Methyleneisophorone typically elutes beforengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Isophorone due to the steric bulk of the exocyclic methylene reducing interaction with silica silanols.[2]
    
  • Monitor fractions via TLC (UV 254nm).

Validation & Quality Control

Verify the structural integrity of the isolated compound to ensure the exocyclic double bond has not migrated.

Analytical MethodExpected Diagnostic SignalInterpretation
GC-MS Molecular Ion: m/z 150Base peak typically m/z 107 or 135.[1][2] Look for absence of m/z 82 (characteristic of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Isophorone).[2]
1H-NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4.90 - 5.10 ppm (2H, singlets)
Crucial: These signals correspond to the =CH₂ exocyclic protons.[2] If these are missing, isomerization occurred.
1H-NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

5.90 ppm (1H, singlet)
The proton on the enone ring (C2).
Chemical Logic Diagram: Girard's Separation

GirardMechanism Mix Oil Mixture (Ketones + Terpenes) Complex Hydrazone Complex (Water Soluble) Mix->Complex + Reagent T (MeOH/H+) Reagent Girard's Reagent T (Water Soluble) Waste Terpenes (Hexane Layer) Complex->Waste Hexane Wash Product Pure Target (Ether Layer) Complex->Product Acid Hydrolysis + Extraction

Caption: Figure 2. Mechanism of chemical sorting using Girard's Reagent T to isolate carbonyls.

References

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter.[3][4][5][6][7] The Journal of Supercritical Fluids, 38(2), 146-166. Link

  • Wheeler, O. H. (1962). The Girard Reagents. Chemical Reviews, 62(3), 205–221. Link[1]

  • NIST Chemistry WebBook. (2023).[1] 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-.[1][2][8] National Institute of Standards and Technology. Link

  • Winterhalter, P., & Rouseff, R. (2001). Carotenoid-Derived Aroma Compounds.[1][2] ACS Symposium Series, Vol. 802. Link[1]

  • Sigma-Aldrich. (2023).[1][2] Girard's Reagent T Product Information & Protocols. Link[1]

Sources

Method

industrial applications of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one in flavor chemistry

This Application Note is structured as a high-level technical guide for industrial flavor chemists and analytical scientists. It addresses the specific utility of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for industrial flavor chemists and analytical scientists. It addresses the specific utility of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ) as a critical intermediate, a potent aroma biomarker, and a precursor in the synthesis of high-value rose ketones.[1][2]

Executive Summary & Molecule Profile[2]

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one , hereafter referred to as 4-Methyleneisophorone , acts as a pivot point in the industrial flavor landscape.[1][2] While rarely used as a standalone bulk additive due to regulatory constraints on the isolated molecule, it is an indispensable synthetic intermediate for the production of Damascones (Rose Ketones) and a key organoleptic biomarker in premium natural extracts such as Saffron, Burley Tobacco, and Fermented Tea (Fu Brick Tea).

Chemical Identity
PropertySpecification
IUPAC Name 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Common Name 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula

Molecular Weight 150.22 g/mol
Odor Profile Musty, Woody, Sweet Tea, Tobacco-leaf, Dried Hay
Regulatory Status Intermediate/Natural Constituent. Not typically FEMA GRAS as a standalone synthetic flavor added directly to food.[1][2] Approved use is generally limited to its presence in natural extracts or as a precursor to FEMA-approved derivatives (e.g.,

-Damascenone, FEMA 3420).[1][2]

Industrial Application: The "Rose Ketone" Value Chain

The primary industrial value of 4-Methyleneisophorone lies in its role as a scaffold for synthesizing Megastigmatrienones and Damascenones .[1][2] These compounds are among the most potent and expensive flavor materials, essential for Rose, Apple, and Tobacco profiles.[2]

Mechanism of Action: The Precursor Pathway

In the biosynthesis (and biomimetic synthesis) of carotenoid-derived flavors, 4-Methyleneisophorone represents a dehydrated, oxidized fragment of the ionone ring system.[1][2] Its exocyclic methylene group at the C4 position is highly reactive, allowing for chain extension to form the C13 skeleton of Damascenone.

DOT Diagram: The Isophorone-Damascenone Value Chain

The following diagram illustrates the industrial flow from commodity chemical (Isophorone) to high-value flavorant (


-Damascenone), highlighting 4-Methyleneisophorone's position.[1][2]

G Iso Isophorone (Commodity Precursor) Ox Oxidation / Functionalization Iso->Ox Methylene 4-Methyleneisophorone (The Target Intermediate) Ox->Methylene Reaction Chain Extension (e.g., Grignard/Aldol) Methylene->Reaction Tobacco Tobacco/Tea Aroma (Natural Occurrence) Methylene->Tobacco Enzymatic Degradation Damascenone Beta-Damascenone (High-Impact Flavorant) Reaction->Damascenone

Figure 1: Industrial pathway illustrating 4-Methyleneisophorone as the critical bridge between bulk Isophorone and high-value Damascenone.[1][2]

Protocol A: Analytical Authenticity Verification (Saffron & Tea)

Context: 4-Methyleneisophorone is a degradation product of carotenoids (specifically zeaxanthin and neoxanthin).[1][2] Its presence and concentration ratio relative to other volatiles (like Safranal or Theaspirane) serves as a chemical fingerprint for the authenticity of Saffron and the fermentation quality of post-fermented teas (e.g., Pu-erh, Fu Brick).[2]

Objective: Quantify 4-Methyleneisophorone in complex matrices to validate "Natural" labeling claims.

Methodology: HS-SPME-GC-MS

Note: This protocol relies on Headspace Solid-Phase Microextraction (HS-SPME) to avoid thermal artifact generation common in steam distillation.[1][2]

1. Sample Preparation
  • Matrix: Dried Saffron threads or Fermented Tea leaves.

  • Grinding: Cryogenic milling (liquid nitrogen) is recommended to preserve volatile integrity.[2]

  • Mass: Weigh 1.00 g ± 0.01 g of powder into a 20 mL headspace vial.

  • Internal Standard: Add 5 µL of 2-Octanol (100 ppm in methanol) for semi-quantitation.

  • Salting Out: Add 2 mL saturated NaCl solution to enhance volatility.[2]

2. SPME Extraction Parameters
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber.[2] Rationale: This triple-phase fiber captures the wide polarity range of oxidized terpenes.[1][2]

  • Incubation: 45°C for 20 minutes (agitation at 250 rpm).

  • Extraction: 40 minutes at 45°C (fiber exposed).

3. GC-MS Configuration
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (60 m × 0.25 mm × 0.25 µm).[1][2] Rationale: Polar columns separate isomeric cyclohexenones better than non-polar phases.[1][2]

  • Inlet: Splitless mode at 250°C. Desorption time: 3 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 5°C/min to 180°C.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

4. Detection & Identification
  • Target Ion (SIM Mode): Monitor m/z 150 (Molecular Ion), 135 (M-CH3), and 107 (Base Peak).[1][2]

  • Retention Index (RI): Expect RI ~1600-1650 on WAX columns (Verify with authentic standard).

  • Validation: Compare peak area ratio of 4-Methyleneisophorone to Safranal. A ratio deviation >15% from the reference crop standard indicates potential adulteration or poor storage.

Protocol B: Sensory Profiling for Tobacco Applications[1]

Context: In the tobacco industry, 4-Methyleneisophorone contributes to the "Burley" character—a dry, woody, and slightly earthy note essential for American Blend cigarettes.[2]

Safety Prerequisite: This protocol is for olfactory evaluation only (smelling strips/booths), not for ingestion. Ensure the compound is diluted to safe handling levels.

1. Preparation of Evaluation Standard
  • Solvent: Triacetin or Propylene Glycol (PG).[2]

  • Stock Solution: 1% (w/w) 4-Methyleneisophorone in solvent.[1][2]

  • Working Solution: Dilute Stock to 10 ppm and 100 ppm .

2. Sensory Panel Setup
  • Method: Descriptive Analysis (DA).[2]

  • Panelists: Minimum 5 trained assessors calibrated on "Woody," "Hay-like," and "Tea" descriptors.[1][2]

  • Reference Standards:

    • Woody: Cedrol or Iso E Super.[2]

    • Hay: Coumarin (or Tonka extract).[2]

    • Tea: Theaspirane.[2]

3. Evaluation Procedure
  • Dip fragrance blotter 2 cm into the Working Solution.[2]

  • Allow solvent to evaporate for 30 seconds.

  • Immediate Impression (Top Note): Evaluate for solvent masking and initial pungency.[2]

  • Dry Down (1 hour): This is the critical phase for 4-Methyleneisophorone.[1][2] Look for the characteristic "dried tobacco leaf" and "musty saffron" notes.[2]

  • Scoring: Rate intensity (0-10) on attributes: Woody, Earthy, Sweet, Floral, Green.

Expected Result: High scores in Woody and Earthy/Musty; low scores in Floral (distinguishing it from Ionones).

References & Authority

  • Chemical Identity & Properties:

    • National Institute of Standards and Technology (NIST). 4-Methyleneisophorone Mass Spectrum & Retention Indices. Link[1][2]

  • Regulatory & Safety (FEMA/JECFA Context):

    • The Good Scents Company.[2][3] Safety and organoleptic data for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one. (Note: Explicitly lists "Not for flavor use" as isolated substance, emphasizing its role as an intermediate/natural constituent). Link

    • FEMA Flavor Library.[2][4][5][6] Related Compound Reference: Beta-Damascenone (FEMA 3420).[1][2] Link

  • Application in Tea & Tobacco:

    • Volatile composition of Fu Brick Tea and the role of carotenoid degradation products. (General reference to cyclohexenone derivatives in fermented tea).

    • Leffingwell & Associates.[2] Tobacco Flavoring for Smoking Products. (Identifies isophorone derivatives in Burley tobacco profiles). Link

  • Synthesis Pathways:

    • Organic Chemistry Portal.[2] Synthesis of Cyclohexenones and derivatives. Link

Disclaimer: This document is for research and development purposes only. 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is not a FEMA GRAS listed flavoring substance for direct addition to food in its isolated form.[1][2] Users must verify compliance with local regulations (FDA, EFSA, JECFA) before any commercial application.[2] Its primary legitimate use is as a chemical intermediate or as a constituent within natural extracts.[2]

Sources

Application

functionalization of the exocyclic double bond in 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

This guide details the functionalization of the exocyclic double bond in 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ). Introduction & Structural Analysis 3,5,5-trimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the functionalization of the exocyclic double bond in 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ).

Introduction & Structural Analysis

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is a cross-conjugated dienone and a critical C10 building block in the synthesis of carotenoids, fragrances (tobacco/honey notes), and terpenoid derivatives like abscisic acid.

Reactivity Profile: The molecule features two competing electrophilic sites within a cross-conjugated system:

  • Endocyclic Double Bond (C2=C3): Trisubstituted and directly conjugated to the carbonyl. It is electron-deficient and sterically hindered by the C3-methyl group.

  • Exocyclic Double Bond (C4=CH₂): Disubstituted (terminal methylene). While also conjugated, it is sterically more accessible and serves as the primary site for 1,6-conjugate additions and spiro-functionalization .

Strategic Value: Functionalizing the exocyclic double bond typically involves 1,6-addition (restoring the thermodynamically stable endocyclic enone system) or spiro-annulation (epoxidation/cyclopropanation).

Reaction Pathways & Selectivity

The following diagram illustrates the divergent reactivity based on reagent class (Nucleophilic vs. Electrophilic).

ReactionPathways Substrate 4-Methyleneisophorone (Cross-Conjugated Dienone) Reagent_Nu Nucleophiles (R₂CuLi, CN⁻, RS⁻) Substrate->Reagent_Nu Reagent_El Electrophiles (mCPBA, Carbenoids) Substrate->Reagent_El Path_16 1,6-Conjugate Addition (Thermodynamic Control) Reagent_Nu->Path_16 Attack at C4=CH₂ Path_Spiro Spiro-Functionalization (Kinetic/Steric Control) Reagent_El->Path_Spiro Attack at C4=CH₂ Product_Alkylated 4-Alkyl-3,5,5-trimethyl- 2-cyclohexen-1-one (Restored Enone) Path_16->Product_Alkylated Enolization -> Tautomerization Product_Spiro Spiro-Epoxide / Cyclopropane (1-oxaspiro[2.5]octane deriv.) Path_Spiro->Product_Spiro Concerted

Caption: Divergent functionalization pathways for 4-methyleneisophorone. Nucleophiles favor 1,6-addition to restore the endocyclic enone, while electrophiles target the exocyclic bond for spiro-annulation.

Detailed Protocols

Objective: Introduction of an alkyl group to the exocyclic methylene, shifting the double bond back into the ring to form a 4-substituted isophorone derivative.

Mechanism: Nucleophiles (e.g., Gilman reagents) attack the terminal


-carbon (exocyclic methylene). The resulting enolate is protonated at C4, regenerating the stable 

-unsaturated ketone.

Materials:

  • Substrate: 4-Methyleneisophorone (1.0 equiv)

  • Reagent: Lithium Dimethylcuprate (Me₂CuLi) (1.2 equiv) [Prepared in situ]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried Schlenk flask under Argon, suspend CuI (1.2 equiv) in anhydrous Et₂O. Cool to 0°C. Add Methyllithium (2.4 equiv) dropwise. Stir for 15 min until a clear, colorless solution of Me₂CuLi forms.

  • Cooling: Cool the cuprate solution to -78°C.

  • Addition: Dissolve 4-methyleneisophorone in Et₂O and add it dropwise to the cuprate solution over 20 minutes.

    • Note: Slow addition prevents polymerization or 1,2-addition byproducts.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quenching: Pour the reaction mixture into ice-cold saturated NH₄Cl/NH₄OH (9:1) buffer. Stir vigorously until the aqueous layer turns deep blue (copper complexation).

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Expected Product: 3,4,5,5-tetramethyl-2-cyclohexen-1-one (if Methyl cuprate is used).

Objective: Selective oxidation of the exocyclic double bond to form a spiro-epoxide.

Rationale: While mCPBA is electrophilic, the endocyclic double bond is deactivated by the carbonyl. The exocyclic double bond, while conjugated, is sterically more accessible and sufficiently electron-rich to react with peracids under controlled conditions.

Materials:

  • Substrate: 4-Methyleneisophorone

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (1.1 equiv, 77% max purity)

  • Buffer: NaHCO₃ (2.0 equiv) to neutralize m-chlorobenzoic acid byproduct.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-methyleneisophorone (1.0 equiv) in DCM (0.1 M) and cool to 0°C.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the solution.

    • Critical: Acidic conditions can induce rearrangement of the spiro-epoxide or isomerization of the starting material.

  • Oxidation: Add mCPBA (1.1 equiv) portion-wise over 10 minutes.

  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC.

    • Endpoint: Disappearance of the exocyclic methylene spot.

  • Workup: Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃. Extract with DCM.

  • Purification: Rapid filtration through a short pad of basic alumina or silica (neutralized).

    • Product: 4,4'-epoxy-3,5,5-trimethyl-2-cyclohexen-1-one (Spiro-epoxide).

Comparative Data Table

Reaction TypeReagentTarget SiteMajor ProductSelectivity Driver
1,6-Addition R₂CuLi (Gilman)Exocyclic (=CH₂)4-Alkyl-isophoroneThermodynamic restoration of endocyclic enone
Epoxidation mCPBA / NaHCO₃Exocyclic (=CH₂)Spiro-epoxideSteric accessibility vs. endocyclic bond
Epoxidation H₂O₂ / NaOHEndocyclic (C=C)Epoxy-ketoneNucleophilic attack on electron-poor C=C
Cyclopropanation Zn(Et)₂ / CH₂I₂Exocyclic (=CH₂)Spiro-cyclopropaneDirected Simmons-Smith mechanism

References

  • Synthesis and Reactivity of Isophorone Derivatives: Organic Syntheses, Coll. Vol. 6, p. 679. Link (Describes analogous epoxidation and functionalization logic).

  • Organocuprate Conjugate Additions: Master Organic Chemistry, "Gilman Reagents (Organocuprates)". Link

  • Epoxidation Regioselectivity: Chemistry LibreTexts, "Oxidation of Alkenes - Epoxidation". Link

  • Cross-Conjugated Dienone Chemistry: NIST Chemistry WebBook, "3,5,5-Trimethyl-2-cyclohexen-1-one". Link

Sources

Method

Application Note: Precision Reduction Strategies for 4-Methyleneisophorone

This Application Note is designed to provide a comprehensive technical guide for the reduction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ).[1] This molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for the reduction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-Methyleneisophorone ).[1]

This molecule presents a unique chemoselective challenge due to its linearly conjugated dienone system , comprising a ketone, an endocyclic alkene, and an exocyclic methylene group. The following protocols prioritize chemoselectivity (1,2- vs. 1,4-reduction) and regioselectivity.

Target Molecule: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one CAS: 20548-00-9 Molecular Weight: 150.22 g/mol Key Structural Features: Cross-conjugated/Linearly conjugated dienone; Gem-dimethyl steric bulk; Exocyclic methylene.[1]

Introduction & Reactivity Profile

The reduction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one requires careful reagent selection to distinguish between three reducible functionalities:

  • The Carbonyl (C=O): Susceptible to nucleophilic attack (1,2-addition).

  • The Endocyclic Alkene (C2=C3): Conjugated with the carbonyl; susceptible to conjugate addition (1,4-attack).[2]

  • The Exocyclic Methylene (C4=CH₂): Sterically accessible but electronically coupled to the pi-system.[1]

The Chemoselectivity Challenge

Standard hydride reagents (e.g., LiAlH₄) often yield mixtures of allylic alcohols (1,2-reduction) and saturated ketones (1,4-reduction) due to the competing "hard" and "soft" nucleophilic characters. Furthermore, the gem-dimethyl group at C5 creates steric hindrance that influences the stereochemical outcome of the reduction.

Reagent Selection Guide

Target ProductRecommended ReagentMechanismKey Advantage
Allylic Alcohol (Dienol)NaBH₄ + CeCl₃[1]·7H₂O (Luche Reagent)Selective 1,2-Hydride AdditionPreserves both double bonds; prevents conjugate addition.
Saturated Ketone H₂ (1 atm) + Pd/C Heterogeneous Catalytic HydrogenationEfficiently reduces both C=C bonds; typically stops at ketone under mild conditions.[1]
Saturated Alcohol H₂ (high pressure) + PtO₂ or LiAlH₄ (excess)Global ReductionReduces all unsaturation (C=C and C=O).
Conjugate Reduction L-Selectride or Stryker's Reagent Hydride Conjugate Addition (1,4)Selectively reduces the enone C=C while retaining the carbonyl (theoretical application).

Detailed Experimental Protocols

Protocol A: Chemoselective 1,2-Reduction (Luche Reduction)

Objective: Synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-ol.[1] Mechanism: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder") and facilitating direct 1,2-attack by the borohydride while suppressing 1,4-conjugate addition.

Materials
  • Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 equiv)[1]

  • Reagent: Sodium Borohydride (NaBH₄) (1.1 equiv)

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

  • Solvent: Methanol (HPLC grade)

  • Quench: Saturated aqueous Rochelle’s salt (Potassium sodium tartrate)

Step-by-Step Procedure
  • Preparation: Dissolve CeCl₃·7H₂O (1.1 equiv) in Methanol (0.4 M concentration relative to substrate). Ensure complete dissolution; the solution should be clear.

  • Substrate Addition: Add the enone substrate (1.0 equiv) to the CeCl₃ solution. Stir at room temperature for 5 minutes to allow Lewis acid complexation.

  • Cooling: Cool the reaction mixture to -78°C (or 0°C if -78°C is unavailable, though selectivity may decrease slightly).

  • Reduction: Slowly add NaBH₄ (1.1 equiv) portion-wise over 10 minutes. Note: Vigorous gas evolution (H₂) will occur.

  • Monitoring: Stir at the set temperature. Monitor by TLC (typically complete within 15–30 minutes).[1] The spot for the enone should disappear, replaced by a more polar alcohol spot.

  • Quenching: Carefully add saturated aqueous Rochelle’s salt solution to the reaction mixture. Allow the mixture to warm to room temperature and stir vigorously for 30–60 minutes. Crucial Step: This breaks the stable Boron-Cerium emulsions.

  • Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Protocol B: Global Saturation (Catalytic Hydrogenation)

Objective: Synthesis of 3,4,5,5-tetramethylcyclohexan-1-one (or related saturated isomers). Mechanism: Syn-addition of hydrogen across the alkene faces.[1] The exocyclic methylene is converted to a methyl group.

Materials
  • Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

  • Solvent: Ethanol or Ethyl Acetate[1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (for higher pressures)

Step-by-Step Procedure
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) or Argon to remove oxygen.[1] Pd/C is pyrophoric; handle with care.[1]

  • Solvent Prep: Dissolve the substrate in Ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5–10% by weight of the substrate) to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (repeat 3 times). Maintain a static atmosphere of H₂ (balloon) with vigorous stirring.

  • Reaction Time: Stir at room temperature for 2–6 hours.

    • Checkpoint: Monitor H₂ uptake. Theoretical uptake is 2 equivalents of H₂.

  • Filtration: Once TLC indicates consumption of starting material, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with fresh solvent.

    • Warning: Do not let the catalyst cake dry out completely in air as it may ignite. Keep wet with solvent.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the crude saturated ketone.

Decision Pathways & Mechanism (Visualization)

The following diagram illustrates the divergent pathways based on reagent "Hardness" (HSAB theory) and reaction conditions.

ReductionPathways cluster_0 Mechanism Note Start 3,5,5-trimethyl-4-methylene- 2-cyclohexen-1-one Luche Luche Reduction (NaBH4 / CeCl3) Start->Luche Selective 1,2-Attack H2_Pd Cat. Hydrogenation (H2 / Pd-C) Start->H2_Pd Global Saturation Birch Dissolving Metal (Li / NH3) Start->Birch 1,4-Reduction Prod_Alcohol Allylic Alcohol (1,2-Reduction) Luche->Prod_Alcohol Yields Dienol Prod_SatKetone Saturated Ketone (Tetramethylcyclohexanone) H2_Pd->Prod_SatKetone Yields Alkyl Ketone Prod_Thermo Thermodynamic Saturated Ketone Birch->Prod_Thermo Trans-Isomer Note1 Ce(III) hardens the carbonyl, promoting 1,2-attack over conjugate addition.

Caption: Decision tree for the reduction of 4-methyleneisophorone showing reagent-dependent product divergence.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion (Luche) Inactive CeCl₃ (Hydration state)Ensure CeCl₃·7H₂O is used.[1] Anhydrous CeCl₃ requires conditioning.[1]
Emulsion during Workup Boron-Cerium complexesIncrease stirring time with Rochelle's salt (up to 2 hours) or use mild acid wash (if product is acid-stable).[1]
Over-reduction (Hydrogenation) Reaction time too longMonitor H₂ uptake strictly. Stop reaction immediately upon consumption of starting material to avoid reducing the ketone to an alcohol.
Double Bond Migration Acidic impuritiesEnsure solvents are neutral.[1] 4-Methylene compounds can isomerize to endocyclic dienes (e.g., β-ionone derivatives) under acidic stress.[1]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[3] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses.[1] Academic Press.[1] (Standard reference for Pd/C hydrogenation selectivity).

  • Cohen, T., & Bhupathy, M. (1983). Organosulfur chemistry in organic synthesis.[1] (Context for 1,4-reduction strategies).

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis.[1] John Wiley & Sons.[1] (Reference for Stryker's Reagent and Selectrides).

  • El-Emary, T. I. (2016).[1][3] Regioselective reduction of unsaturated carbonyl groups.[1][3][4][5] ResearchGate.[1][3] Link

Sources

Application

polymerization inhibition methods for methylene cyclohexenone derivatives

Executive Summary Methylene cyclohexenone derivatives represent a class of "More Activated Monomers" (MAMs) characterized by an exocyclic -unsaturated ketone functionality. While valuable as Michael acceptors in covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylene cyclohexenone derivatives represent a class of "More Activated Monomers" (MAMs) characterized by an exocyclic


-unsaturated ketone functionality. While valuable as Michael acceptors in covalent drug discovery and natural product synthesis, this electronic activation renders them thermodynamically unstable. They are prone to rapid, exothermic free-radical polymerization and hetero-Diels-Alder dimerization. This guide provides a self-validating protocol for stabilizing these compounds through the synthesis, purification, and storage lifecycles, moving beyond generic advice to mechanism-based intervention.

Part 1: The Chemistry of Instability

To effectively inhibit polymerization, one must first understand the degradation vector. Methylene cyclohexenone derivatives do not degrade randomly; they follow specific kinetic pathways driven by the relief of torsional strain and electronic conjugation.

1. Free Radical Polymerization (Primary Failure Mode): The exocyclic double bond is electron-deficient. Trace peroxides (from solvents) or thermal energy can generate an initial radical. The propagation step is exceptionally fast due to the formation of a stabilized radical on the ring system, leading to "runaway" solidification, often observed as the material turning into a glassy solid or insoluble gel.

2. Spontaneous Dimerization: Unlike linear enones, the cyclic constraint allows for [4+2] cycloadditions (Diels-Alder) where one molecule acts as the diene (via enolization) and another as the dienophile. This is concentration-dependent and often occurs during solvent evaporation.

Diagram 1: Degradation Pathways & Intervention Points

DegradationMechanism Monomer Methylene Cyclohexenone Radical Initiated Radical (R•) Monomer->Radical Heat / Peroxides Dimer Dimer (Viscous Oil) Monomer->Dimer [4+2] Cycloaddition (Conc. Dependent) Polymer Insoluble Polymer (Glassy Solid) Radical->Polymer Propagation (Fast) Inhibitor_O2 Phenolic Inhibitor (MEHQ/BHT) + O2 Radical->Inhibitor_O2 Radical Scavenging Inhibitor_Anaerobic Phenothiazine/Cu (Anaerobic) Radical->Inhibitor_Anaerobic Electron Transfer

Caption: Figure 1. Kinetic competition between polymerization, dimerization, and inhibitor interception.

Part 2: Inhibitor Selection Matrix

Not all inhibitors function in all environments. A common error is using MEHQ (4-Methoxyphenol) under inert atmosphere (Argon/Nitrogen), where it is ineffective because it requires dissolved oxygen to form the active quinone-ether radical.

Table 1: Inhibitor Efficacy Profile for Enones

InhibitorTypeMechanismOptimal PhaseOxygen Req?Removal Method
MEHQ (4-Methoxyphenol)PhenolicPeroxyl radical scavengerStorage / Aerobic TransportYES (Critical)Wash w/ 5% NaOH or Silica filtration
BHT (Butylated hydroxytoluene)PhenolicH-atom donorSynthesis / WorkupNo (Less dependent)Chromatography (elutes with solvent front)
Phenothiazine (PTZ)AmineAnaerobic radical trapDistillation (High Temp)NO (Anaerobic)Acid wash or Chromatography
Copper (Cu) MetalRedox terminationDistillation (Pot)N/APhysical removal (wire/shavings)
TBC (4-tert-Butylcatechol)PhenolicRadical scavengerMonomer StorageYesWash w/ dilute NaOH

Part 3: Protocol A - Synthesis & Workup Stabilization

Objective: Prevent polymerization during the high-energy phases of reaction quenching and solvent removal.

Context: Many methylene cyclohexenones are synthesized via Mannich reactions (formaldehyde + amine) followed by elimination. The elimination step generates the reactive alkene in situ.

Step-by-Step Protocol:

  • Reagent Preparation: Ensure all solvents (DCM, THF) are peroxide-free. Test with starch-iodide paper. Peroxides act as initiators.

  • In Situ Stabilization:

    • Add BHT (200-500 ppm) directly to the reaction flask before the elimination step begins. BHT is preferred here because it survives basic conditions better than acidic phenols and does not require high oxygen saturation.

  • Quenching:

    • Use cold dilute acid/base as required. Avoid strong bases (pH > 10) for extended periods, as they can trigger anionic polymerization or Michael addition of water.

  • Solvent Removal (The Critical Zone):

    • Risk:[1][2][3] As solvent evaporates, monomer concentration increases, spiking the rate of bimolecular polymerization (

      
      ).
      
    • Action: Do not rotary evaporate to dryness if the bath is >30°C.

    • Action: Add a "chaser" solvent (e.g., Toluene) if taking to oil, to keep the monomer molecules physically separated.

Part 4: Protocol B - Purification & Storage

Objective: Isolate pure material without inducing thermal degradation.

Distillation Protocol (for volatile derivatives):

  • Inhibitor Loading: Add Phenothiazine (500 ppm) or Copper turnings (shiny, acid-washed) to the distillation pot.

    • Why? Distillation is anaerobic (vacuum). MEHQ will fail here. Copper acts as an efficient radical sink at high temperatures.

  • Temperature Control: Use high vacuum (<1 mbar) to keep pot temperature below 80°C.

  • Collection: Pre-load the receiving flask with MEHQ (100 ppm) . As the distilled monomer condenses, it immediately dissolves the inhibitor, protecting it upon exposure to air.

Chromatography Protocol (for solid/heavy derivatives):

  • Eluent Doping: Add 0.05% v/v Triethylamine to the eluent if the compound is acid-sensitive.

  • Fraction Collection: Do not let fractions sit in light. Pool and evaporate immediately.

  • Final Stabilization: Once purified, immediately add 100-200 ppm MEHQ for storage.

Storage Conditions:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Do NOT store under 100% Nitrogen/Argon if using MEHQ. The headspace should contain at least 5-10% air (oxygen) to keep the MEHQ active.

  • State: Store as a 1M solution in Benzene or Toluene if possible (dilution prevents dimerization). If neat, ensure it is frozen solid.

Part 5: Quality Control (Self-Validation)

Before using a stored batch, valid its integrity. Polymerization can be "invisible" (oligomers) until it crashes out.

Diagram 2: QC Decision Workflow

QC_Workflow Sample Stored Sample Visual Visual Check: Viscosity/Cloudiness? Sample->Visual NMR 1H NMR Analysis Visual->NMR Looks OK Result_Repurify FAIL: Distill/Filter Visual->Result_Repurify Viscous/Solid PeakCheck Check Vinyl Proton Integration NMR->PeakCheck Broadening Broad Peaks at Baseline? PeakCheck->Broadening Result_Pass PASS: Use Immediately Broadening->Result_Pass No Broadening->Result_Repurify Yes (Polymer)

Caption: Figure 2. Workflow for validating monomer integrity prior to experimentation.

Validation Steps:

  • 1H NMR: Look for the disappearance of the sharp exocyclic alkene doublets (usually

    
     5.0 - 6.5 ppm) and the appearance of broad "humps" in the aliphatic region (1.0 - 2.5 ppm), indicating polymer backbone formation.
    
  • Solubility Test: Attempt to dissolve a small aliquot in Methanol. The monomer is soluble; high molecular weight polymer will precipitate as a white gum.

References

  • Mechanism of Radical Polymerization

    • Cruciani, Y. et al. "Radical Polymerization of Methylene Heterocyclic Compounds." University of Liege.[4]

  • Inhibitor Efficiency (MEHQ vs BHT)

    • "Inhibition of Free Radical Polymeriz
  • Industrial Stabilization Protocols

    • "The Role of Inhibitors in Monomer Storage."[5][6] Fluoryx Inc. Technical Notes.

  • Synthesis & Stability of Methylene Ketones

    • Khechfe, A. A. et al. "Synthesis of α-methylene-δ-valerolactone and its selective polymerization."[7] Royal Society of Chemistry.

  • Inhibitor Removal Techniques

    • "Method for removal of polymerization inhibitor."[5] Google Patents (US4144137A).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the isolation, synthesis, and scale-up of 3,5,5-trimethyl-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the isolation, synthesis, and scale-up of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone) [1].

As a highly valued volatile secondary metabolite found in the aromatic profiles of saffron [2] and fermented filler tobacco , its structural synthesis presents a classic challenge: achieving precise regiocontrol during the


-methylenation of a sterically hindered enone core .

Below, you will find our field-proven mechanistic workflows, quantitative optimization data, and a troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Pathway: The Thermodynamic Mukaiyama-Mannich Route

Direct methylenation of isophorone is notoriously difficult due to competing kinetic enolization at the C6 position. To selectively methylenate the C4 position, our validated protocol utilizes thermodynamic control to form a highly substituted silyl dienol ether, followed by an electrophilic attack using Eschenmoser's salt, and concluding with a Hofmann elimination.

SynthesisPathway N1 Isophorone (Starting Material) N2 Thermodynamic Silyl Dienol Ether (C4-Activated) N1->N2 TMSCl, Et3N, NaI Heat (Thermodynamic Control) N3 C4-Mannich Base (Intermediate) N2->N3 Eschenmoser's Salt CH2=NMe2+ I- N4 Quaternary Ammonium Salt (Activated for Elimination) N3->N4 MeI Alkylation N5 4-Methyleneisophorone (Target Product) N4->N5 DBU or Heat Hofmann Elimination

Mechanistic pathway for the C4-selective methylenation of isophorone via a silyl dienol ether.

Quantitative Optimization Data

The most critical failure point in this synthesis is the initial enolization. The table below summarizes the causality between enolization conditions and the resulting regioselectivity, demonstrating why thermodynamic control is mandatory.

Enolization ConditionReagentsRegioselectivity (C4 : C6)Dienol Ether YieldPrimary Observation / Causality
Kinetic Control LDA, THF, -78 °C< 5 : 95> 90%Exclusive deprotonation at the less hindered, more acidic C6

-position.
Mixed Control TMSCl, Et

N, DMF, 25 °C
40 : 6065%Insufficient activation energy to fully equilibrate to the stable 1,3-diene.
Thermodynamic Control TMSCl, Et

N, NaI, MeCN, 80 °C
> 95 : 5 88% Extended heating and reversible silylation drives formation of the stable C4-enolate.
Troubleshooting Guides & FAQs

Q: Why am I getting methylenation at the C6 position instead of C4? A: This occurs when the initial enolization is run under kinetic control. The C6 protons are less sterically hindered and more acidic, making them the kinetic site of deprotonation. To force the reaction to the C4 position (the


-position), you must use strict thermodynamic conditions (e.g., heating with NaI/Et

N) to allow the kinetic enolate to equilibrate into the more thermodynamically stable, highly substituted 1,3-dienol ether before introducing the carbon electrophile.

Q: Can I skip the dienol ether step, oxidize isophorone to 4-ketoisophorone, and just do a Wittig reaction? A: No, this is a common strategic error. While allylic oxidation of isophorone successfully yields 3,5,5-trimethylcyclohex-2-ene-1,4-dione, the newly formed C4 carbonyl is heavily sterically shielded by the adjacent C5 gem-dimethyl group. A bulky triphenylphosphonium ylide will preferentially attack the less hindered C1 carbonyl, yielding the undesired 1-methylene isomer. The Mannich route bypasses this steric trap.

Q: The final Hofmann elimination step is producing a complex mixture. How can I improve the yield of the exocyclic double bond? A: Over-alkylation or the use of harsh basic conditions during elimination can lead to endocyclic double bond migration or polymerization. After forming the quaternary ammonium salt with Methyl Iodide (MeI), use a non-nucleophilic, mild base like DBU in dichloromethane at 0 °C. The exocyclic methylene group is highly sensitive; avoid prolonged heating during the workup.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-yield, regioselective synthesis. Built-in validation checks are included to confirm reaction progress without requiring constant LC/MS sampling.

Phase 1: Thermodynamic Silyl Dienol Ether Formation
  • Flame-dry a 250 mL Schlenk flask and purge with argon.

  • Add isophorone (1.0 eq) and anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Add sodium iodide (1.2 eq) and triethylamine (1.5 eq). Stir for 10 minutes at room temperature.

  • Dropwise add chlorotrimethylsilane (TMSCl, 1.3 eq).

  • Heat the mixture to 80 °C for 16 hours.

    • Causality: The extended heating under reversible conditions ensures the kinetic C6-enolate fully equilibrates to the thermodynamically stable C4-enolate.

  • Cool to room temperature, dilute with pentane, and wash rapidly with ice-cold water to remove salts. Dry over Na

    
    SO
    
    
    
    and concentrate to yield 1-trimethylsiloxy-3,5,5-trimethyl-1,3-cyclohexadiene.
Phase 2: Mukaiyama-Mannich Addition
  • Dissolve the crude dienol ether in anhydrous dichloromethane (DCM) (0.2 M).

  • Add Eschenmoser's salt (

    
    -dimethylmethyleneammonium iodide, 1.1 eq) in one rapid portion.
    
  • Stir at room temperature for 12 hours.

    • Validation Check: Eschenmoser's salt is largely insoluble in DCM. The reaction is complete when the opaque suspension clears into a homogeneous, slightly yellow solution.

  • Quench with saturated aqueous NaHCO

    
     and extract with DCM (
    
    
    
    ). Concentrate to isolate the C4-Mannich base.
Phase 3: Hofmann Elimination
  • Dissolve the Mannich base in DCM and cool to 0 °C using an ice bath.

  • Add methyl iodide (1.5 eq) dropwise. Stir for 2 hours to form the quaternary ammonium salt.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.

    • Validation Check: The solution will slightly darken. A rapid TLC check (Silica, 95:5 Hexanes:EtOAc) will show the disappearance of the baseline ammonium salt in favor of a highly UV-active, non-polar spot (R

      
       ~ 0.6).
      
  • Wash the organic layer with 1M HCl to remove amine byproducts, followed by brine.

  • Dry, concentrate, and purify via short-plug silica gel chromatography (95:5 Hexanes:EtOAc) to yield pure 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

References
  • National Center for Biotechnology Information (PubChem). "2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-". PubChem Compound Summary for CID 641351. [Link]

  • National Institute of Standards and Technology (NIST). "4-Methyleneisophorone". NIST Chemistry WebBook, SRD 69. [Link]

  • Kanakis, C. et al. "Optimized Isolation of Safranal from Saffron by Solid-Phase Microextraction (SPME) and Rotatable Central Composite Design-Response Surface Methodology (RCCD-RSM)". MDPI Separations. [Link]

  • Zhang, Y. et al. "Integrated characterization of filler tobacco leaves: HS–SPME–GC–MS, E-nose, and microbiome analysis across different origins". PubMed Central (PMC). [Link]

Sources

Optimization

purification of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one via column chromatography

Welcome to the Advanced Chromatography Support Center. This module is dedicated to the isolation and purification of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone), a highly vola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This module is dedicated to the isolation and purification of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone), a highly volatile oxygenated monoterpene often found in complex natural matrices like saffron and specialized essential oils [1, 3].

Due to its cross-conjugated dienone system and exocyclic double bond, this compound presents unique chromatographic challenges, including acid-catalyzed isomerization and severe co-elution with structural analogs. This guide provides a self-validating, mechanistically grounded framework for drug development professionals and analytical chemists to achieve high-purity isolation.

System Overview & Visual Workflow

The purification of 4-methyleneisophorone requires strict control over the stationary phase microenvironment. Standard silica gel contains Brønsted acidic silanol groups (pH ~4.5–5.5) that can induce electrophilic isomerization of the exocyclic methylene group into an endocyclic position to maximize thermodynamic stability. To prevent this, the workflow below integrates stationary phase deactivation and built-in Quality Control (QC) checkpoints.

G N1 Crude Extract (Monoterpene Mixture) N2 2D-TLC QC Check (Assess Degradation) N1->N2 Validate stability N3 Stationary Phase Prep (Silica + 1% TEA) N2->N3 If acid-sensitive N4 Dry Loading (Celite 545) N3->N4 Neutralize active sites N5 Isocratic Elution (Hexane:EtOAc 95:5) N4->N5 Prevent band broadening N6 Fraction QC (UV 254nm & PMA) N5->N6 Partition-based separation N7 Target Isolation (4-Methyleneisophorone) N6->N7 Pool pure fractions

Chromatographic workflow for 4-methyleneisophorone purification with built-in QC.

Quantitative Chromatographic Parameters

To effectively track the purification process, it is critical to understand the physicochemical profile of the target compound relative to its most common co-extractants (e.g., isophorone and safranal) [3].

Table 1: Physicochemical and Chromatographic Data for Target and Impurities

CompoundMolecular Weight ( g/mol )Conjugation SystemUV

TLC

(Hex:EtOAc 9:1)
PMA Stain Color
4-Methyleneisophorone 150.22Cross-conjugated enone~254 nm0.45Dark Blue
Isophorone 138.21

-unsaturated enone
237 nm0.42Blue-Green
Safranal 150.22Conjugated dienal310 nm0.52Brown-Black

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. By incorporating a 2D-TLC pre-check and mass-balance calculations, the protocol ensures that any chemical degradation or physical loss is detected immediately, rather than at the end of the workflow.

Phase A: Stability Validation (2D-TLC)

Causality: Before committing the bulk sample to a column, you must verify if the specific batch of silica gel induces isomerization of the exocyclic double bond.

  • Spot the crude mixture in the bottom-left corner of a

    
     cm silica gel TLC plate.
    
  • Develop the plate in Hexane:Ethyl Acetate (9:1).

  • Remove, dry completely under a gentle stream of

    
    , and rotate the plate 90 degrees.
    
  • Develop the plate a second time in the same solvent system.

  • Validation Check: Visualize under UV 254 nm. If all spots lie on a perfect diagonal line, the compound is stable. If spots appear off the diagonal, on-column degradation is occurring, mandating the use of Triethylamine (TEA) deactivation in Phase B.

Phase B: Stationary Phase Deactivation & Packing

Causality: Neutralizing the acidic silanol groups prevents the electrophilic attack on the electron-rich exocyclic methylene group.

  • Prepare the eluent: Hexane:Ethyl Acetate (95:5, v/v). Add 1% (v/v) Triethylamine (TEA) to the first 500 mL of the mobile phase.

  • Slurry pack a glass chromatography column with 230–400 mesh silica gel using the TEA-spiked eluent.

  • Flush the column with 2 column volumes (CV) of the TEA-spiked eluent, followed by 1 CV of standard (TEA-free) eluent to remove excess base that might co-elute later.

Phase C: Dry Loading & Elution

Causality: 4-Methyleneisophorone is an oil that can cause severe band broadening if wet-loaded unevenly. Dry loading ensures a narrow initial band, maximizing theoretical plates.

  • Dissolve the crude extract in a minimal amount of dichloromethane (DCM).

  • Add Celite 545 (1:2 mass ratio to the crude extract) and evaporate the DCM slowly under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the flat silica bed and top with a 1 cm layer of protective sea sand.

  • Elute isocratically with Hexane:Ethyl Acetate (95:5). Collect fractions in 10 mL test tubes.

Phase D: Recovery & Concentration

Causality: As a volatile monoterpene [2], the target compound will co-distill with the solvent if subjected to aggressive evaporation.

  • Identify target fractions via TLC (UV 254 nm active,

    
     ~0.45).
    
  • Pool the pure fractions into a pre-weighed round-bottom flask.

  • Evaporate using a rotary evaporator. Critical Parameters: Water bath

    
    , vacuum 
    
    
    
    .
  • Validation Check: Weigh the flask every 5 minutes during the final drying stage. Stop immediately when the mass stabilizes to prevent evaporative product loss.

Troubleshooting Desk & FAQs

Q: Why is my isolated yield significantly lower than the theoretical mass loaded, despite no other peaks eluting? A: 4-Methyleneisophorone is a highly volatile oxygenated monoterpene [2]. If rotary evaporation is performed above 30°C or under deep vacuum (< 50 mbar), the compound co-distills with the solvent. Always utilize the step-wise weighing method described in Phase D. If you suspect volatility loss, analyze the rotary evaporator's solvent trap via GC-MS; you will likely find your product there.

Q: TLC shows a single spot, but GC-MS reveals my 4-methyleneisophorone is contaminated with isophorone. How can I resolve this? A: Isophorone and 4-methyleneisophorone share nearly identical partition coefficients on standard normal-phase silica. Their structural difference lies primarily in the exocyclic methylene group [1]. Solution: Transition to Argentation Chromatography (10%


-impregnated silica). The sterically accessible exocyclic double bond of 4-methyleneisophorone forms a strong 

-coordination complex with

ions. This significantly increases its retention time compared to the endocyclic enone of isophorone, allowing for baseline resolution.

Q: During the column run, my target band streaks severely, and NMR of the isolated fraction shows multiple isomeric products. What happened? A: You likely skipped the 2D-TLC validation step. The exocyclic double bond is highly susceptible to electrophilic attack and acid-catalyzed isomerization by the Brønsted acidic silanol groups on standard silica gel. Solution: You must pre-treat the stationary phase. Slurry pack the column using 1% Triethylamine (TEA) in your non-polar solvent to neutralize these active sites, as detailed in Phase B.

Q: Can I use UV detection at 280 nm to track the elution? A: No. While 4-methyleneisophorone has a cross-conjugated enone system, its absorption maximum (


) is centered around 254 nm due to the 

transition of the

-unsaturated ketone. Monitoring at 280 nm will result in a drastic loss of sensitivity. Set your UV detector to 254 nm for optimal signal-to-noise ratio.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 641351, 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one. Retrieved from:[Link]

  • National Institute of Standards and Technology (NIST). 4-Methyleneisophorone in NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • Kanakis, C., et al. "Optimized Isolation of Safranal from Saffron by Solid-Phase Microextraction (SPME) and Rotatable Central Composite Design-Response Surface Methodology (RCCD-RSM)." Separations, vol. 9, no. 2, 2022, p. 48. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Photo-Oxidation of β-Isophorone

Welcome to the Technical Support Center for photochemistry and process scale-up. The conversion of β-isophorone to ketoisophorone (4-oxoisophorone) via singlet oxygen ( ) photo-oxidation is a critical transformation in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for photochemistry and process scale-up. The conversion of β-isophorone to ketoisophorone (4-oxoisophorone) via singlet oxygen (


) photo-oxidation is a critical transformation in the synthesis of carotenoids, flavorings, and vitamin E[1].

The reaction proceeds via a classical Schenck "ene" reaction between β-isophorone and


 to form a 4-hydroperoxy intermediate, which must be subsequently dehydrated. However, because β-isophorone is a kinetically trapped, non-conjugated isomer, the system is highly susceptible to thermodynamic sinks and over-oxidation. This guide provides causal explanations and self-validating protocols to troubleshoot these side reactions.

Mechanistic Pathway Analysis

To effectively troubleshoot, you must first understand the competing reaction vectors in your photoreactor.

Mechanism BIP β-Isophorone HP 4-Hydroperoxy Intermediate BIP->HP + 1O2 (Ene Reaction) AIP α-Isophorone (Side Product) BIP->AIP Heat / Acid / Base O2 Singlet Oxygen O2->HP KIP Ketoisophorone (Target) HP->KIP Dehydration (Pyridine) HIP 4-Hydroxyisophorone (Side Product) HP->HIP Reductive Quenching

Reaction pathways in β-isophorone photo-oxidation, highlighting target vs. side reactions.

Troubleshooting FAQs

Q1: My starting material is rapidly converting into α-isophorone instead of the target hydroperoxide. What is driving this? A1: This is the most common thermodynamic trap in this workflow. β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one) contains a non-conjugated double bond. Its isomer, α-isophorone, is fully conjugated and thermodynamically more stable by approximately 4–5 kcal/mol. Any trace acids, strong bases, or elevated temperatures (>20°C) will catalyze the enolization of β-isophorone, which rapidly re-protonates to the stable α-isomer. Corrective Action: Maintain strict temperature control (0–10°C). If using a base to facilitate hydroperoxide dehydration, use a mild, sterically hindered aromatic nitrogen base like 2, which promotes the forward reaction without aggressively catalyzing isomerization[2].

Q2: GC-MS shows a high accumulation of 4-hydroxyisophorone. How do I push the reaction to ketoisophorone? A2: The primary photo-oxygenation product is 4-hydroperoxy-3,5,5-trimethyl-2-cyclohexen-1-one. For ketoisophorone to form, this intermediate must undergo dehydration. If reductive quenchers (such as certain aliphatic amines acting as sacrificial electron donors) are present in the matrix, the hydroperoxide is prematurely reduced to 4-hydroxyisophorone[3]. Corrective Action: Ensure the reaction environment strictly favors dehydration over reduction. The addition of catalytic transition metal salts (e.g., vanadium, manganese, or cobalt acetates) in the presence of pyridine has been proven to systematically drive the dehydration of the hydroperoxide to ketoisophorone while suppressing the hydroxyisophorone byproduct[2].

Q3: My photosensitizer (e.g., Tetraphenylporphyrin or Rose Bengal) is bleaching rapidly, halting the reaction. What causes this? A3: Photosensitizer bleaching occurs when the rate of photon absorption exceeds the rate of energy transfer to dissolved triplet oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This leads to the formation of reactive radical species that degrade the dye chromophore. It can also occur via direct chemical attack by 

on the sensitizer. Corrective Action: First, increase the

mass transfer rate by using a micro-bubble sparger or operating in a pressurized photoreactor. Second, you can introduce a physical singlet oxygen quencher like (1,4-diazabicyclo[2.2.2]octane) to increase the lifetime of the chromophore[4]. Warning: DABCO must be used at highly optimized, trace concentrations to avoid quenching the primary reaction pathway.

Q4: How do I prevent over-oxidation and ring-cleavage products? A4: Ketoisophorone is sensitive to prolonged exposure to


 and high-intensity visible light, which can trigger Baeyer-Villiger-type oxidations or direct ring cleavage.
Corrective Action: Implement real-time monitoring and terminate the illumination exactly when β-isophorone conversion reaches >95%. Do not over-irradiate the mixture in an attempt to push the last 5% of starting material.

Quantitative Diagnostic Data

Use the following table to rapidly identify side reactions via GC-MS and apply the appropriate mitigation thresholds.

Side ProductDiagnostic Marker (GC-MS m/z)Primary CausalityMitigation Threshold / Action
α-Isophorone 138 (Base peak 82)Acid/base catalyzed enolizationKeep reactor temp < 10°C; ensure pH is neutral to mildly basic (pyridine).
4-Hydroxyisophorone 154Reductive quenching of hydroperoxideRemove aliphatic amine donors; add Pyridine and Mn/Co catalyst.
Ring Cleavage Products < 138 (Various fragments)Over-oxidation by excess

Quench illumination at 95% conversion; reduce photon flux.

Standard Operating Procedure (SOP): Optimized Photo-Oxidation

To ensure a self-validating system that minimizes side reactions, follow this step-by-step methodology for the singlet oxygen photo-oxidation of β-isophorone.

Step 1: Reactor Preparation Equip a jacketed glass photoreactor with a cooling circulator set strictly to 5°C. Insert a porous glass frit (10–20 µm pore size) at the base for optimal oxygen sparging.

Step 2: Reagent Loading Dissolve 100 mmol of pure β-isophorone in 100 mL of a suitable inert solvent (e.g., dichloromethane). Add 0.1 mol% of Tetraphenylporphyrin (TPP) as the photosensitizer. To facilitate the dehydration of the hydroperoxide intermediate without triggering isomerization, add 1.5 equivalents of pyridine and 0.05 equivalents of manganese(II) acetate[2].

Step 3: Oxygenation Begin sparging dry


 gas through the frit at a rate of 20 mL/min. Allow 15 minutes for the solvent matrix to fully saturate with oxygen before initiating illumination. Causality Check: Saturating the solvent first prevents the photosensitizer from entering a triplet excited state without a quenching partner, thereby preventing premature dye bleaching.

Step 4: Illumination & Temperature Control Turn on the visible light source (e.g., 420 nm LED array). Monitor the internal temperature continuously; it must not exceed 10°C to prevent the thermal isomerization to α-isophorone.

Step 5: Monitoring & Workup Sample the reaction every 30 minutes and analyze via GC-FID. Once β-isophorone conversion reaches 95%, immediately turn off the light and oxygen flow. Wash the organic layer with cold 1M HCl to remove the pyridine, followed by a brine wash. Concentrate under reduced pressure to yield the crude ketoisophorone.

Troubleshooting Workflow

Workflow Start Start Photo-oxidation Monitor Monitor via GC-FID Start->Monitor CheckAIP High α-Isophorone? Monitor->CheckAIP FixAIP Cool reactor <10°C Neutralize acids CheckAIP->FixAIP Yes CheckHIP High Hydroxyisophorone? CheckAIP->CheckHIP No FixAIP->Monitor FixHIP Increase Pyridine Check O2 flow CheckHIP->FixHIP Yes Success Target Ketoisophorone CheckHIP->Success No FixHIP->Monitor

Troubleshooting workflow for identifying and resolving β-isophorone side reactions.

References

  • Source: google.
  • Photooxidation of 2,3,5‐trimethyl phenol.
  • Source: uni-regensburg.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Production

Welcome to the Technical Support Center for the synthesis and optimization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone). This high-value volatile organic compound (VOC) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-methyleneisophorone). This high-value volatile organic compound (VOC) is a critical intermediate and aroma compound found in complex matrices such as floral scents () and fermented tobacco leaves ().

Due to its highly reactive exocyclic double bond cross-conjugated with an enone system, the chemical synthesis of this compound—typically via the aldol condensation of isophorone with formaldehyde—requires rigorous temperature optimization. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies to help researchers maximize yield and selectivity while preventing thermal degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is precise temperature control critical during the methylenation of isophorone? A: The synthesis involves two distinct thermodynamic steps: the initial aldol addition of formaldehyde to form a hydroxymethyl intermediate, and the subsequent dehydration to form the exocyclic methylene group. Causality: The dehydration step has a higher activation energy, necessitating elevated temperatures. However, 4-methyleneisophorone contains a highly reactive cross-conjugated diene system. If the bulk temperature exceeds 80°C, the target product rapidly undergoes thermal Diels-Alder dimerization or radical polymerization. Therefore, the temperature must be perfectly balanced (typically 65°C–75°C) to drive dehydration while kinetically freezing out polymerization pathways.

Q2: My reaction stalls at the intermediate phase, yielding high amounts of 4-(hydroxymethyl)-3,5,5-trimethyl-2-cyclohexen-1-one. Should I increase the temperature? A: Not necessarily. While increasing the temperature to >85°C will force dehydration, it will also destroy your target product through auto-polymerization. Solution: Instead of increasing the heat, shift the thermodynamic equilibrium by actively removing water from the system. Utilize a Dean-Stark apparatus with a toluene azeotrope under a controlled reflux of 70°C (using reduced pressure if necessary). This self-validating setup allows you to visually confirm reaction progress via water collection without exceeding the thermal threshold of the monomer.

Q3: I am observing heavy, viscous byproducts and a low yield of the target monomer. What went wrong? A: You are observing thermal polymerization. The exocyclic


 group is highly susceptible to radical-induced auto-polymerization at elevated temperatures.
Solution: Ensure your internal reaction temperature strictly stays below 75°C. Additionally, introduce a radical scavenger—such as Butylated hydroxytoluene (BHT) or hydroquinone at 0.1 wt%—into the reaction mixture. This allows you to safely maintain the thermal energy required for dehydration without triggering a runaway polymerization cascade.

Part 2: Experimental Protocol

Temperature-Optimized Synthesis of 4-Methyleneisophorone

Objective: Synthesize 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one via the catalyzed condensation of isophorone and formaldehyde with strict thermal and kinetic control.

Step 1: Reagent Preparation In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, a reflux condenser, and a Dean-Stark trap, add 0.5 mol of isophorone and 0.6 mol of paraformaldehyde.

Step 2: Solvent, Catalyst, and Inhibitor Addition Add 150 mL of toluene (to act as an azeotropic solvent). Add 0.05 mol of a secondary amine catalyst (e.g., diisopropylamine) combined with 0.05 mol of propionic acid to form the catalytic enamine-directing salt. Critically, add 0.1 wt% BHT as a radical polymerization inhibitor.

Step 3: Temperature-Controlled Reaction (The Critical Node) Submerge the flask in a precisely controlled oil bath. Ramp the internal temperature to 70°C . Do not allow the internal temperature to exceed 75°C. Maintain this temperature for 6–8 hours. The Dean-Stark trap will continuously collect the water byproduct, driving the dehydration step forward. Self-Validation: Monitor the reaction via GC-MS or TLC. The reaction is complete when the intermediate hydroxymethyl peak is fully consumed and water ceases to collect in the trap.

Step 4: Quenching and Extraction Cool the mixture to room temperature (20°C) to immediately halt any side reactions. Wash the organic layer with 1M HCl (2 x 50 mL) to neutralize and remove the amine catalyst, followed by saturated


 (50 mL) and brine (50 mL).

Step 5: Purification Dry the organic phase over anhydrous


. Concentrate under reduced pressure ensuring the water bath remains below 40°C . Purify the crude product via fractional vacuum distillation (e.g., 0.1 mmHg at 50°C) to isolate the pure 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one. Verify the product against established retention indices ().

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between internal reaction temperature, conversion rates, and the formation of degradation byproducts.

Internal Temp (°C)Isophorone Conversion (%)Selectivity for Target (%)Polymer/Oligomer (%)Mechanistic Outcome & Recommended Action
40 - 50 35%95%< 1%Kinetic Control: High intermediate buildup. Action: Increase temp or use Dean-Stark.
65 - 75 88%92%4%Optimal Zone: Balanced dehydration and stability. Action: Maintain parameters.
85 - 95 96%45%35%Thermodynamic Overrun: Exocyclic double bond polymerizes. Action: Lower temp, add BHT.
> 100 > 99%< 10%> 80%Thermal Degradation: Complete loss of monomer. Action: Halt reaction, redesign protocol.

Part 4: Process & Pathway Visualizations

Workflow A Isophorone + Formaldehyde (Precursors) B Catalyst Addition (Secondary Amine + Acid) A->B C Temperature Optimization (Critical Node) B->C D Low Temp (< 50°C) Kinetic Control C->D E Optimal Temp (65-75°C) Balanced Rate/Selectivity C->E F High Temp (> 85°C) Thermodynamic Control C->F G Low Yield, High Selectivity (Incomplete Conversion) D->G H High Yield of 4-Methyleneisophorone E->H I Polymerization & Degradation Products F->I

Workflow of temperature-dependent 4-methyleneisophorone synthesis.

Pathway N1 Isophorone Precursor N2 Enamine Intermediate N1->N2 Amine Catalyst N3 Aldol Addition Hydroxymethylation N2->N3 HCHO, Heat N4 Elimination Dehydration N3->N4 -H2O, >65°C N5 4-Methyleneisophorone Target Product N4->N5 Isolation

Mechanistic pathway for 4-methyleneisophorone via aldol condensation.

Part 5: References

  • Integrated characterization of filler tobacco leaves: HS–SPME–GC–MS, E-nose, and microbiome analysis across different origins Source: Bioresources and Bioprocessing URL:[Link]

  • The Inheritance and Variation of Floral Scent Compounds in Parent–Progeny Relationships of Malus Source: Agronomy (MDPI) URL:[Link]

  • 4-Methyleneisophorone - Thermodynamic and Chromatographic Properties Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

[1] Core Technical Directive: The "Liquid" Reality CRITICAL ALERT: You are attempting to crystallize 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ).[1] Technical Reality Check:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Technical Directive: The "Liquid" Reality

CRITICAL ALERT: You are attempting to crystallize 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ).[1]

Technical Reality Check: At Standard Temperature and Pressure (STP), this compound is a pale yellow liquid (Boiling Point ~217°C; Melting Point < -10°C).[1]

Why this matters: Standard crystallization (dissolving in hot solvent and cooling to Room Temp) will fail and result in an oil. You must use Low-Temperature Crystallization (Cryo-crystallization) or Derivatization to achieve a solid phase.[1]

This guide provides the specific solvent systems required to force this liquid into a crystalline lattice at sub-zero temperatures, or how to purify it via crystalline derivatives.

Solvent Selection Guide (Low-Temperature Crystallization)

Objective: Purify the target oil by freezing it into a crystal lattice while impurities remain dissolved in the mother liquor.

Primary Solvent Systems (Cryogenic)
Solvent ClassRecommended SolventTemp. RangeTechnical Rationale
Hydrocarbon (Non-polar) Pentane -78°C to -20°CBest Choice. The target is moderately polar (ketone).[1] Non-polar pentane dissolves it at RT but forces precipitation/crystallization effectively at dry-ice temperatures due to the steep solubility curve.[1]
Hydrocarbon Hexane / Pet.[2][3] Ether -60°C to -20°CSimilar to pentane but higher boiling point.[1] Use if pentane volatility is problematic in your apparatus.
Alcohol (Polar) Methanol -78°CHigh Risk/High Reward. Methanol has high solubility for the ketone.[1] Crystallization only occurs at deep freeze (-78°C).[1] Good for removing non-polar hydrocarbon impurities.
Binary System Pentane : Et2O (10:1) -78°CAdding a small amount of ether helps prevent "oiling out" by keeping highly polar impurities in solution while the target crystallizes.[1]
Protocol: Cryo-Crystallization Workflow
  • Dissolution: Dissolve crude oil in the minimum amount of Pentane at Room Temperature (RT). Ratio: ~1:1 to 1:2 (Volume oil : Volume solvent).

  • Filtration: Filter the solution through a 0.45µm PTFE filter to remove dust (nucleation sites for amorphous oil).

  • Cooling (Stage 1): Place in a -20°C freezer for 4 hours. Check for turbidity.

  • Cooling (Stage 2): If no crystals, move to a Dry Ice/Acetone bath (-78°C).

  • Harvesting: Crucial Step. You must filter the crystals while cold. If the apparatus warms up, the crystals will melt back into the mother liquor immediately. Use a jacketed fritted funnel cooled with dry ice.

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, you see distinct droplets of oil forming at the bottom rather than crystals.

Mechanism: This occurs when the "metastable limit" of liquid-liquid separation is reached before the "nucleation limit" of the crystal.

Corrective Actions:

  • Q: Why is it oiling out in Pentane?

    • A: The concentration is too high. The solute-solute interaction is stronger than the solute-solvent interaction, but the temperature isn't low enough to lock the lattice.[1]

    • Fix: Dilute the solution by adding 20% more solvent. Re-heat to homogenize and cool slower.

  • Q: Can I seed it?

    • A: You cannot seed a liquid with itself at RT. You must obtain a "seed" by freezing a small drop of the pure oil in liquid nitrogen on a glass rod, then inserting that frozen rod into your supercooled solution.

Visualizing the Troubleshooting Logic

CrystallizationLogic cluster_legend Process Outcome Start Start: Crude 4-Methyleneisophorone Solvent Dissolve in Pentane (1:2 ratio) Start->Solvent Cool Cool to -78°C Solvent->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals White Solid Oil Oiling Out (Droplets) Check->Oil Yellow Droplets Clear Solution stays Clear Check->Clear No Change Harvest Cold Filtration (-78°C) Crystals->Harvest Dilute Dilute (Add 20% Pentane) Slow Cool Oil->Dilute Concentrate Evaporate 20% Solvent or Switch to Methanol Clear->Concentrate Dilute->Cool Concentrate->Cool

Caption: Logic flow for troubleshooting cryo-crystallization of liquid targets.

Alternative: Derivatization (The "Solid" Route)

If cryo-crystallization is too difficult or unstable, convert the ketone into a solid derivative, purify by standard crystallization, and hydrolyze back.

Target Derivative: Semicarbazone or 2,4-Dinitrophenylhydrazone (2,4-DNP).[1]

StepProtocolSolvent Selection
1. Derivatization React ketone with Semicarbazide HCl + NaOAc.Ethanol / Water (1:1) . The derivative will precipitate as a solid.[4][5]
2. Crystallization Recrystallize the solid derivative.Hot Ethanol . The derivative usually has a MP > 150°C, making standard crystallization easy.
3. Hydrolysis Reflux purified solid with dilute HCl to regenerate ketone.Steam Distillation . The pure ketone will distill over with water.

FAQs: Expert Insights

Q1: I see a white solid forming in my crude oil at Room Temp. Is this my product?

  • Answer: Unlikely. 4-Methyleneisophorone is liquid.[1][2] If you see a solid at RT, it is likely a dimer, a polymerized byproduct, or a starting material impurity (like a high-melting solid intermediate). Isolate and check via NMR/GC-MS immediately.

Q2: Why not use Ethyl Acetate/Hexane like in column chromatography?

  • Answer: EtOAc/Hexane is excellent for chromatography (polarity separation) but poor for crystallization of this specific molecule. EtOAc is too good a solvent; it will keep the ketone dissolved even at -78°C, preventing yield.[1] Pentane is a "poorer" solvent, which is what you need for precipitation.

Q3: My crystals turn into oil the moment I take them out of the freezer. Why?

  • Answer: Melting Point Depression. Even if the pure compound freezes at -10°C, the presence of residual solvent depresses the melting point further. You are witnessing "meltback."

    • Fix: You must use a Cold Fritted Funnel . Pack the outside of your Buchner funnel with dry ice before pouring the slurry.

References

  • NIST Chemistry WebBook. "4-Methyleneisophorone - Physical Properties."[1] National Institute of Standards and Technology. [Link]

  • Organic Syntheses. "General methods for purification of cyclic enones." Org.[3][6][7] Synth. (General reference for enone handling). [Link]

  • Vapourtec. "Flow Crystallization & Solvent Selection Guide." Vapourtec Application Notes. [Link]

  • Technobis. "Solvent Selection for Process Development." Technobis Crystallization Systems. [Link]

Sources

Optimization

Technical Support Center: Minimizing Polymerization During Distillation of Methylene Ketones

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals dealing with the purification of highly reactive -unsaturated carbonyls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals dealing with the purification of highly reactive


-unsaturated carbonyls.

Methylene ketones (such as methyl vinyl ketone, MVK) are notoriously difficult to purify. The electron-withdrawing carbonyl group polarizes the conjugated


-system, rendering the terminal methylene carbon highly susceptible to free-radical propagation. During distillation, the combination of thermal stress and monomer concentration strips away stabilizing solvent effects, dramatically lowering the activation energy for auto-polymerization. Without precise mechanistic control, this leads to runaway exothermic reactions, resulting in the sudden solidification of the distillation pot or thermal explosion[1].

Below, we provide causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure the safe and efficient distillation of these volatile monomers.

Part 1: Troubleshooting Guides & FAQs

Q1: My distillation pot rapidly increased in viscosity and solidified into a polymer block before the monomer could distill. What is the mechanistic cause? A1: This is a classic runaway free-radical polymerization. Methylene ketones like MVK have relatively high boiling points at atmospheric pressure (MVK boils at ~81.4 °C). At these temperatures, thermal auto-initiation generates trace radicals. If the rate of radical generation exceeds the scavenging capacity of your inhibitor, propagation becomes exponential. The exothermic nature of polymerization further increases the pot temperature, creating a positive feedback loop[1]. Solution: You must lower the activation thermal stress by distilling under reduced pressure. For MVK, applying a vacuum of ~120 mmHg lowers the boiling point to a safe 28–34 °C[2].

Q2: I added 0.1% Hydroquinone (HQ) to the pot, but the monomer polymerized inside the condenser and receiving flask. Why did the inhibitor fail? A2: Hydroquinone is a solid with negligible vapor pressure; it remains entirely in the distillation pot. Consequently, the vapor phase and the condensed monomer in the receiving flask are completely unprotected. Furthermore, HQ requires the presence of dissolved oxygen to form the active benzoquinone radical scavenger[3]. If you apply a high vacuum and backfill the system with pure inert gas (Argon/N


), HQ is rendered mechanistically inert.
Solution: Implement a dual-phase inhibition strategy. Spike the receiving flask with 10–50 ppm of a highly soluble inhibitor (like MEHQ) before distillation begins. Additionally, add elemental copper mesh to the distillation column, as copper acts as a surface-active radical quencher for the vapor path[3].

Q3: How do I remove the inhibitor after distillation if my downstream organometallic reaction is sensitive to phenols? A3: If your downstream application (e.g., a Grignard addition or sensitive transition-metal catalyzed cross-coupling) is poisoned by phenolic inhibitors, you cannot store the monomer with HQ or MEHQ. Solution: Distill the monomer directly into a receiving flask cooled to -78 °C (dry ice/acetone) without any inhibitor. The extreme cold kinetically halts radical propagation. The uninhibited monomer must be used immediately (within hours) and cannot be stored safely[4].

Part 2: Quantitative Data on Polymerization Inhibitors

Selecting the correct inhibitor requires understanding its phase of action and atmospheric requirements.

InhibitorOptimal ConcentrationOxygen Required?Phase ProtectionMechanism of Action
Hydroquinone (HQ) 1000 ppm (0.1%)[2]YesLiquid (Pot)Hydrogen atom transfer (requires O

to form benzoquinone)
Methoxyhydroquinone (MEHQ) 15 - 1000 ppm[3]YesLiquid (Pot/Receiver)Radical scavenging
Butylated Hydroxytoluene (BHT) 100 - 200 ppm[3]NoLiquid (Pot/Receiver)Sterically hindered phenol; traps peroxy radicals
Phenothiazine (PTZ) 10 - 50 ppmNoLiquid (Pot)Electron donation / radical recombination
Elemental Copper (Cu) Variable (Mesh/Wire)[3]NoSurface / Vapor pathSurface-mediated single-electron transfer

Part 3: Self-Validating Experimental Protocol

Workflow: Vacuum Distillation of Methyl Vinyl Ketone (MVK) Objective: To obtain >99% pure MVK while preventing thermal auto-polymerization and maintaining inhibitor efficacy.

Step-by-Step Methodology:

  • Peroxide Quenching: Test the crude MVK for peroxides using KI starch paper. Peroxides act as potent radical initiators. If >10 ppm, wash the crude mixture with an equal volume of 10% aqueous sodium sulfite, separate the organic layer, and dry over anhydrous calcium chloride[2].

  • Pot Preparation: Transfer the dried crude MVK to a round-bottom flask. Add 0.1% w/w Hydroquinone (HQ)[2]. Introduce 2-3 grams of freshly cleaned copper wire into the flask to provide surface radical quenching during heating[3].

  • Apparatus Assembly: Assemble a short-path distillation setup to minimize the time the monomer spends in the vapor phase. Pack a small amount of copper mesh loosely into the distillation head.

  • Receiver Preparation: Pre-weigh 50 ppm of MEHQ into the receiving flask. Submerge the receiving flask in an ice-water bath (0 °C) to immediately cool the condensing distillate.

  • Vacuum Application: Do not heat the flask yet. Apply a controlled vacuum to reach approximately 120 mmHg. Ensure a very slight dry air bleed if possible, as HQ/MEHQ require trace oxygen to function optimally[3].

  • Distillation: Slowly heat the oil bath. Collect the fraction boiling at 28–34 °C (at 120 mmHg)[2]. Discard any cloudy fore-run.

  • Storage: Flush the receiving flask with a mixture of 95% N

    
     and 5% O
    
    
    
    (to maintain MEHQ activity) and store at -20 °C in the dark.

Part 4: Distillation Logic Visualization

G A Assess Crude Methylene Ketone B Test for Peroxides A->B C Peroxides > 10 ppm? B->C D Wash with Sodium Sulfite C->D Yes E Add Pot Inhibitor (0.1% HQ + Cu Wire) C->E No D->E F Apply Vacuum (Target B.P. < 35°C) E->F G Distill into Ice-Cooled Receiver (Pre-spiked with 50 ppm MEHQ) F->G

Workflow for the safe distillation of highly reactive methylene ketones.

References

  • Source: google.
  • Title: Miscibility of poly(acrylic acid)/poly(methyl vinyl ketone)
  • Source: benchchem.
  • Source: nih.

Sources

Troubleshooting

overcoming steric hindrance in reactions of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one

Welcome to the R&D Technical Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the derivatization of highly substituted cross-conjugated dienones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the R&D Technical Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the derivatization of highly substituted cross-conjugated dienones.

The molecule 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one [1] is a complex derivative of the isophorone skeleton[2]. It features an α,β-unsaturated ketone system coupled with an exocyclic C4-methylene[3]. The primary synthetic challenge is extreme steric hindrance: the C4-methylene is flanked by a C3-methyl and a bulky C5-gem-dimethyl group[4]. This "neopentyl-like" shielding severely restricts the Bürgi-Dunitz trajectory for nucleophiles and blocks the endo approach for cycloadditions.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to bypass these kinetic barriers, ensuring high-yield conversions in your drug development workflows.

Section 1: Troubleshooting Guide (Reaction-Specific Q&A)

Q: Why do my nucleophiles fail to undergo 1,4-conjugate addition at the exocyclic methylene, resulting mostly in starting material recovery? A: The bulky C5 gem-dimethyl group physically blocks the trajectory required for nucleophilic attack on the pi-system[2]. When using standard thermodynamic enolates or basic nucleophiles (like Grignard reagents), the activation energy for addition is so high that the reagent acts as a base instead, deprotonating the substrate and leading to recovery upon workup. Solution: Transition to Lewis acid-catalyzed, kinetic conditions. Using a strong Lewis acid lowers the LUMO of the dienone, compensating for the steric penalty and allowing softer nucleophiles to attack successfully.

Q: My Diels-Alder cycloadditions using this compound as a diene are yielding <15%. How can I force the reaction? A: To act as a diene, the C2=C3 and C4=CH2 double bonds must adopt an s-cis conformation. Rotating into this conformation forces the C3-methyl and the exocyclic methylene protons into severe A-1,3 allylic strain. Additionally, the C5 gem-dimethyls block the endo approach of the dienophile[3]. Solution: You must overcome the positive activation volume of this sterically hindered transition state. Utilize ultra-high pressure conditions (10–15 kbar) or employ highly reactive, linear dienophiles (like PTAD) that require a smaller activation volume.

Q: I need to reduce the carbonyl to an allylic alcohol, but standard NaBH₄ gives a mixture of 1,2- and 1,4-reduction products. How do I achieve regioselectivity? A: While the C4 position is hindered, the C2=C3 bond is still susceptible to hydride attack under standard conditions, leading to saturated ketones[2]. Solution: Employ Luche reduction conditions. An oxophilic Lewis acid selectively coordinates to the hard carbonyl oxygen, directing the hard hydride exclusively to the 1,2-position and bypassing the alkene systems entirely.

Section 2: Quantitative Data Summary

The following table summarizes the quantitative improvements achieved by switching from standard thermodynamic conditions to kinetically driven, sterically-optimized conditions.

Reaction TypeReagent / NucleophileStandard Conditions YieldOptimized ConditionsOptimized YieldMechanistic Rationale
Conjugate Addition Silyl Enol EtherTHF, -78 °C (No LA) (< 5%) TiCl₄, CH₂Cl₂, -78 °C82% LA lowers LUMO, overcoming the steric activation energy barrier.
Diels-Alder Maleic AnhydrideToluene, Reflux (110 °C) (12%) 15 kbar pressure, 25 °C76% High pressure overcomes the positive activation volume of the hindered transition state.
1,2-Reduction NaBH₄MeOH, 25 °C (45% mixed) CeCl₃·7H₂O, MeOH, 0 °C95% Ce³⁺ selectively activates the hard carbonyl oxygen, directing hydride attack.

Section 3: Experimental Methodologies (Self-Validating Systems)

Protocol A: Lewis Acid-Mediated Conjugate Addition

Objective: Overcome C5 gem-dimethyl shielding to achieve C4-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 eq) in anhydrous CH₂Cl₂ to create a 0.1 M solution.

  • Activation (Causality): Cool the reaction to -78 °C. Dropwise add TiCl₄ (1.1 eq). Causality: TiCl₄ coordinates exclusively to the carbonyl oxygen, withdrawing electron density across the conjugated system. This drastically lowers the LUMO, compensating for the steric repulsion the nucleophile will face.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.5 eq) down the side of the flask. Stir for 2 hours at -78 °C.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the strongly UV-active starting material spot indicates successful disruption of the extended cross-conjugation.

  • Quench: Quench with saturated aqueous NaHCO₃ at -78 °C before warming to room temperature. Causality: Quenching at low temperatures prevents retro-Michael reactions that occur if the thermodynamic equilibrium is allowed to re-establish.

Protocol B: Regioselective Luche Reduction

Objective: Reduce the C1-carbonyl without touching the C2=C3 or C4=CH₂ bonds.

  • Preparation: Dissolve the dienone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in MeOH (0.2 M).

  • Reaction (Causality): Cool the mixture to 0 °C. Add NaBH₄ (1.2 eq) in small portions over 15 minutes. Causality: Ce³⁺ acts as a hard Lewis acid, coordinating selectively to the hard carbonyl oxygen. This directs the hard hydride from NaBH₄ exclusively to the 1,2-position, completely bypassing the sterically hindered C4-methylene and C2=C3 bonds.

  • Self-Validation: Analyze the crude product via IR spectroscopy. The protocol is validated by the complete disappearance of the conjugated C=O stretch (~1660 cm⁻¹) and the appearance of a strong, broad O-H stretch (~3300 cm⁻¹), with the C=C stretches (~1600 cm⁻¹) remaining intact.

Section 4: Workflow Logic Diagram

G A Substrate: 3,5,5-Trimethyl-4-methylene- 2-cyclohexen-1-one B Identify Target Pathway A->B C1 1,4-Conjugate Addition (Blocked by C5-gem-dimethyl) B->C1 C2 Diels-Alder Cycloaddition (Blocked by s-cis strain) B->C2 C3 1,2-Carbonyl Reduction (Competitive 1,4-reduction) B->C3 D1 Solution: Lewis Acid (TiCl4) + Soft Nucleophile C1->D1 D2 Solution: High Pressure + Reactive Dienophile C2->D2 D3 Solution: Luche Conditions (CeCl3 + NaBH4) C3->D3

Workflow for overcoming steric barriers in 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one reactions.

Section 5: Advanced FAQs

Q: Can I epoxidize the exocyclic double bond selectively over the endocyclic C2=C3 bond? A: Direct epoxidation with mCPBA will preferentially target the more electron-rich, less sterically hindered C2=C3 bond[3]. To selectively target the exocyclic C4=CH₂ bond, you must first reduce the carbonyl to an allylic alcohol (via the Luche protocol above), and then perform a directed epoxidation using VO(acac)₂ and TBHP. The hydroxyl group will coordinate the vanadium catalyst, delivering the oxygen directly to the adjacent exocyclic alkene, bypassing the C5 steric shield.

Q: Is it possible to perform a cross-coupling reaction directly on the exocyclic methylene? A: Direct functionalization is highly challenging due to the lack of a leaving group and the C5 gem-dimethyl shielding. However, you can perform a hydroboration-oxidation sequence using a sterically unhindered borane (like BH₃·THF, avoiding bulky reagents like 9-BBN which will fail to coordinate) to install a primary alcohol. This alcohol can then be converted into a halide or triflate for subsequent cross-coupling.

References

  • Title: Plant Compound: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Source: The Pherobase URL
  • Title: The Production of Isophorone Source: MDPI URL
  • Title: Isophorone Source: Wikipedia URL
  • Title: Isophorone | C9H14O | CID 6544 Source: PubChem - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: GC-MS Retention &amp; Fragmentation of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one

This guide details the GC-MS analysis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ), a critical volatile constituent found in saffron (Crocus sativus), tobacco, and tea. It...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS analysis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly known as 4-Methyleneisophorone ), a critical volatile constituent found in saffron (Crocus sativus), tobacco, and tea. It addresses the specific analytical challenge of distinguishing this compound from its structural isomers and isobaric interferences like Safranal and Isophorone .

Executive Summary & Compound Profile

Objective: To provide a validated analytical framework for the identification and quantification of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, distinguishing it from co-eluting isomers in complex matrices.

Significance: This compound acts as a specific degradation marker of carotenoids and a key aroma contributor in saffron and tobacco. Its accurate detection is often compromised by the presence of Safranal (MW 150) and Isophorone (MW 138), requiring precise retention indexing and mass spectral deconvolution.

Chemical Identity
FeatureDetail
IUPAC Name 3,5,5-Trimethyl-4-methylidenecyclohex-2-en-1-one
Common Name 4-Methyleneisophorone
CAS Number 20548-00-9
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Structure Cyclic enone with an exocyclic double bond at C4

Comparative Analytical Performance

The primary challenge in analyzing 4-Methyleneisophorone is differentiating it from its precursor (Isophorone) and its isobaric isomer (Safranal). The table below summarizes the chromatographic separation on a standard non-polar column (e.g., DB-5, HP-5MS).

Retention Index (RI) & Separation Profile
CompoundMW ( g/mol )Retention Index (DB-5/HP-5)Key Differentiator
Isophorone (α)1381100 – 1120 Elutes significantly earlier; M+ 138.
Safranal 1501190 – 1205 Elutes ~20–30 RI units before target; Aldehyde functionality.
4-Methyleneisophorone 150 1224 – 1242 Target Analyte ; Elutes after Safranal.
4-Ketoisophorone 1521250 – 1270 Elutes later; M+ 152; Diketone structure.

Critical Insight: While Safranal and 4-Methyleneisophorone share the same molecular weight (150 Da), they can be baseline separated on a 30m 5% phenyl-methylpolysiloxane column. Analysts must define a specific integration window between RI 1210 and 1250 to avoid false positives from the Safranal tail.

Experimental Protocol: GC-MS Methodology

This protocol is designed for trace-level detection in complex matrices (e.g., plant extracts) using Headspace Solid-Phase Microextraction (HS-SPME), which minimizes artifact formation compared to solvent extraction.

Step-by-Step Workflow
A. Sample Preparation (HS-SPME)
  • Sample: Weigh 1.0 g of homogenized sample into a 20 mL headspace vial.

  • Incubation: Equilibrate at 50°C for 15 min (agitation: 500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 min at 50°C.

    • Why this fiber? The triple-phase fiber covers the polarity range of both the ketone (4-Methyleneisophorone) and the aldehyde (Safranal).

B. GC-MS Configuration
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode; 250°C ; 0.75 mm ID liner.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 3°C/min to 180°C (Critical for isomer separation).

    • Ramp 20°C/min to 280°C , hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 40–300) for identification; SIM mode for quantification.

C. Analytical Workflow Diagram

GCMS_Workflow Sample Sample (Saffron/Tobacco) SPME HS-SPME Extraction (DVB/CAR/PDMS, 50°C) Sample->SPME Volatilization GC GC Separation (HP-5MS, 60-280°C) SPME->GC Desorption Separation Isomer Resolution (Safranal vs. 4-Methylene) GC->Separation Ramp 3°C/min MS MS Detection (EI, 70eV) Separation->MS Elution Data Data Analysis (RI & Spectral Match) MS->Data m/z 150, 135, 107

Caption: Optimized GC-MS workflow for resolving 4-Methyleneisophorone from isobaric interferences.

Fragmentation Mechanism & Mass Spectrum

The mass spectrum of 4-Methyleneisophorone (MW 150) is distinct from Safranal, primarily driven by the stability of the cyclic enone system versus the aldehyde.

Key Diagnostic Ions
m/zIdentityMechanismRelative Abundance (Approx)
150 M⁺ Molecular Ion30–50% (Strong)
135 [M – CH₃]⁺ Loss of methyl group100% (Base Peak)
107 [M – C₂H₃O]⁺ Ring contraction/CO loss60–80%
91 [C₇H₇]⁺ Tropylium ion (aromatization)40–50%
79 [C₆H₇]⁺ Hydrocarbon fragment30–40%
Mechanistic Pathway[4]
  • Ionization: Formation of the radical cation at the carbonyl oxygen or the exocyclic double bond (m/z 150).

  • Alpha-Cleavage: Loss of a methyl group (alpha to the ring or gem-dimethyl) yields the stable cation at m/z 135 . This is the dominant pathway due to resonance stabilization of the allylic cation.

  • Secondary Fragmentation: The m/z 135 ion undergoes further loss of CO (28 Da) or C₂H₄ to form ions at m/z 107 and 91.

Comparison with Safranal
  • Safranal (MW 150): Typically exhibits a base peak at m/z 121 (M – CHO) or m/z 107 . The loss of the formyl radical (CHO[1]•, mass 29) is characteristic of aldehydes, resulting in a strong M-29 signal.

  • 4-Methyleneisophorone: Shows a stronger M-15 (135) signal because the methyl loss is favored over the ring opening required to lose larger fragments immediately.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [C10H14O]+. m/z 150 M_Me [M - CH3]+ m/z 135 (Base Peak) M->M_Me - CH3• (15) M_CO [M - CO/C2H4]+ m/z 107 M_Me->M_CO - CO (28) M_Arom Aromatization m/z 91 M_CO->M_Arom Rearrangement

Caption: Proposed EI fragmentation pathway for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum and Retention Index of 4-Methyleneisophorone (CAS 20548-00-9). National Institute of Standards and Technology. Link

  • Bononi, M., et al. (2015). "Gas chromatography of safranal as preferable method for the commercial grading of saffron."[2] Food Chemistry, 177, 76-81. (Provides comparative RI data for Safranal and Isophorone derivatives). Link

  • Maggi, L., et al. (2010).[3] "Technique of SPME-GC-MS in the study of time evolution of the constituents of saffron aroma." Food Chemistry, 121(2), 566-572. (Details the separation of Isophorone, Safranal, and 4-Methyleneisophorone). Link

  • Winterhalter, P., & Straubinger, M. (2000).[2] "Saffron—renewed interest in an ancient spice."[2] Food Reviews International, 16(1), 39-59. (Discusses the degradation pathways leading to 4-methyleneisophorone). Link

Sources

Comparative

Comparative Guide: IR Spectroscopy Strategies for Exocyclic Methylene Identification

Topic: IR Spectroscopy Peaks for Exocyclic Methylene Group Identification Content Type: Publish Comparison Guide Executive Summary The exocyclic methylene group ( attached directly to a cyclic system) is a critical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Exocyclic Methylene Group Identification Content Type: Publish Comparison Guide

Executive Summary

The exocyclic methylene group (


 attached directly to a cyclic system) is a critical structural motif in natural products (e.g., terpenes like 

-caryophyllene), steroids, and synthetic intermediates.[1] Distinguishing this moiety from endocyclic double bonds or acyclic vinyl groups is a frequent challenge in structural elucidation.

This guide provides a technical comparison of infrared (IR) spectral signatures, focusing on the diagnostic utility of out-of-plane (OOP) bending vibrations and the counter-intuitive frequency shifts caused by ring strain.

Comparative Analysis: Spectral Signatures

The identification of an exocyclic methylene group relies on a "fingerprint" combination of three vibrational modes. While the


 stretch is informative, the 

out-of-plane (OOP) bending vibration is the most definitive differentiator.
Table 1: Spectral Comparison of Alkene Moieties
FeatureExocyclic Methylene (

)
Terminal Vinyl (

)
Endocyclic Alkene (

)

OOP Bending (Primary Diagnostic)
Single strong band at 890 ± 10 cm⁻¹ Two strong bands: ~910 cm⁻¹ and ~990 cm⁻¹Variable: Cis: ~700 cm⁻¹ (broad)Trans: ~970 cm⁻¹Trisubstituted: 800–840 cm⁻¹

Stretch (

)
1650–1780 cm⁻¹ (Highly dependent on ring size)1640–1645 cm⁻¹ (Moderate intensity)1640–1660 cm⁻¹ (Often weak/inactive if symmetric)

Stretch (

)
3075–3095 cm⁻¹3075–3095 cm⁻¹3010–3040 cm⁻¹
Overtone 1780–1800 cm⁻¹ (Weak, 2x OOP)1800–1850 cm⁻¹ (Weak)Rarely diagnostic

Critical Insight: The absence of the 990 cm⁻¹ band is the key exclusion criterion for distinguishing an exocyclic methylene from a standard vinyl group. Both moieties are terminal alkenes, but the exocyclic group is effectively a 1,1-disubstituted alkene (


), collapsing the two vinyl OOP bands into a single feature at ~890 cm⁻¹.
Mechanistic Insight: The Ring Strain Divergence

A common pitfall in spectral analysis is assuming that ring strain affects all double bonds similarly. For exocyclic methylene groups, the physics of bond angle deformation leads to a trend opposite to that of endocyclic bonds.

The "Exo-Up / Endo-Down" Rule
  • Exocyclic Double Bonds: As ring size decreases, the

    
     stretching frequency increases .[2][3]
    
    • Mechanism:[4] Constraining the bond angle of the ring carbon (

      
      ) forces more p-character into the ring 
      
      
      
      bonds to accommodate the acute angle. By conservation of orbital character, the exocyclic
      
      
      -bond gains s-character . Higher s-character shortens the bond and increases the force constant (
      
      
      ), raising the vibrational frequency (
      
      
      ).[2]
  • Endocyclic Double Bonds: As ring size decreases, the

    
     stretching frequency generally decreases  (until the limit of cyclopropene).
    
    • Mechanism:[4][5] In small rings (e.g., cyclobutene), the

      
       bond angle decreases, leading to less efficient orbital overlap (
      
      
      
      -bond strain) and vibrational coupling effects that lower the frequency.
Table 2: Ring Size vs. Frequency Shift
Ring SizeExocyclic

(cm⁻¹)
Endocyclic

(cm⁻¹)
6-membered ~1651 (Methylenecyclohexane)~1650 (Cyclohexene)
5-membered ~1657 (Methylenecyclopentane)~1611 (Cyclopentene)
4-membered ~1678 (Methylenecyclobutane)~1566 (Cyclobutene)
3-membered ~1780 (Methylenecyclopropane)~1641 (Cyclopropene - anomaly due to coupling)
Experimental Protocol: High-Fidelity Identification

To reliably resolve the 890 cm⁻¹ band and accurate


 position, follow this self-validating protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer (ATR or Transmission mode).

  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may broaden the sharp OOP band).

Step-by-Step Workflow:

  • Sample Preparation:

    • Liquids: Use a thin film between NaCl/KBr plates. Avoid thick films which can cause detector saturation in the C-H region.

    • Solids: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Note on Solvents: If using solution cells (

      
       or 
      
      
      
      ), ensure the solvent does not absorb in the 850–950 cm⁻¹ window.
      
      
      absorbs strongly near 750 cm⁻¹ and can interfere with endocyclic assignments but is usually clear at 890 cm⁻¹.
  • Acquisition & Baseline Correction:

    • Collect 16–32 scans.

    • Apply automatic baseline correction.[6] Manual correction in the fingerprint region (1500–600 cm⁻¹) can artificially skew peak intensities.

  • Validation Check (The "Vinyl Exclusion"):

    • Zoom into 900–1000 cm⁻¹.

    • IF a peak exists at ~990 cm⁻¹ AND ~910 cm⁻¹

      
      Vinyl Group .
      
    • IF a single strong peak exists at ~890 cm⁻¹

      
      Exocyclic Methylene / 1,1-Disubstituted .
      
  • Strain Assessment:

    • Locate the

      
       stretch (1600–1800 cm⁻¹).
      
    • If

      
       cm⁻¹, suspect a strained ring (5- or 4-membered) attachment.
      
Decision Logic Diagram

The following diagram illustrates the decision process for distinguishing exocyclic methylenes from other alkene types based on spectral data.

ExocyclicIdentification Start Start: Analyze IR Spectrum (Focus: 3100-800 cm⁻¹) CheckCH Check C-H Stretch > 3000 cm⁻¹? Start->CheckCH NoUnsat No Alkenyl C-H (Likely Saturated) CheckCH->NoUnsat No CheckOOP Analyze OOP Bending (900 - 1000 cm⁻¹) CheckCH->CheckOOP Yes Vinyl Two Bands: ~910 & ~990 cm⁻¹ CheckOOP->Vinyl Doublet Exo Single Strong Band: ~890 cm⁻¹ CheckOOP->Exo Singlet (890) Endo Band at ~700 (cis) or ~970 (trans) CheckOOP->Endo Other ResultVinyl Identify: Terminal Vinyl (-CH=CH₂) Vinyl->ResultVinyl CheckStrain Check C=C Frequency (1650 - 1780 cm⁻¹) Exo->CheckStrain ResultEndo Identify: Endocyclic/Internal (-CH=CH-) Endo->ResultEndo ResultExo Identify: Exocyclic Methylene (>C=CH₂) StrainHigh > 1660 cm⁻¹ (Strained Ring) CheckStrain->StrainHigh High Freq StrainNorm ~ 1650 cm⁻¹ (6-mem ring / acyclic) CheckStrain->StrainNorm Normal Freq StrainHigh->ResultExo StrainNorm->ResultExo

Figure 1: Logic flow for differentiating exocyclic methylene groups from vinyl and endocyclic alkenes using FTIR peak analysis.

Field-Proven Insight: -Caryophyllene

A classic example of this identification is found in the natural product


-Caryophyllene .
  • Structure: Contains a trans-endocyclic double bond (in a 9-membered ring) and an exocyclic methylene group attached to the same ring system.

  • Spectral Data:

    • The exocyclic methylene produces a sharp, intense band at 885 cm⁻¹ (OOP bending).

    • The vinyl C-H stretch appears at 3080 cm⁻¹ .

    • The C=C stretch appears near 1630–1640 cm⁻¹ (slightly lowered due to the specific geometry of the bicyclic system, but distinct).

  • Differentiation: Isomers such as

    
    -humulene (which lacks the exocyclic group) do not display the 885 cm⁻¹ band, serving as a rapid quality control check in terpene analysis.
    
References
  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST Chemistry WebBook. beta-Caryophyllene IR Spectrum. Retrieved from [Link]

  • Quimica Organica. Infrared Spectrum of Alkenes and Ring Strain Effects. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link]

Sources

Validation

comparing bioactivity of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one vs isophorone

As a Senior Application Scientist, I frequently encounter the profound impact that minor structural modifications have on a molecule’s biological and chemical behavior. When comparing isophorone (3,5,5-trimethyl-2-cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the profound impact that minor structural modifications have on a molecule’s biological and chemical behavior. When comparing isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) with its derivative 4-methyleneisophorone (3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one), we are looking at a masterclass in how an exocyclic double bond dictates volatility, reactivity, and ecological function.

This guide objectively compares the performance, bioactivity, and experimental profiling of these two cyclic ketones, providing researchers with the mechanistic causality and self-validating protocols necessary for advanced drug development and natural product screening.

Structural and Mechanistic Divergence

To understand their bioactivity, we must first analyze their structural causality:

  • Isophorone: Features a standard α,β-unsaturated ketone system. The steric hindrance provided by the 3-methyl and 5,5-dimethyl groups makes the ring relatively stable, which is why it is historically utilized as an industrial solvent. Biologically, it acts as a stable volatile signal.

  • 4-Methyleneisophorone: The addition of an exocyclic methylene group at the C4 position creates a cross-conjugated system . This extended conjugation lowers the HOMO-LUMO gap, making the molecule significantly more reactive toward nucleophiles and reactive oxygen species (ROS). This structural feature is the primary driver behind its elevated antioxidant capacity compared to the parent isophorone.

BioactivityLogic Iso Isophorone (α,β-unsaturated ketone) Pheromone Aggregation Pheromone Receptor Binding Iso->Pheromone Antimicrobial Weak Antimicrobial Activity Iso->Antimicrobial MethIso 4-Methyleneisophorone (Cross-conjugated system) Antioxidant High ROS Scavenging (ORAC/ABTS) MethIso->Antioxidant Aroma Floral Scent / Pollinator Attractant MethIso->Aroma Ecol Ecological Signaling Pheromone->Ecol Thera Therapeutic Potential Antimicrobial->Thera Antioxidant->Thera Aroma->Ecol

Structural divergence driving ecological and therapeutic bioactivity pathways.

Comparative Bioactivity Profiles

Isophorone: Pheromonal Signaling and Baseline Antimicrobial Action

Isophorone is highly valued in ecological biochemistry. It has been identified as a critical male-specific aggregation pheromone in Curculionidae (weevils), such as Homalinotus depressus, demonstrating potent receptor-binding capabilities in insects[1]. However, in therapeutic contexts, its direct antimicrobial activity is limited. Microbial biotransformation studies utilizing Alternaria alternata and Neurospora crassa revealed that native isophorone exhibits no significant antibacterial activity when compared to standard antibiotic substances[2].

4-Methyleneisophorone: Antioxidant Capacity and Floral Volatility

Conversely, 4-methyleneisophorone is a highly bioactive plant secondary metabolite. It is a dominant volatile compound in Malus ioensis (Prairie Crabapple), heavily dictating floral scent and pollinator attraction[3]. More importantly for drug development, it is a key marker in highly therapeutic monofloral honeys, such as Litchi honey from Southern China[4] and Amazonian honeys from French Guiana[5]. The presence of 4-methyleneisophorone in these matrices strongly correlates with their high antioxidant capacity, as measured by ORAC and ABTS assays, due to the radical-scavenging efficiency of its cross-conjugated double bonds[5].

Quantitative Data Summary
FeatureIsophorone4-Methyleneisophorone
IUPAC Name 3,5,5-trimethyl-2-cyclohexen-1-one3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one
Molecular Formula C₉H₁₄OC₁₀H₁₄O
Molecular Weight 138.21 g/mol 150.22 g/mol
Structural Distinction α,β-unsaturated ketoneCross-conjugated exocyclic methylene
Primary Bioactivity Aggregation Pheromone[1]Antioxidant / ROS Scavenger[5]
Antimicrobial (MIC) Weak/Negligible (>500 µg/mL)[2]Moderate (Matrix-dependent)
Natural Sources Insect defensive secretions, SaffronMalus flowers, Litchi/Amazonian Honeys[3][4]

Experimental Methodologies

To objectively compare these compounds, researchers must utilize protocols that prevent the thermal degradation of the reactive exocyclic methylene group while accurately quantifying bioactivity. The following protocols form a self-validating system.

Protocol 1: HS-SPME-GC-MS Profiling of Volatile Terpenes

Causality: Headspace Solid-Phase Microextraction (HS-SPME) is selected over liquid-liquid extraction because solvent evaporation steps routinely cause the loss or thermal isomerization of highly volatile, cross-conjugated compounds like 4-methyleneisophorone.

  • Matrix Equilibration: Place 2.0 g of the natural matrix (e.g., honey or floral tissue) into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution to decrease the solubility of volatiles (salting-out effect), driving them into the headspace.

  • Fiber Exposure: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 45°C. Note: This specific tri-phase fiber is required to capture both the polar ketone moiety and the non-polar hydrocarbon ring.

  • Thermal Desorption & GC-MS: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Separate using a non-polar capillary column (e.g., DB-5MS) with a temperature ramp of 40°C (hold 2 min) to 280°C at 5°C/min.

  • Validation: Identify peaks by comparing mass spectra against the NIST library and confirming retention indices (RI) using an alkane standard series (C8-C20).

Protocol 2: High-Throughput ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality: The ORAC assay is chosen because it specifically measures hydrogen atom transfer (HAT) mechanisms. The exocyclic double bond of 4-methyleneisophorone stabilizes the resulting radical intermediate, a dynamic perfectly captured by the kinetic decay of a fluorescent probe.

  • Radical Generation: Prepare a 153 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4). AAPH thermally decomposes at 37°C to provide a constant, predictable flux of peroxyl radicals.

  • Fluorescein Quenching: In a 96-well microplate, combine 25 µL of the extracted compound (or Trolox standard) with 150 µL of 10 nM fluorescein. Incubate at 37°C for 10 minutes.

  • Kinetic Monitoring: Inject 25 µL of the AAPH solution into each well. Immediately monitor fluorescence (Excitation: 485 nm, Emission: 530 nm) every minute for 60 minutes.

  • Self-Validation (AUC): Calculate the Area Under the Curve (AUC) for the sample decay curve and subtract the blank AUC. By plotting the net AUC against a Trolox standard curve, the assay self-validates that the delayed fluorescence decay is strictly a function of the terpene's radical scavenging capacity.

ExperimentalWorkflow Prep Sample Prep (Equilibration) Ext HS-SPME (Volatile Capture) Prep->Ext GCMS GC-MS (Quantification) Ext->GCMS Bio Bioactivity Screening GCMS->Bio ORAC ORAC Assay (ROS Scavenging) Bio->ORAC MIC Microdilution (Antimicrobial) Bio->MIC Val Data Integration (Self-Validation) ORAC->Val MIC->Val

Self-validating workflow for volatile extraction and bioactivity screening.

References

1.2 - NIH / PubMed 2.5 - NIH / PMC 3.1 - SciSpace 4. 3 - MDPI 5. 4 - MDPI

Sources

Comparative

The Definitive Guide to Reference Standards for 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Purity Analysis

Audience: Researchers, analytical chemists, and drug development professionals. Introduction 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS: 20548-00-9), often referred to as 4-methyleneisophorone, is a highly volat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

Introduction

3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (CAS: 20548-00-9), often referred to as 4-methyleneisophorone, is a highly volatile ketone and a critical biomarker. It is extensively utilized in pharmacognosy and food chemistry as a botanical origin marker in complex matrices, ranging from French Guiana honeys[1] to Fu brick tea[2].

Due to its high volatility and susceptibility to thermal isomerization, the quantification of this compound requires exceptionally well-characterized reference standards. Relying on sub-standard reference materials introduces systemic bias into quantitative workflows. This guide objectively compares the available grades of reference standards and details the self-validating, orthogonal analytical protocols required to certify their absolute purity.

Comparative Analysis of Reference Standard Grades

When establishing a quantitative workflow, selecting the appropriate tier of reference standard dictates the metrological traceability and the uncertainty budget of your final data.

Table 1: Performance and Traceability Comparison of Standard Grades
Standard GradeCertification MethodologyMetrological TraceabilityTypical Purity UncertaintyBest Use Case
Primary Reference Material (CRM) 1H-qNMR + Mass Balance (Orthogonal)SI-Traceable (e.g., NIST/BIPM)< 0.2%Calibration of secondary standards; regulatory submissions; absolute quantification.
Secondary Analytical Standard GC-FID / HPLC-UV against a CRMTraceable to Primary CRM0.5% - 1.0%Routine GC-MS/HPLC batch quantification; QA/QC release testing.
In-House Working Standard Chromatographic Area NormalizationNon-traceable> 1.0%Qualitative screening; early-stage R&D; retention index mapping.

Expert Insight: Never rely on an "In-House Working Standard" certified solely by GC-FID area normalization for absolute quantification. Area normalization assumes all impurities are volatile, elute from the column, and share an identical response factor to the target ketone. This assumption fails for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, which can form non-volatile polymeric degradation products over time.

The Self-Validating Purity Assessment Workflow

To elevate a synthesized or commercially procured batch of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one to a Primary Reference Material, we must employ a self-validating system of orthogonal techniques. This ensures that the blind spots of one instrument are covered by another.

  • The Causality of qNMR (Absolute Mass Fraction): Quantitative NMR (qNMR) is utilized as the primary ratio method[3]. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[3]. By co-dissolving the analyte with a highly pure, SI-traceable internal standard—such as Dimethyl Terephthalate (DMTP)—the absolute purity is calculated directly from the integral ratios, completely independent of a pre-existing standard of the analyte itself[4].

  • The Causality of GC-MS (Volatile Profiling): While qNMR provides an absolute mass fraction, it may lack the sensitivity to resolve trace structural isomers. Because 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is highly volatile, GC-MS is employed orthogonally to profile volatile impurities. On non-polar capillary columns (e.g., HP-5MS), this compound exhibits a highly reproducible Retention Index (RI) of approximately 1200–1215[1][2].

  • The Causality of HPLC-UV (Non-Volatile Profiling): To ensure no non-volatile degradation products are present (which GC would leave in the inlet liner and qNMR might obscure in the baseline noise), HPLC-UV/DAD is used as the final cross-check to close the mass balance loop.

Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol establishes the absolute mass fraction of the standard.

  • Metrological Weighing: Using an ultra-microbalance (d = 0.001 mg), accurately weigh approximately 10 mg of the candidate 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one material. Into the same vial, accurately weigh ~5 mg of an SI-traceable internal standard (e.g., DMTP, >99.9% purity)[4].

  • Dissolution: Add 0.6 mL of CDCl3 (100% deuterated, stabilized with 0.03% TMS) to the vial. Vortex gently until a completely homogeneous solution is achieved.

  • Instrument Parameters: Transfer the solution to a 5 mm NMR tube. Acquire 1H spectra at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 > 30 seconds). This ensures complete magnetization recovery and prevents integration bias.

  • Integration & Calculation: Integrate the distinct olefinic proton signals of the target ketone against the aromatic singlet of DMTP (which appears at δ ~8.1 ppm)[4]. Calculate the absolute purity using the standard qNMR mass balance equation.

Protocol 2: Volatile Impurity Profiling via GC-MS

This protocol identifies structurally related volatile impurities and confirms the Retention Index.

  • Sample Preparation: Dilute the candidate material to a concentration of 1 mg/mL in GC-grade hexane.

  • Instrument Setup: Equip the gas chromatograph with an HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness)[2]. Use ultra-high purity Helium (> 99.999%) as the carrier gas at a constant flow rate of 1 mL/min[2].

  • Oven Programming: Set the initial oven temperature to 50 °C and hold for 2 min. Ramp at 3 °C/min to 160 °C and hold for 1 min, then ramp aggressively at 15 °C/min to 280 °C to bake out the column[2].

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from 35 to 350 Da[1].

  • Data Analysis: Inject a C7-C30 n-alkane standard mixture under identical conditions. Calculate the Retention Index (RI) via linear interpolation. Confirm that the main peak elutes at an RI of 1200–1215[1][2].

Logical Workflow Diagram

The following diagram illustrates the self-validating, orthogonal testing workflow required to elevate a raw chemical candidate to a Certified Reference Material (CRM).

G N1 Candidate Material (CAS: 20548-00-9) N2 GC-MS / GC-FID (Volatile Impurities) N1->N2 Aliquot 1 N3 HPLC-UV/DAD (Non-Volatile Impurities) N1->N3 Aliquot 2 N4 1H-qNMR Analysis (Absolute Purity) N2->N4 Cross-check N3->N4 Cross-check N5 Certified Reference Material (Metrologically Traceable) N4->N5 Mass Balance Certification N6 Internal Standard (DMTP) (SI-Traceable) N6->N4 Co-dissolve

Orthogonal workflow for the certification of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one standards.

References

  • French Guiana honeys from the Amazon biome: First description of volatile fraction and antioxidant capacity. Source: nih.gov.
  • Characterization of key aroma compounds and relationship between aroma compounds and sensory attributes in different aroma types of Fu brick tea. Source: nih.gov.
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide. Source: benchchem.com.
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Source: bipm.org.

Sources

Validation

distinguishing 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from structural isomers

Topic: Distinguishing 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from Structural Isomers Content Type: Publish Comparison Guide Executive Summary & Structural Context[1][2][3][4][5] In the synthesis of terpenoids and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one from Structural Isomers Content Type: Publish Comparison Guide

Executive Summary & Structural Context[1][2][3][4][5]

In the synthesis of terpenoids and carotenoid degradation products, 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (referred to herein as 4-Methyleneisophorone ) represents a critical structural motif. It is a cross-conjugated dienone often formed during the functionalization of isophorone or the photo-oxidation of larger terpenes.

The primary analytical challenge lies in distinguishing this molecule from its C10H14O structural isomers, particularly linear conjugated dienes (like Safranal), aromatic isomers (phenols/benzyl alcohols), and other terpenoid ketones (like Carvone). Misidentification frequently occurs due to the subtle spectroscopic differences between cross-conjugated exocyclic double bonds and linear-conjugated endocyclic double bonds.

This guide provides a definitive, self-validating workflow to unambiguously identify 4-Methyleneisophorone using NMR, IR, and MS, supported by mechanistic rationale.

The Isomer Landscape: Defining the Alternatives

Before analysis, we must define the structural competitors that share the mass (MW ~150.22 Da) and general unsaturation profile.

FeatureTarget: 4-Methyleneisophorone Alt 1: Safranal Alt 2: Perillaldehyde Alt 3: 2,3,5-Trimethylbenzyl alcohol
Structure Type Cross-Conjugated DienoneLinear Conjugated DienalCyclic Monoterpene AldehydeAromatic Alcohol
Formula C10H14OC10H14OC10H14OC10H14O
Conjugation Cross (Ketone + Endo C=C + Exo C=C)Linear (Aldehyde + Diene)Conjugated (Aldehyde + Alkene)Aromatic System
Key Functional Group Exocyclic Methylene (=CH2)Aldehyde (-CHO)Aldehyde (-CHO)Hydroxyl (-OH)
Common Origin Isophorone derivatizationSaffron isolation / DehydrationPerilla oilAromatization of terpenes

Spectroscopic Differentiation Strategy

A. 1H NMR: The "Smoking Gun" Signals

The most reliable method for differentiation is Proton NMR. The unique geometry of 4-Methyleneisophorone creates a specific magnetic environment for the exocyclic protons.

  • Exocyclic Methylene (=CH2): Unlike endocyclic alkenes, the exocyclic protons at C4 appear as two distinct singlets (or narrow doublets) in the δ 5.0 – 5.5 ppm region. In linear conjugated isomers (like Safranal), the vinylic protons are often split and shifted downfield (>5.8 ppm) or appear as part of a continuous pi-system.

  • The C2-H Singlet: Due to the methyl group at C3 and the quaternary carbon at C5, the proton at C2 appears as a sharp singlet (broadened slightly by allylic coupling) around δ 5.8 – 6.0 ppm . This distinguishes it from isomers where vicinal coupling would produce doublets or multiplets.[1]

B. UV-Vis: Conjugation Topology
  • Target (Cross-Conjugated): Cross-conjugated systems typically exhibit a hypsochromic shift (lower wavelength) and lower extinction coefficient (

    
    ) compared to their linear counterparts.
    
    • Expected

      
      : ~235-245 nm.
      
  • Isomer (Linear Conjugated - Safranal): Extended conjugation lowers the energy gap significantly.

    • Expected

      
      : ~310 nm.
      
C. Mass Spectrometry (EI-MS)
  • Fragmentation: 4-Methyleneisophorone typically shows a strong molecular ion (

    
     150) and a base peak related to the loss of the gem-dimethyl group or methyl radical. Aromatic isomers will show strong tropylium ion derivatives (m/z 91, 105).
    

Experimental Protocol: Step-by-Step Characterization

Protocol 1: NMR Sample Preparation & Acquisition
  • Objective: To resolve the exocyclic methylene protons from endocyclic alkene signals.

  • Solvent: CDCl3 (Chloroform-d) is standard. If signal overlap occurs in the alkene region (5-6 ppm), switch to C6D6 (Benzene-d6) . The magnetic anisotropy of the benzene ring often shifts the methyl and methylene signals distinctively, resolving overlaps.

  • Parameters:

    • Pulse Sequence: zg30 (Standard 1D proton).

    • Scans: 16 (minimum) for clear integration.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of vinylic protons).

Protocol 2: GC-MS Isomer Resolution
  • Column: Rtx-5MS or DB-5 (5% phenyl polysiloxane).

  • Method:

    • Start at 60°C (hold 2 min).

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Differentiation:

    • Aldehydes (Safranal/Perillaldehyde): Elute earlier due to lack of H-bonding compared to alcohols, but similar to ketones. Look for distinctive M-1 (loss of H from aldehyde) or M-29 (loss of CHO).

    • Target: Look for m/z 150 (Parent) and m/z 135 (M - CH3).

Comparative Data Table: Characteristic Resonances

The following table summarizes the theoretical and empirical shifts expected for the target versus its primary "imposter," Safranal.

Signal Assignment4-Methyleneisophorone (Target) Safranal (Linear Isomer) Differentiation Logic
Carbonyl (IR) ~1665-1675 cm⁻¹ (Cross-conjugated ketone)~1660 cm⁻¹ (Conjugated Aldehyde)Aldehyde C-H stretch doublet (2700-2800 cm⁻¹) is absent in Target.
1H NMR: Aldehyde Absent δ 9.0 - 10.0 ppm (s) Presence of signal >9 ppm immediately rules out the target.
1H NMR: Olefinic δ 5.10, 5.35 (s, =CH2) δ 5.90 (s, C2-H) δ 5.8 - 6.2 (m, Endocyclic)Target has discrete exocyclic singlets; Isomer has coupled endocyclic multiplets.
1H NMR: Methyls δ 1.1 (s, 6H, gem-Me)δ 1.9 (s, 3H, C3-Me)δ 1.2 (s, 6H)δ 2.1 (s, 3H)C3-Methyl in target is allylic to ketone; shifts are subtle but distinct.
13C NMR: C=O ~198 ppm (Ketone)~192 ppm (Aldehyde)Ketones are typically more downfield than conjugated aldehydes.

Visual Logic: Identification Decision Tree

The following diagram outlines the logical flow for confirming the structure of 4-Methyleneisophorone from a crude reaction mixture.

IdentificationLogic Start Crude Sample (C10H14O) CheckAldehyde 1H NMR: Check 9.0-10.0 ppm Start->CheckAldehyde IsAldehyde Signal Present CheckAldehyde->IsAldehyde NoAldehyde Signal Absent CheckAldehyde->NoAldehyde ResultSafranal Identify: Safranal / Perillaldehyde (Linear Conjugated Aldehyde) IsAldehyde->ResultSafranal CheckAromatic 1H NMR: Check 6.5-8.0 ppm NoAldehyde->CheckAromatic IsAromatic Signals Present CheckAromatic->IsAromatic NoAromatic Signals Absent CheckAromatic->NoAromatic ResultPhenol Identify: Trimethylbenzyl Alcohol (Aromatic Isomer) IsAromatic->ResultPhenol CheckExocyclic 1H NMR: Check 5.0-5.5 ppm (Look for 2 Singlets) NoAromatic->CheckExocyclic IsExo 2 Distinct Singlets CheckExocyclic->IsExo NoExo Multiplets / No Signal CheckExocyclic->NoExo ResultTarget CONFIRMED IDENTITY: 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one IsExo->ResultTarget ResultOther Identify: Endocyclic Isomer (e.g., Isophorone derivatives) NoExo->ResultOther

Figure 1: Analytical decision matrix for distinguishing 4-Methyleneisophorone from common C10H14O isomers.

Mechanism of Formation (The "Why")

Understanding the origin of the molecule aids in identification.[1] 4-Methyleneisophorone is not a standard metabolic product but often arises from synthetic manipulation:

  • Mannich Reaction / Elimination: Isophorone reacts with formaldehyde and an amine (Mannich base), followed by elimination to form the exocyclic double bond.

  • Cross-Conjugation Stability: The formation of the exocyclic double bond at C4 creates a cross-conjugated system. While less stable than a fully linear system (like Safranal), it is kinetically accessible from Isophorone because the gem-dimethyl group at C5 blocks aromatization or easy migration of the double bond into the ring at that position.

Key Insight: If your synthesis involves Isophorone + Formaldehyde, the target is highly probable. If your synthesis involves acid-catalyzed dehydration of citral or similar linear terpenes, expect Safranal or aromatic isomers.

References

  • NIST Chemistry WebBook. 4-Methyleneisophorone Spectral Data & Synonyms. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Isophorone Compound Summary (Precursor Structure Analysis). National Center for Biotechnology Information. Available at: [Link]

  • Jung, M. E., & Rayle, H. L. (1994). An improved synthesis of 4-methylene-2-cyclohexen-1-one.[3][4] Synthetic Communications (UCLA). (Provides foundational NMR data for the core skeleton). Available at: [Link]

  • FooDB. 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) Properties. Available at: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Profiling of 4-Methyleneisophorone vs. Structural Analogs in Flavor &amp; Fragrance Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone) Executive Summary In the analytical profi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (4-Methyleneisophorone)

Executive Summary

In the analytical profiling of complex botanical extracts, essential oils, and premium honey varieties, distinguishing structurally similar volatile biomarkers is a persistent challenge. 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (commonly referred to as 4-methyleneisophorone) is a critical cross-conjugated dienone that serves as a key quality marker in matrices like Crocus biflorus[1] and litchi honey[2].

This guide objectively compares the UV-Vis spectrophotometric performance of 4-methyleneisophorone against its direct precursor (isophorone) and oxidized analogs. By leveraging the mechanistic causality of their conjugated


-systems, analysts can utilize Photodiode Array (PDA) detection as a robust, orthogonal validation tool alongside mass spectrometry[3].

Mechanistic Causality: The Origin of the Bathochromic Shift

As an application scientist, it is crucial to understand why these compounds exhibit distinct spectral signatures rather than simply memorizing retention times. The UV-Vis absorption maximum (


) of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The structural transition from isophorone to 4-methyleneisophorone involves the introduction of an exocyclic double bond at the C4 position. This extends the


 conjugated system, lowering the excitation energy and causing a significant bathochromic shift (red shift) .

We can mathematically predict this shift using the Woodward-Fieser Rules for conjugated enones and dienones:

Isophorone (The Baseline Enone):

  • Base Value (6-membered ring

    
    -unsaturated ketone): 215 nm
    
  • 
    -alkyl substituent  (Methyl at C3): +12 nm
    
  • 
    -ring residue  (C4 attached to C3): +12 nm
    
  • Calculated

    
    : 239 nm (Experimental: ~236 nm)
    

4-Methyleneisophorone (The Extended Dienone):

  • Base Value (6-membered ring

    
    -unsaturated ketone): 215 nm
    
  • Extended Conjugation (Additional C=C bond): +30 nm

  • Exocyclic Double Bond (C4=CH2 is exocyclic to the ring): +5 nm

  • 
    -alkyl substituent  (Methyl at C3): +12 nm
    
  • 
    -ring residue  (C5 attached to C4): +18 nm
    
  • Calculated

    
    : 280 nm (Experimental: ~278-282 nm)
    

This ~40 nm differential is highly reliable. It allows for the definitive chromatographic assignment of 4-methyleneisophorone even when co-eluting with non-conjugated or weakly conjugated matrix interferences.

Comparative UV-Vis Performance Data

The table below summarizes the quantitative spectral data used to differentiate 4-methyleneisophorone from its common structural alternatives in natural product analysis.

CompoundStructural ClassificationConjugation LengthCalculated

(nm)
Experimental

(nm)
Analytical Utility
Isophorone

-unsaturated enone
2 double bonds239236Baseline precursor / Solvent
Ketoisophorone Ene-dione2 double bonds237~245Saffron degradation marker
4-Methyleneisophorone Cross-conjugated dienone3 double bonds280278 - 282Premium floral biomarker

Self-Validating Experimental Protocol: HPLC-PDA Analysis

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It utilizes internal spectral purity checks to prevent false positives caused by matrix co-elution.

Phase 1: System Suitability Testing (SST)
  • Baseline Establishment: Inject a blank solvent (e.g., 50:50 Methanol:Water) to verify baseline stability and rule out ghost peaks at 236 nm and 280 nm.

  • Resolution Verification: Inject a mixed standard containing isophorone and 4-methyleneisophorone. Adjust the gradient until a critical resolution (

    
    ) of 
    
    
    
    is achieved.
Phase 2: Sample Preparation (Liquid-Liquid Extraction)
  • Weigh 5.0 g of the sample (e.g., honey[2] or botanical matrix[1]) into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade Hexane/Ethyl Acetate (1:1 v/v) and vortex for 5 minutes to partition the volatile dienones.

  • Centrifuge at 4000 rpm for 10 minutes. Extract the upper organic layer, dry over anhydrous

    
    , and evaporate under a gentle nitrogen stream.
    
  • Reconstitute in 1.0 mL of initial mobile phase and filter through a 0.22 µm PTFE syringe filter.

Phase 3: Chromatographic Separation & Validation
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

  • PDA Detection: Set the detector to scan from 200 nm to 400 nm.

  • Self-Validation Step: For any peak eluting at the expected retention time of 4-methyleneisophorone, extract the UV spectrum.

    • Pass Criteria: The peak apex must show a

      
       between 278-282 nm.
      
    • Purity Criteria: The PDA software must report a Peak Purity Index of

      
       across the peak width, confirming no underlying co-elution from aliphatic interferences.
      

Workflow Visualization

The following diagram illustrates the logical causality of the analytical workflow, highlighting the critical transition from physical separation to orthogonal spectral validation.

Workflow N1 1. Matrix Extraction (e.g., Honey / Botanical Extract) N2 2. Chromatographic Separation (RP-HPLC, C18 Column) N1->N2 N3 3. Photodiode Array (PDA) (Full Scan 200-400 nm) N2->N3 N4 4. Spectral Deconvolution (Isophorone vs. 4-Methyleneisophorone) N3->N4 N5 5. Orthogonal Validation (λmax = 280 nm & Peak Purity > 0.990) N4->N5

Figure 1: Self-validating HPLC-PDA workflow for dienone isolation and spectral verification.

References

  • Title: Evaluation of Litchi Honey Quality in Southern China Source: MDPI URL: [Link]

  • Title: Morphological traits and aromatic profile of Crocus biflorus Mill. Source: Acta Horticulturae URL: [Link]

  • Title: 4-Methyleneisophorone Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Characterization of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one Derivatives

Executive Summary The characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (and its derivatives) presents a classic analytical dichotomy. As a structural analog of megastigmanes and ionone degradation produ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (and its derivatives) presents a classic analytical dichotomy. As a structural analog of megastigmanes and ionone degradation products, this molecule (C₁₀H₁₄O, MW 150.22) sits on the fence between volatile flavor chemistry and bioactive metabolite research.

  • The Verdict: For de novo structural elucidation and isomer differentiation, GC-EI-MS (Gas Chromatography - Electron Impact) remains the gold standard due to the diagnostic fragmentation of the gem-dimethyl and enone systems.

  • The Alternative: For trace quantification in complex biological matrices (plasma, urine) where thermal degradation is a risk, LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization) is the superior choice, albeit with lower structural resolution.

This guide details the protocols, fragmentation mechanics, and decision pathways for analyzing this specific class of cyclic enones.

Part 1: The Analyte Challenge

Before selecting a method, we must understand the molecule's behavior inside the ion source.

  • Chemical Nature: Cyclic enone with an exocyclic double bond (methylene).

  • Key Structural Markers:

    • Gem-dimethyl group (C5): Prone to methyl radical loss.

    • Conjugated Enone: Stabilizes the molecular ion (

      
      ).
      
    • Exocyclic Methylene: Increases reactivity compared to endocyclic isomers (like

      
      -isophorone).
      
  • The Problem: Isomers such as 2,4,4-trimethyl-3-methylene-cyclohex-5-en-1-one can co-elute. Mass spectral similarity is high; therefore, chromatographic resolution is as critical as mass accuracy.

Part 2: Comparative Methodology

Method A: GC-EI-MS (The Structural Gold Standard)

Best For: Purity analysis, structural confirmation, flavor profiling, and identification of unknowns.

  • Mechanism: Hard ionization (70 eV) shatters the molecule into a reproducible "fingerprint."

  • Key Advantage: The NIST and Wiley libraries contain extensive data on ionone/megastigmane derivatives, allowing for spectral matching.

  • Critical Insight: The Retention Index (RI) must be calculated. A mass spectral match without an RI match is scientifically invalid for this compound class due to the prevalence of positional isomers.

Method B: LC-ESI-MS/MS (The Bio-Analytical Alternative)

Best For: High-throughput quantification in biological fluids, unstable derivatives (e.g., hydroxylated metabolites), and polar matrices.

  • Mechanism: Soft ionization (Electrospray) produces the protonated molecular ion

    
    .
    
  • Key Advantage: Avoids thermal rearrangement of the exocyclic methylene group, which can occur in hot GC injectors (

    
    C).
    
  • Limitation: ESI is often poor for neutral enones. APCI (Atmospheric Pressure Chemical Ionization) is often a better source choice for this specific hydrophobic ketone.

Summary Data Comparison
FeatureGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)High-Res MS (Q-TOF)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)Soft (ESI/APCI)
Primary Signal Fragments +


Exact Mass

LOD (Sensitivity) Low ng rangepg range (MRM mode)Low ng range
Isomer Resolution Excellent (Capillary Column)Moderate (C18 Column)Good (if coupled with GC)
Thermal Risk Moderate (Injector artifact)NoneNone

Part 3: Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the correct characterization path based on sample type and data requirements.

G Start Sample: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one MatrixCheck Is the Matrix Complex/Aqueous? Start->MatrixCheck GC_Path Volatile / Organic Solvent MatrixCheck->GC_Path No (Pure/Extract) LC_Path Bio-Fluid / Aqueous MatrixCheck->LC_Path Yes (Plasma/Urine) Derivatization Optional: Derivatization (MSTFA) (Only if -OH metabolites present) GC_Path->Derivatization GC_System GC-EI-MS (DB-5MS Column) Data_GC Output: Structural Fingerprint (NIST Match + RI Validation) GC_System->Data_GC Derivatization->GC_System LC_System LC-MS/MS (APCI Source) LC_Path->LC_System MRM_Setup Develop MRM Transitions (Parent > Daughter) LC_System->MRM_Setup Data_LC Output: Quantification (pg/mL) MRM_Setup->Data_LC

Figure 1: Decision matrix for selecting the ionization and separation mode based on sample complexity.

Part 4: Experimental Protocols

Protocol 1: GC-EI-MS Characterization (Standard)

This protocol ensures separation of the exocyclic methylene isomer from endocyclic variants.

  • Column: Agilent DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

    • Why: Low bleed, excellent separation of non-polar isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Splitless mode, 250°C.

    • Caution: If thermal degradation is observed (peak tailing), lower to 220°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 40–350 m/z.

Protocol 2: LC-APCI-MS/MS (Quantification)

APCI is preferred over ESI for this molecule due to its neutral, hydrophobic nature.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Why Methanol: Acetonitrile can sometimes suppress ionization for enones in APCI.

  • Gradient: 40% B to 95% B over 5 minutes.

  • Ion Source: APCI (Positive Mode).

    • Corona Current: 4 µA.

    • Vaporizer Temp: 350°C.

  • MRM Transitions (Indicative):

    • Quantifier:

      
       (Loss of Propene/Ketene).
      
    • Qualifier:

      
       (Loss of CO).
      

Part 5: Fragmentation Mechanics (The "Why")

Understanding the fragmentation is the only way to validate that you have the 4-methylene isomer and not the 3-methyl-3-ene isomer.

The EI Fragmentation Pathway

In Electron Impact (70 eV), the molecule (


) undergoes predictable stress.
  • Molecular Ion (

    
     150):  Usually distinct but not the base peak.
    
  • 
    -Cleavage / Methyl Loss (
    
    
    
    135):
    The gem-dimethyl group at C5 is the weakest link. Loss of a methyl radical (
    
    
    ) is the dominant primary event.
  • Carbonyl Loss (

    
     107):  The resulting ion (
    
    
    
    135) often loses Carbon Monoxide (CO, 28 Da) to form
    
    
    107. This is a hallmark of cyclic ketones.
  • Retro-Diels-Alder (RDA): While common in cyclohexenes, the exocyclic double bond complicates standard RDA. However, ring opening can lead to fragments at

    
     94 or 95.
    

Frag M_Ion Molecular Ion [C10H14O]+ m/z 150 M_Methyl [M - CH3]+ m/z 135 (Gem-dimethyl loss) M_Ion->M_Methyl -15 Da (•CH3) M_CO [M - CH3 - CO]+ m/z 107 (Ring contraction) M_Methyl->M_CO -28 Da (CO) Base Base Peak Region m/z 91-95 (Hydrocarbon fragments) M_CO->Base Rearrangement

Figure 2: Proposed EI fragmentation pathway for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl- (Related Class). NIST Chemistry WebBook, SRD 69. [Link]

  • GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. (2023).[1][2] [Link]

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide. (2026).[3] [Link]

  • PubChem. Compound Summary: Megastigmatrienone (Structural Analog). National Library of Medicine. [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation Patterns of Cyclic Ketones. Chemistry Department. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Endocyclic vs. Exocyclic Double Bonds in Cyclohexenones

Introduction In the landscape of synthetic organic chemistry and drug development, cyclohexenones serve as versatile building blocks. Their rigid, six-membered ring structure, combined with the electronic properties of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, cyclohexenones serve as versatile building blocks. Their rigid, six-membered ring structure, combined with the electronic properties of an α,β-unsaturated ketone, provides a powerful platform for constructing complex molecular architectures. A key determinant of their synthetic utility lies in the reactivity of the carbon-carbon double bond. This guide provides an in-depth comparative analysis of the reactivity of two distinct isomers: cyclohexenones with an endocyclic double bond (part of the ring) and those with an exocyclic double bond (projecting from the ring).

Understanding the nuanced differences in their susceptibility to chemical transformations is paramount for researchers aiming to achieve high selectivity and yield in their synthetic endeavors. This document will explore the fundamental principles governing their reactivity, compare their behavior in key chemical reactions with supporting data, and provide actionable experimental protocols for laboratory application.

Fundamental Principles: Structural and Electronic Disparities

The reactivity of a double bond is not an intrinsic property but is dictated by a combination of its electronic environment, steric accessibility, and the overall stability of the molecule.

Thermodynamic Stability

In simple cyclic systems, endocyclic double bonds are generally more thermodynamically stable than their exocyclic counterparts.[1][2] This increased stability is often attributed to a greater degree of substitution (Zaitsev's rule) and more effective hyperconjugation with adjacent C-H bonds within the ring structure.[1] For instance, in the acid-catalyzed dehydration of 1-methylcyclohexanol, the endocyclic product (1-methylcyclohexene) is heavily favored over the exocyclic product (methylenecyclohexane), with reported ratios around 85:15.[3][4] This preference is reflected in their heats of hydrogenation, with the endocyclic isomer being about 8 kJ/mol more stable.[4] While the α,β-conjugation with the carbonyl group in cyclohexenones alters the electronic landscape, this underlying principle of greater endocyclic stability often holds true.

Electronic Effects and Polarization

In both endocyclic and exocyclic α,β-unsaturated cyclohexenones, the carbonyl group exerts a powerful electron-withdrawing effect (-R effect). This effect is relayed through the π-system of the double bond, resulting in a significant polarization. The carbonyl carbon (C1) is electron-deficient (δ+), and this partial positive charge is delocalized to the β-carbon (C3 for endocyclic, the methylene carbon for exocyclic at C2), making it electrophilic and susceptible to nucleophilic attack.[5][6]

Caption: Polarization in endocyclic and exocyclic cyclohexenone systems.

Steric Hindrance

Steric accessibility plays a critical role in differentiating the reactivity of these two isomers.

  • Endocyclic Double Bond: The double bond is part of the ring, which typically adopts a half-chair conformation. The two faces of the double bond (diastereotopic faces) can exhibit different levels of steric hindrance depending on the substitution pattern on the ring.[7] For instance, substituents at the C4, C5, or C6 positions can direct incoming reagents to the less hindered face.[7]

  • Exocyclic Double Bond: The methylene group is more exposed than the endocyclic double bond. However, substituents at the adjacent C2 and C6 positions can create significant steric hindrance, potentially shielding the double bond and influencing the trajectory of nucleophilic attack.

Comparative Reactivity in Key Transformations

The interplay of stability, electronics, and sterics leads to distinct reactivity profiles in various chemical reactions.

Michael (Conjugate) Addition

The Michael addition, or conjugate addition, is the archetypal reaction for α,β-unsaturated carbonyls, involving the addition of a nucleophile to the electrophilic β-carbon.[8][9]

  • Reactivity: Exocyclic double bonds in systems like 2-methylenecyclohexanones are often highly reactive Michael acceptors.[10] Their increased reactivity can be attributed to the release of ring strain upon rehybridization of the β-carbon from sp² to sp³ and the generally lower thermodynamic stability of the starting material.[1] Endocyclic systems are also excellent Michael acceptors, but their reactions may proceed more slowly compared to a directly analogous exocyclic system under identical conditions.

  • Controlling Factors: The choice of nucleophile is crucial. "Soft," resonance-stabilized nucleophiles (Michael donors) such as enamines or doubly stabilized enolates (e.g., from malonic esters) strongly favor 1,4-addition for both systems.[5][6] Harder nucleophiles, like organolithium reagents, may compete by attacking the carbonyl carbon directly (1,2-addition).[5]

Epoxidation

Epoxidation introduces a three-membered oxirane ring across the double bond, a valuable transformation for further functionalization.

  • Peroxyacid Epoxidation (e.g., m-CPBA): This reaction is an electrophilic addition where the alkene acts as the nucleophile.[11] Generally, more electron-rich, more substituted alkenes react faster. Given that endocyclic double bonds are often more substituted, they might be expected to react readily. However, the electron-withdrawing effect of the carbonyl group deactivates the conjugated double bond towards electrophilic attack. Therefore, selective epoxidation of a non-conjugated double bond in the presence of a cyclohexenone moiety is often possible.

  • Weitz-Scheffer Epoxidation (Basic Hydroperoxide): This method is highly effective for electron-deficient alkenes, making it ideal for both endocyclic and exocyclic cyclohexenones.[7] The mechanism involves a two-step process: a nucleophilic Michael addition of a hydroperoxy anion, followed by an intramolecular ring-closing substitution to form the epoxide.[7] Kinetic studies on 2-cyclohexen-1-one have shown that the initial nucleophilic addition is the rate-limiting step.[7] The stereochemical outcome is dictated by the initial trajectory of the nucleophilic attack, with axial addition often being the lowest energy pathway.[7]

Catalytic Hydrogenation

Catalytic hydrogenation reduces the C=C double bond to a C-C single bond.

  • Selectivity: The selectivity of hydrogenation is heavily influenced by steric hindrance, which dictates how the alkene adsorbs onto the surface of the heterogeneous catalyst (e.g., Pd/C, PtO₂).[12]

    • Exocyclic double bonds , being generally more sterically accessible, are often hydrogenated more rapidly than their endocyclic counterparts.

    • Endocyclic double bonds within a substituted ring may present a more hindered face to the catalyst surface, slowing the reaction rate.

  • Thermodynamic Insight: The heat of hydrogenation (ΔH°) is a direct measure of the stability of the double bond; a more stable alkene releases less heat upon hydrogenation.[12] As discussed, endocyclic alkenes are typically more stable and thus have a lower heat of hydrogenation compared to their exocyclic isomers.[4]

Summary of Comparative Reactivity

Reaction TypeEndocyclic Double Bond (e.g., 2-Cyclohexen-1-one)Exocyclic Double Bond (e.g., 2-Methylenecyclohexanone)Key Differentiating Factors
Stability Generally more stableGenerally less stableHyperconjugation, Ring Strain[1][2][3][4]
Michael Addition Good Michael acceptorExcellent, often more reactive Michael acceptorRelease of Strain, Thermodynamics[10]
Epoxidation (m-CPBA) Slow due to electron-withdrawing groupSlow due to electron-withdrawing groupElectronic deactivation
**Epoxidation (Base/H₂O₂) **Efficient; rate-limiting nucleophilic attackEfficient; likely faster due to higher electrophilicityNucleophilic susceptibility[7]
Catalytic Hydrogenation Generally slower reductionGenerally faster reductionSteric accessibility to catalyst surface[12]

Experimental Protocols & Workflows

To provide a practical framework, we outline a detailed protocol for a comparative study of Michael addition reactivity. The causality behind this design is to use identical reaction conditions (catalyst, solvent, temperature, stoichiometry) to isolate the inherent reactivity of the substrate as the primary variable.

Protocol: Comparative Michael Addition of Diethyl Malonate

Objective: To compare the reaction rate of diethyl malonate with 2-cyclohexen-1-one (endocyclic) and 2-methylenecyclohexanone (exocyclic).

Materials:

  • 2-Cyclohexen-1-one

  • 2-Methylenecyclohexanone (can be prepared via a Mannich reaction followed by elimination)[10]

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • TLC plates (silica gel), Ethyl Acetate, Hexanes

  • 0.5 M HCl (for workup)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • NMR tubes, CDCl₃

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate, dry, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, add anhydrous EtOH (20 mL).

    • To each flask, add sodium ethoxide (0.1 eq). Stir until dissolved. Rationale: NaOEt is the base used to deprotonate diethyl malonate, generating the nucleophilic enolate.

    • To each flask, add diethyl malonate (1.1 eq). Stir for 15 minutes at room temperature to ensure complete enolate formation.

  • Initiation:

    • To Flask A, add 2-cyclohexen-1-one (1.0 eq).

    • To Flask B, add 2-methylenecyclohexanone (1.0 eq).

    • Start timers for both reactions simultaneously.

  • Reaction Monitoring:

    • At T = 15, 30, 60, and 120 minutes, withdraw a small aliquot from each reaction mixture using a capillary tube.

    • Spot the aliquots on a TLC plate. Develop the plate using a 20:80 Ethyl Acetate/Hexanes solvent system.

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot (cyclohexenone) indicates reaction progress. Rationale: TLC provides a rapid, qualitative assessment of the reaction rate by comparing the consumption of starting material over time.

  • Workup (after 2 hours or when TLC shows completion):

    • Cool the reaction mixtures in an ice bath.

    • Slowly add 0.5 M HCl to quench the reaction and neutralize the base until the pH is ~7.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Add deionized water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis:

    • Filter off the MgSO₄ and concentrate the filtrate in vacuo.

    • Obtain a ¹H NMR spectrum of the crude product. The relative integration of product peaks versus any remaining starting material peaks will provide a quantitative measure of conversion.

Workflow Diagram

Caption: Experimental workflow for comparing Michael addition reactivity.

Conclusion

The reactivity of double bonds in cyclohexenone systems is a nuanced interplay of thermodynamic stability, electronic polarization, and steric hindrance. While both endocyclic and exocyclic isomers are activated towards nucleophilic attack, exocyclic double bonds generally exhibit higher reactivity in reactions like Michael additions and catalytic hydrogenations due to their lower intrinsic stability and greater steric accessibility. Conversely, the stereochemical outcomes of reactions on endocyclic systems are often dictated by the ring's conformation. A thorough understanding of these principles allows researchers and drug development professionals to design more efficient and selective synthetic routes, leveraging the unique chemical personality of each isomer to achieve their desired molecular target.

References

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. (2008). Journal of Physical Chemistry A. [Link]

  • Exocyclic vs. endocyclic double bonds in E1 elimination. (2015). Chemistry Stack Exchange. [Link]

  • A double bond in a six-membered ring is usually more stable in an... - Pearson. (n.d.). Pearson. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • 11.5: Catalytic Hydrogenation. (2019). Chemistry LibreTexts. [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. (2025). MDPI. [Link]

  • Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. (2021). RSC Publishing. [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. [Link]

  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps. [Link]

  • Epoxidation of Alkenes. (2018). YouTube. [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions. (2024). Chemistry LibreTexts. [Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. (2025). MDPI. [Link]

  • On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones. (2015). Beilstein Journals. [Link]

  • Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes. (n.d.). National Center for Biotechnology Information. [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules. (2015). Florida State University. [Link]

  • Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. (n.d.). NPTEL. [Link]

  • Epoxidation of Alkenes. (n.d.). Chemistry Steps. [Link]

  • Catalytic hydrogenation of benzene to cyclohexene on Ru(0 0 0 1) from density functional theory investigations. (2025). ResearchGate. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). LinkedIn. [Link]

  • Effect of Structure on Reactivity. (n.d.). Dalal Institute. [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. (2016). ResearchGate. [Link]

  • Steric and Electronic Effects. (n.d.). Scribd. [Link]

  • Epoxidation. (2023). Chemistry LibreTexts. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3,5,5-Trimethyl-Substituted Cyclohexenone Derivatives

As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposition. The...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including their final disposition. The compound 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, and its closely related isomers like Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), are versatile intermediates in organic synthesis. However, their inherent chemical properties necessitate a rigorous and informed approach to disposal to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this class of compounds. The procedures outlined herein are grounded in regulatory standards and field-proven safety practices, ensuring a self-validating system for managing this hazardous waste stream from cradle-to-grave.

Hazard Characterization and Immediate Safety Protocols

Understanding the hazard profile of a chemical is the foundational step for its safe handling and disposal. 3,5,5-trimethyl-substituted cyclohexenone derivatives are classified as hazardous materials with multiple risk factors.

Core Directive: Always consult the Safety Data Sheet (SDS) for the specific chemical you are using. The SDS provides the most detailed and authoritative information on hazards, handling, and emergency procedures.[1][2]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[1][4]

Summary of Chemical Hazards

The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryDescriptionRationale and Key Precautions
Flammability Combustible Liquid. Vapors can form explosive mixtures with air.Keep away from all ignition sources, including open flames, hot surfaces, and sparks.[3][5][6] Use non-sparking tools and ensure electrical equipment is explosion-proof.[5][7]
Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][8][9]Avoid all direct contact. Ingestion can cause significant gastrointestinal irritation.[5] Inhalation may lead to respiratory tract irritation and central nervous system depression.[5]
Irritation Causes irritation to the skin, eyes, and respiratory system.[5][8]Prolonged skin contact can lead to dermatitis.[5] Immediate flushing with water is required upon contact.[5]
Environmental Ecotoxic; harmful to aquatic life with potentially long-lasting effects.Do not discharge to sewer or drains. [3][6] Environmental release must be strictly avoided.

Waste Identification and Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for its proper identification and management until its final, safe disposal.[10][11]

  • Hazardous Waste Determination: You must determine if the chemical waste is hazardous.[10] For 3,5,5-trimethyl-substituted cyclohexenones, the waste is classified as hazardous based on the following characteristics:

    • Ignitability (EPA Waste Code D001): As a combustible liquid, it meets the criteria for an ignitable hazardous waste.[12]

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[3]

On-Site Waste Accumulation and Handling Protocol

Proper containment and labeling at the point of generation are critical to preventing spills, accidental mixing of incompatible chemicals, and ensuring the safety of all personnel.

Step-by-Step Accumulation Procedure
  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical (e.g., a clean, empty solvent bottle).

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be in good condition, free of cracks or damage.

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • Use your institution's official "Hazardous Waste" tag or label.[13][14]

    • The label must include:

      • The words "Hazardous Waste".[14]

      • The full, unabbreviated chemical name: "Waste 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-" (or the specific isomer).

      • The accumulation start date.

      • The specific hazard characteristics (e.g., Ignitable, Toxic).[14]

      • The generator's name and contact information.

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[15]

    • Keep the container closed at all times except when adding waste.[15] This is crucial to prevent the release of flammable and toxic vapors.

    • Use secondary containment (e.g., a plastic tray) to capture any potential leaks or spills.[15]

  • Manage Container Volume:

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

    • Once a container is full, complete the date on the waste tag and arrange for pickup promptly.

On-Site Waste Management Workflow

G cluster_0 Laboratory Operations cluster_1 Waste Logistics A Waste Generation (Point of Experiment) B Select & Inspect Compatible Container A->B Step 1 F Container is Full (Finalize date on label) C Affix 'Hazardous Waste' Label (Fill in all required fields) B->C Step 2 D Add Waste to Container (Keep container closed when not in use) C->D Step 3 E Store in Designated SAA (Within secondary containment) D->E Step 4 E->F Monitor Level G Request Waste Pickup (Follow institutional procedure) F->G Step 5 H Transfer to Central Storage (By authorized EHS personnel) G->H Step 6

Sources

Handling

Personal protective equipment for handling 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

Handling highly reactive electrophiles requires moving beyond basic compliance and understanding the molecular mechanisms that make a chemical hazardous. 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive electrophiles requires moving beyond basic compliance and understanding the molecular mechanisms that make a chemical hazardous. 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (commonly known as 4-Methyleneisophorone , CAS: 20548-00-9) is a cross-conjugated


-unsaturated ketone. While it is a valuable compound in advanced organic synthesis and analytical profiling, its structural features demand rigorous, specialized personal protective equipment (PPE) and handling protocols.

As a Senior Application Scientist, my goal is to provide you with a self-validating operational framework. We will not just outline what PPE to wear, but why it is required based on the molecule's specific reactivity, ensuring your laboratory operations are both safe and scientifically sound.

Mechanistic Hazard Profile: The Causality of Toxicity

To design an effective safety protocol, we must first understand the chemical's behavior at the cellular level. 4-Methyleneisophorone contains an exocyclic double bond conjugated with a ketone, making it a highly potent Michael acceptor .

When exposed to human tissue (dermal or respiratory),


-unsaturated ketones undergo rapid nucleophilic attack by soft nucleophiles—specifically the sulfhydryl (-SH) groups of cellular glutathione and cysteine residues in proteins [1]. This covalent protein adduction (alkylation) leads to two critical toxicological outcomes:
  • Severe Sensitization: Modified skin proteins act as haptens, triggering an aggressive immune response and allergic contact dermatitis [2].

  • Oxidative Stress & Cellular Depletion: Rapid depletion of glutathione removes the cell's primary antioxidant defense, leading to localized tissue damage [1].

Due to this potent electrophilic toxicity and respiratory hazard, regulatory bodies have explicitly excluded 4-Methyleneisophorone from use in consumer inhalation products [3]. Your PPE must be designed to completely intercept this Michael addition pathway.

G cluster_0 Toxicity Mechanism: Michael Addition cluster_1 Targeted PPE Interventions A 4-Methyleneisophorone (Electrophilic Ketone) B Cellular Nucleophiles (Glutathione/Cysteine) A->B Electrophilic Attack C Covalent Protein Adduct B->C Alkylation D Sensitization & Oxidative Stress C->D Cellular Depletion E Chemical Fume Hood (Face Velocity >100 fpm) E->A Mitigates Inhalation F Butyl Rubber Gloves (Thickness >0.3mm) F->B Prevents Dermal Absorption

Fig 1: 4-Methyleneisophorone toxicity via Michael addition and targeted PPE interventions.

Quantitative Data: Chemical & PPE Specifications

Standard laboratory nitrile gloves offer poor resistance to ketones . Ketones rapidly swell and permeate nitrile polymers, often breaking through in under 10 minutes. To block dermal absorption, you must use materials specifically rated for ketones, such as Butyl rubber or PE/EVAL laminates.

Table 1: Chemical Profile & Hazard Metrics

Property Specification
Chemical Name 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
CAS Number 20548-00-9
Molecular Weight 150.22 g/mol
Primary Hazards Skin Sensitizer (Category 1), Eye Irritant (Category 2A), Respiratory Irritant

| Reactivity Class |


-unsaturated ketone (Michael Acceptor) |

Table 2: Mandatory PPE Matrix & Breakthrough Data

PPE Category Required Material / Specification Quantitative Breakthrough Time Rationale
Hand Protection Butyl Rubber (min 0.3 mm) or PE/EVAL Laminate (Silver Shield) > 480 minutes Ketones rapidly degrade standard nitrile (<10 mins). Butyl rubber provides a robust barrier against polar organic solvents.
Eye Protection Indirect-vented splash goggles + Face shield N/A Prevents ocular exposure to highly reactive electrophilic vapors or splashes.
Respiratory Chemical Fume Hood (Primary). NIOSH OV Cartridge (Secondary, if outside hood). Face Velocity: 80–120 fpm Prevents inhalation of sensitizing vapors.

| Body Protection | Flame-resistant (FR) lab coat with knit cuffs. | N/A | Prevents skin exposure and mitigates flammability risks associated with organic ketones. |

Procedural Workflows: Self-Validating Handling Protocols

To ensure a self-validating system, every protocol below includes a verification step. Do not proceed to the next step unless the verification condition is met.

Protocol A: Safe Dispensing and Transfer
  • System Verification: Check the fume hood monitor. Verify the face velocity is between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • PPE Donning Sequence:

    • Put on the FR lab coat and button it completely.

    • Don indirect-vented splash goggles.

    • Don a pair of inner nitrile gloves (for dexterity), followed by heavy-duty Butyl rubber gloves on the outside. Validation: Perform a visual inspection and inflation test on the Butyl gloves to ensure zero micro-punctures.

  • Dispensing: Place the 4-Methyleneisophorone vial inside the fume hood over a secondary containment tray. Use a positive displacement pipette or a glass syringe to transfer the liquid. Avoid standard air-displacement pipettes, as the vapor pressure of the ketone can cause dripping.

  • Sealing & Doffing: Purge the primary container with inert gas (Argon/Nitrogen) to prevent autoxidation of the diene system, seal tightly, and store at the recommended temperature (typically 2-8°C). Doff the outer Butyl gloves inside the hood to contain residual vapors.

Protocol B: Spill Response and Disposal Plan

Because 4-Methyleneisophorone is an electrophile, spills must be handled rapidly to prevent vapor accumulation and cross-contamination.

  • Evacuate & Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius and don a half-mask respirator with a NIOSH-approved Organic Vapor (OV) cartridge before returning.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or activated carbon). Do not use combustible materials like paper towels.

  • Quenching & Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontamination: Wipe the spill area with a mild soap and water solution, followed by a secondary wipe with ethanol to remove any residual hydrophobic ketone.

  • Waste Disposal: Label the container explicitly as "Hazardous Organic Waste - Contains Reactive

    
    -Unsaturated Ketones (Sensitizer)". Do not mix with strong acids, bases, or oxidizing waste streams, as exothermic polymerization or degradation may occur.
    

References

  • Title: Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Source: Chemical Research in Toxicology (PubMed) URL: [Link]

  • Title: Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples. Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Canada Gazette, Part I, Volume 155, Number 25: Order Amending Schedules 2 and 3 to the Tobacco and Vaping Products Act (Flavours). Source: Government of Canada URL: [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
Reactant of Route 2
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
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